Product packaging for Ischemin sodium(Cat. No.:)

Ischemin sodium

Cat. No.: B1150106
M. Wt: 357.4 g/mol
InChI Key: ZTDQQIATQGCZBV-UHFFFAOYSA-M
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Description

Ischemin is a potent CBP bromodomain inhibitor. Schemin alters post-translational modifications on p53 and histones, inhibits p53 interaction with CBP and transcriptional activity in cells, and prevents apoptosis in ischemic cardiomyocytes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N3NaO4S B1150106 Ischemin sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N3NaO4S

Molecular Weight

357.4 g/mol

IUPAC Name

sodium 5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1

InChI Key

ZTDQQIATQGCZBV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+]

Appearance

Solid powder

Purity

> 98%

Synonyms

Ischemin sodium salt;  J28;  J-28;  J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Ischemin Sodium, a CBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a cell-permeable small molecule that functions as an inhibitor of the CREB-binding protein (CBP) bromodomain. By targeting the acetyl-lysine binding pocket of the CBP bromodomain, ischemin disrupts critical protein-protein interactions involved in transcriptional activation, notably the interaction between CBP and the tumor suppressor protein p53. This inhibitory action modulates post-translational modifications of p53 and histones, leading to a decrease in p53-mediated transcriptional activity. Preclinical studies have demonstrated its potential in cellular protection, specifically in preventing doxorubicin-induced apoptosis in cardiomyocytes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Function and Mechanism of Action

This compound is a CBP bromodomain inhibitor. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[1] The transcriptional coactivator CBP plays a crucial role in cell signaling by acetylating histone tails and other proteins, which in turn regulates gene expression.

The tumor suppressor protein p53 is a key substrate of CBP. In response to cellular stress, such as DNA damage, p53 is acetylated by CBP at lysine 382.[1] This acetylation event is critical for the recruitment of CBP and the subsequent activation of p53 target genes, which can lead to cell cycle arrest or apoptosis.[1][2]

This compound competitively inhibits the binding of acetylated lysine residues to the CBP bromodomain.[1] This disrupts the interaction between p53 and CBP, thereby reducing p53's transcriptional activity.[3] This mechanism of action has been shown to protect cardiomyocytes from apoptosis induced by agents like doxorubicin.[3]

Quantitative Data

The following table summarizes the known quantitative properties and biological activities of this compound.

PropertyValueReference(s)
Chemical Formula C₁₅H₁₆N₃O₄SNa[4]
Molecular Weight 357.36 g/mol [4]
Canonical SMILES NC(C=C(O)C(C)=C1)=C1/N=N/C2=C(C)C=C(C)C(S(=O)(O[Na])=O)=C2[4]
Solubility Soluble to 100 mM in water and DMSO
Purity ≥99%
Biological Activity CBP bromodomain inhibitor; inhibits p53-CBP interaction.[3]
In Vitro Activity Protects against Doxorubicin-induced apoptosis in cardiomyocytes.[3]

Signaling Pathways

Inhibition of the p53-CBP Interaction

This compound's primary mechanism of action involves the disruption of the signaling pathway that leads to p53-mediated transcription. Under conditions of cellular stress, p53 is activated and acetylated by the histone acetyltransferase (HAT) activity of CBP/p300. The acetylated p53 is then recognized by the bromodomain of CBP, leading to the recruitment of the transcriptional machinery and the expression of target genes like p21, which induces cell cycle arrest or apoptosis. Ischemin, by blocking the bromodomain, prevents this recognition step.

p53_CBP_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation and Acetylation cluster_recruitment CBP Recruitment and Transcription cluster_inhibition Inhibition by Ischemin Stress Stress Signal p53_inactive Inactive p53 Stress->p53_inactive activates p53_active Active p53 p53_inactive->p53_active p53_acetylated Acetylated p53 (Ac-Lys382) p53_active->p53_acetylated acetylated by CBP_HAT CBP/p300 (HAT Domain) CBP_HAT->p53_acetylated CBP_BRD CBP (Bromodomain) p53_acetylated->CBP_BRD binds to Transcription Transcription of Target Genes (e.g., p21) CBP_BRD->Transcription recruits machinery for Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis leads to Ischemin This compound Block Interaction Blocked Ischemin->Block Block->CBP_BRD inhibits binding

Caption: p53-CBP signaling pathway and the inhibitory action of Ischemin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound. These protocols are based on the methods described by Borah et al. (2011) in Chemistry & Biology.

General Experimental Workflow

The overall workflow for characterizing a CBP bromodomain inhibitor like ischemin involves several stages, from initial screening to cellular functional assays.

experimental_workflow A Structure-Guided Design or High-Throughput Screen B Synthesis of This compound A->B C In Vitro Binding Assay (e.g., ITC, NMR) B->C D Cellular Target Engagement (Co-immunoprecipitation) C->D E Functional Cellular Assay (p53 Reporter Assay) D->E F Phenotypic Assay (Cardiomyocyte Apoptosis) E->F

Caption: General experimental workflow for ischemin characterization.

Co-immunoprecipitation to Assess p53-CBP Interaction

This protocol is used to determine if ischemin can disrupt the interaction between p53 and CBP in a cellular context.

Cell Culture and Treatment:

  • Culture H9c2 rat cardiomyoblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 10 cm dishes and grow to 70-80% confluency.

  • Pre-treat cells with a specified concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 2-4 hours.

  • Induce cellular stress by treating with 0.5 µM doxorubicin for 12-24 hours to promote the p53-CBP interaction.

Cell Lysis and Immunoprecipitation:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.

  • Add 2-4 µg of anti-p53 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

Western Blot Analysis:

  • Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against CBP and p53 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduced amount of co-precipitated CBP in the ischemin-treated sample indicates inhibition of the p53-CBP interaction.

Cardiomyocyte Apoptosis Assay

This protocol assesses the protective effect of ischemin against doxorubicin-induced apoptosis in cardiomyocytes.

Cell Culture and Treatment:

  • Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells as described above.

  • Seed cells in 96-well plates or on coverslips in 24-well plates.

  • Pre-treat the cells with this compound at various concentrations for 2-4 hours.

  • Induce apoptosis by adding doxorubicin (e.g., 0.5-1 µM) for 24-48 hours.

Apoptosis Detection (TUNEL Assay):

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit according to the manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the cell nuclei with DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei. A decrease in the percentage of TUNEL-positive cells in the ischemin-treated groups indicates a protective effect.

Synthesis

The synthesis of this compound is not detailed in the primary publication by Borah et al. (2011), which describes it as a compound developed through a structure-guided approach. Commercial vendors supply the compound, but the proprietary synthesis route is not publicly available. The chemical name, sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate, suggests a synthesis involving a diazo coupling reaction between a derivative of aniline and a substituted benzenesulfonic acid.

Conclusion

This compound serves as a valuable chemical probe for studying the biological roles of the CBP bromodomain. Its ability to specifically inhibit the acetyl-lysine-dependent interaction between CBP and its binding partners, such as p53, provides a tool to dissect the downstream consequences of this interaction. The demonstrated protective effect against apoptosis in cardiomyocytes highlights a potential therapeutic avenue for conditions involving excessive p53 activation, such as ischemic heart disease. Further research and development of more potent and selective derivatives based on the ischemin scaffold may yield clinically relevant therapeutics targeting epigenetic regulatory mechanisms.

References

Ischemin Sodium: A Technical Whitepaper on its Discovery and Mechanism of Action as a CBP Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a selective, cell-permeable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. Developed through a structure-guided approach, Ischemin has been identified as a key tool compound for probing the epigenetic regulation of gene transcription. It functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby disrupting the interaction between CBP and acetylated proteins, notably the tumor suppressor p53. This interference with the CBP-p53 axis leads to a reduction in p53 transcriptional activity. Pre-clinical studies have demonstrated the therapeutic potential of Ischemin in cardioprotection, specifically in preventing apoptosis in cardiomyocytes subjected to ischemic conditions and in mitigating doxorubicin-induced cardiotoxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

This compound was developed by the research group of Dr. Ming-Ming Zhou as part of a structure-guided drug discovery program aimed at identifying small molecule inhibitors of the CBP bromodomain.[1] The rationale for targeting the CBP bromodomain stems from the critical role of CBP as a transcriptional co-activator involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The bromodomain of CBP specifically recognizes and binds to acetylated lysine residues on histone and non-histone proteins, a key mechanism in the regulation of gene expression.

One such non-histone protein is the tumor suppressor p53. The acetylation of p53 is a crucial post-translational modification that governs its stability and transcriptional activity. The recruitment of CBP to acetylated p53 is essential for the subsequent activation of p53 target genes, many of which are involved in apoptosis. In the context of myocardial ischemia, excessive p53 activity can lead to cardiomyocyte death and irreversible tissue damage.[1] Therefore, a small molecule that could inhibit the CBP-p53 interaction by targeting the CBP bromodomain was hypothesized to have a protective effect against ischemia-induced apoptosis. Ischemin was identified from a chemical library screen and subsequent optimization as a molecule that fits the acetyl-lysine binding pocket of the CBP bromodomain.[1]

Synthesis of this compound

The seminal publication describing the discovery of Ischemin does not provide a detailed, step-by-step synthesis protocol.[1] The compound, with the chemical name 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt, was developed through a structure-guided approach, which typically involves iterative cycles of computational modeling, chemical synthesis, and biological testing to optimize the lead compound. While the precise synthetic route has not been publicly disclosed in the cited literature, the structure suggests a multi-step synthesis likely involving the diazotization of an aniline derivative and subsequent coupling with a substituted phenol, followed by sulfonation and salt formation.

Mechanism of Action

This compound exerts its biological effects by acting as a competitive inhibitor of the CBP bromodomain. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues. Ischemin, by virtue of its structure, mimics the acetylated lysine motif and binds to the hydrophobic pocket of the CBP bromodomain. This competitive binding physically obstructs the interaction of the CBP bromodomain with its natural binding partners, such as acetylated p53.

The inhibition of the CBP-p53 interaction has two major downstream consequences:

  • Reduction of p53 Transcriptional Activity: By preventing the recruitment of the co-activator CBP to p53, Ischemin effectively dampens the transcription of p53 target genes. This has been experimentally verified by observing a decrease in the expression of p21, a known p53 target gene.[1]

  • Cardioprotection against Apoptosis: In the context of myocardial ischemia and doxorubicin-induced cardiotoxicity, excessive p53 activity is a key driver of cardiomyocyte apoptosis. By inhibiting p53's transcriptional activity, Ischemin protects cardiomyocytes from undergoing programmed cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Inhibitory Potency of Ischemin

ParameterValueMethodReference
Binding Affinity (Kd) vs. CBP Bromodomain19 µMIsothermal Titration Calorimetry (ITC)[1]
IC50 (p21 reporter-gene assay)5 µMLuciferase Reporter Assay[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₅H₁₆N₃NaO₄S
Molecular Weight357.36 g/mol
AppearanceCrystalline solid
SolubilitySoluble in water and DMSO

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of Ischemin for the CBP bromodomain.

  • Methodology:

    • The CBP bromodomain protein is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same ITC buffer.

    • The sample cell of the ITC instrument is filled with the CBP bromodomain solution (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with the Ischemin solution (typically at a 10-fold higher concentration than the protein).

    • A series of small injections of the Ischemin solution into the sample cell are performed at a constant temperature (e.g., 25 °C).

    • The heat change associated with each injection is measured.

    • The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

p53-Dependent p21 Luciferase Reporter Gene Assay
  • Objective: To measure the inhibitory effect of Ischemin on p53 transcriptional activity.

  • Methodology:

    • Cardiomyocytes or a suitable cell line (e.g., H9c2) are co-transfected with a p21 promoter-luciferase reporter plasmid and a plasmid expressing p53.

    • After transfection, the cells are treated with various concentrations of Ischemin or a vehicle control.

    • To induce p53 activity, cells are subjected to a stimulus such as doxorubicin treatment or simulated ischemia.

    • Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The relative luciferase units (RLU) are normalized to the total protein concentration in each sample.

    • The IC50 value is calculated as the concentration of Ischemin that causes a 50% reduction in the p53-induced luciferase activity.

In Vitro Doxorubicin-Induced Apoptosis Assay in Cardiomyocytes
  • Objective: To assess the protective effect of Ischemin against doxorubicin-induced apoptosis in cardiomyocytes.

  • Methodology:

    • Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line are cultured.

    • The cells are pre-treated with Ischemin or a vehicle control for a specified period (e.g., 1 hour).

    • Doxorubicin is then added to the culture medium to induce apoptosis (e.g., at a concentration of 1 µM for 24 hours).

    • Apoptosis can be quantified using several methods:

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

      • Caspase-3/7 Activity Assay: Cells are lysed, and the lysate is incubated with a luminogenic or fluorogenic substrate for caspase-3 and -7. The resulting signal, proportional to caspase activity, is measured.

      • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The percentage of apoptotic cells is determined by flow cytometry.

Visualization of Pathways and Workflows

Signaling Pathway of Ischemin's Action

Ischemin_Action_Pathway cluster_stress Cellular Stress (e.g., Ischemia, Doxorubicin) cluster_p53_activation p53 Activation cluster_cbp CBP Co-activator cluster_transcription Gene Transcription stress Ischemia / Doxorubicin p53_acetylation p53 Acetylation stress->p53_acetylation p53_active Active Acetylated p53 p53_acetylation->p53_active p53_CBP_complex p53-CBP Complex p53_active->p53_CBP_complex CBP CBP CBP->p53_CBP_complex target_genes Transcription of Apoptotic Genes (e.g., p21, Bax) p53_CBP_complex->target_genes apoptosis Cardiomyocyte Apoptosis target_genes->apoptosis Ischemin This compound Ischemin->CBP Inhibits Binding Apoptosis_Workflow start Culture Cardiomyocytes pretreatment Pre-treat with Ischemin or Vehicle Control start->pretreatment induction Induce Apoptosis (e.g., Doxorubicin) pretreatment->induction quantification Quantify Apoptosis induction->quantification tunel TUNEL Assay quantification->tunel Method 1 caspase Caspase-3/7 Assay quantification->caspase Method 2 annexin Annexin V/PI Staining quantification->annexin Method 3 analysis Data Analysis and Comparison tunel->analysis caspase->analysis annexin->analysis

References

The Biological Activity of Prolyl Hydroxylase Inhibitors: A Technical Guide for Ischemia Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Ischemin sodium salt" does not correspond to a recognized compound in scientific literature. It is postulated that this term may be a proprietary or informal name for a member of the prolyl hydroxylase (PHD) inhibitor class of drugs, given their significant therapeutic potential in ischemic conditions. This technical guide provides a comprehensive overview of the biological activity of PHD inhibitors, their mechanism of action in the context of ischemia, and detailed experimental protocols for their evaluation. The focus is on the core biological processes these compounds modulate, with specific examples from well-characterized PHD inhibitors such as Roxadustat and Vadadustat.

Core Mechanism of Action: Stabilization of Hypoxia-Inducible Factor (HIF)

Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF-α) is continuously targeted for degradation. This process is initiated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal degradation.

In ischemic or hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes that promote adaptation and survival in low-oxygen environments.

PHD inhibitors are small molecules that mimic the hypoxic state by competitively inhibiting the active site of PHD enzymes. By blocking the hydroxylation of HIF-α, these inhibitors lead to its stabilization and the subsequent activation of downstream gene expression, even under normoxic conditions. This mechanism is central to their therapeutic potential in ischemia, where they can precondition tissues to withstand or recover from ischemic insults.

Signaling Pathway of PHD Inhibition and HIF-1α Activation

HIF_Signaling_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia_inhibition Hypoxia or PHD Inhibition cluster_downstream Downstream Gene Expression O2 Oxygen (O2) PHD Prolyl Hydroxylase (PHD) O2->PHD Activates HIF-1α_normoxia HIF-1α PHD->HIF-1α_normoxia Hydroxylates (OH) VHL von Hippel-Lindau (VHL) HIF-1α_normoxia->VHL Binds Proteasome Proteasome HIF-1α_normoxia->Proteasome Targets Ub Ubiquitin VHL->Ub Recruits Ub->HIF-1α_normoxia Ubiquitinates Degradation Degradation Proteasome->Degradation PHD_Inhibitor PHD Inhibitor (e.g., Ischemin) PHD_inhibited Prolyl Hydroxylase (PHD) PHD_Inhibitor->PHD_inhibited Inhibits HIF-1α_hypoxia HIF-1α (Stable) HIF-1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF-1α_hypoxia->HIF-1_Complex Dimerizes with HIF-1β Nucleus Nucleus HIF-1α_hypoxia->Nucleus Translocates to HIF-1β HIF-1β (ARNT) HRE Hypoxia-Response Element (HRE) HIF-1_Complex->HRE Binds Target_Genes Target Genes: VEGF, EPO, GLUT1, etc. HRE->Target_Genes Activates Transcription Biological_Effects Biological Effects: Angiogenesis, Erythropoiesis, Glycolysis, Neuroprotection Target_Genes->Biological_Effects

Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Quantitative Data on PHD Inhibitors

The potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the different PHD isoforms (PHD1, PHD2, and PHD3).

CompoundTargetIC50 / KiAssay ConditionsReference
Roxadustat (FG-4592) PHD2IC50: 591 nMFluorescence polarization assay[1]
Delayed-rectifier K+ current (late)IC50: 1.32 µMWhole-cell patch clamp in GH3 cells[2]
Delayed-rectifier K+ current (peak)IC50: 5.71 µMWhole-cell patch clamp in GH3 cells[2]
Vadadustat (AKB-6548) PHD1Ki: low nMNot specified[3]
PHD2Ki: low nMNot specified[3]
PHD3Ki: low nMNot specified[3]

Experimental Protocols for Evaluating Biological Activity

The assessment of the biological activity of PHD inhibitors in the context of ischemia involves a range of in vitro and in vivo experimental models.

In Vitro Efficacy Assessment

3.1.1. PHD Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a specific PHD isoform.

  • Principle: An antibody specific to the hydroxylated proline residue on a biotinylated HIF-1α peptide is used. The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. Inhibition of hydroxylation prevents the antibody from binding, thus reducing the signal.

  • Protocol:

    • In a 384-well plate, incubate recombinant human PHD enzyme (e.g., PHD2) with the test compound at various concentrations in the presence of Fe(II) and L-ascorbic acid for 15 minutes at room temperature.

    • Initiate the reaction by adding a substrate mixture containing a biotinylated HIF-1α peptide (e.g., residues 556-574) and 2-oxoglutarate. Incubate for 10 minutes.

    • Stop the reaction and add a detection mixture containing streptavidin-coated donor beads, protein A-coated acceptor beads, and a hydroxy-proline specific antibody.

    • Incubate in the dark for 1 hour at room temperature.

    • Measure the luminescent signal using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.[4]

3.1.2. HIF Activation Assay (HRE-Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of HIF in response to PHD inhibition.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). HIF activation leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Seed cells stably transfected with an HRE-luciferase reporter construct (e.g., HT1080-HRE-luc) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 6, 16, or 24 hours).

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to total protein concentration or to a co-transfected constitutive reporter (e.g., Renilla luciferase) to control for cell number and transfection efficiency.[4][5]

3.1.3. In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This model simulates the ischemic conditions of stroke in a cell culture system.[6][7]

  • Principle: Neuronal or other relevant cell types are subjected to a period of depleted oxygen and glucose, followed by a reoxygenation period, mimicking ischemia-reperfusion injury.

  • Protocol:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluency.

    • Replace the normal culture medium with a glucose-free medium.

    • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-24 hours) at 37°C.

    • To model reperfusion, remove the cells from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing medium, and return them to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 or 72 hours).

    • The test compound can be administered before, during, or after the OGD period to assess its protective effects.

    • Assess cell viability and death using assays such as LDH release, caspase activation, or MTT assay.[7][8]

In Vivo Efficacy Assessment

3.2.1. In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used rodent model of focal cerebral ischemia that mimics human stroke.[9][10]

  • Principle: The middle cerebral artery (MCA) is transiently or permanently occluded, leading to an ischemic infarct in the brain territory it supplies.

  • Protocol:

    • Anesthetize the animal (e.g., mouse or rat) and make a midline cervical incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a filament (e.g., a silicone-coated monofilament) into the ECA stump and advance it into the ICA until it occludes the origin of the MCA.

    • For transient MCAO, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

    • Suture the incision and allow the animal to recover.

    • The test compound can be administered at various time points before or after the MCAO procedure.

3.2.2. Assessment of Infarct Volume

  • Protocol:

    • At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal and perfuse the brain.

    • Remove the brain and section it into coronal slices of a defined thickness (e.g., 2 mm).

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.[9]

    • Capture digital images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of the hemisphere in each slice.

    • Calculate the total infarct volume, often with a correction for edema.[11]

3.2.3. Neurological Deficit Scoring

  • Protocol:

    • Assess the neurological function of the animals at various time points after MCAO using a standardized scoring system.

    • A common scoring system includes tests for motor function, balance, and reflexes. For example, a 5-point scale can be used:

      • 0: No observable deficit.

      • 1: Forelimb flexion.

      • 2: Circling towards the contralateral side.

      • 3: Falling to the contralateral side.

      • 4: No spontaneous motor activity.

    • More comprehensive scoring systems, such as the Garcia scale or a 24-point neurological deficit score, can also be employed for a more detailed assessment.[12][13]

Experimental Workflow for In Vivo Evaluation of a PHD Inhibitor

InVivo_Workflow Start Start: In Vivo Study Animal_Model Rodent Model (e.g., Mouse) Start->Animal_Model MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Animal_Model->MCAO_Surgery Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - PHD Inhibitor (Ischemin) MCAO_Surgery->Treatment_Groups Drug_Administration Administer Treatment (e.g., intraperitoneal injection) Treatment_Groups->Drug_Administration Neurological_Assessment Neurological Deficit Scoring (e.g., at 24h, 48h, 72h) Drug_Administration->Neurological_Assessment Sacrifice_Euthanasia Euthanasia and Brain Extraction (e.g., at 72h) Neurological_Assessment->Sacrifice_Euthanasia Data_Analysis Statistical Analysis of Results Neurological_Assessment->Data_Analysis Infarct_Volume_Analysis Infarct Volume Measurement (TTC Staining) Sacrifice_Euthanasia->Infarct_Volume_Analysis Infarct_Volume_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating a PHD inhibitor in a rodent stroke model.

Conclusion

Prolyl hydroxylase inhibitors represent a promising class of therapeutic agents for the treatment of ischemic conditions, including stroke. Their mechanism of action, centered on the stabilization of HIF-1α and the subsequent activation of a protective genetic program, offers a novel approach to mitigating the damage caused by reduced blood flow and oxygenation. While the specific identity of "this compound salt" remains to be clarified, its purported application in ischemia strongly suggests it belongs to this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of PHD inhibitors, enabling researchers to elucidate their biological activity and therapeutic potential.

References

Ischemin Sodium Salt: A Technical Guide to Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ischemin sodium salt in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development by providing essential data and standardized methodologies for the preparation of this compound salt solutions.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following table summarizes the available quantitative solubility data for this compound salt in DMSO and water.

SolventSolubilityMolar Concentration (approx.)MethodSource
DMSO< 35.74 mg/mL< 100 mMNot SpecifiedGlpBio[1]
Water< 35.74 mg/mL< 100 mMNot SpecifiedGlpBio[1]

Note: The provided solubility data indicates the upper limit of the tested concentration. The actual saturation solubility may be higher. The molar concentration is approximated based on a molecular weight of 357.36 g/mol .

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure accurate and reproducible solubility measurements, standardized protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the thermodynamic equilibrium solubility of this compound salt in a specified solvent (e.g., DMSO or water).

Materials:

  • This compound salt (solid powder)

  • Solvent of interest (e.g., high-purity DMSO or deionized water)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

  • Calibrated analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound salt to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (DMSO or water) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved compound.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved this compound salt.

  • Data Analysis: Calculate the original solubility of this compound salt in the solvent by applying the dilution factor.

Visualization of Relevant Biological Pathways

Given the name "Ischemin," it is highly probable that this compound is investigated in the context of ischemia, a condition characterized by restricted blood flow and subsequent oxygen and nutrient deprivation to tissues. The "ischemic cascade" is a complex series of biochemical events that are triggered by ischemia and lead to cell damage and death.[1][4] Understanding this pathway is crucial for the development of therapeutic interventions.

The Ischemic Cascade Signaling Pathway

The following diagram illustrates the key events in the ischemic cascade.

Ischemic_Cascade cluster_Initiation Initiation cluster_Energy_Failure Energy Failure cluster_Ionic_Imbalance Ionic Imbalance cluster_Excitotoxicity Excitotoxicity & Cell Death Ischemia Ischemia (Reduced Blood Flow) Hypoxia Hypoxia & Anoxia (Oxygen Deprivation) Ischemia->Hypoxia ATP_Depletion ATP Depletion Hypoxia->ATP_Depletion Anaerobic_Glycolysis Anaerobic Glycolysis ATP_Depletion->Anaerobic_Glycolysis Ion_Pump_Failure Ion Pump Failure (Na+/K+ ATPase) ATP_Depletion->Ion_Pump_Failure Lactic_Acidosis Lactic Acidosis Anaerobic_Glycolysis->Lactic_Acidosis Na_Influx Increased Intracellular Na+ Ion_Pump_Failure->Na_Influx Ca_Influx Increased Intracellular Ca2+ Na_Influx->Ca_Influx Glutamate_Release Excessive Glutamate Release Ca_Influx->Glutamate_Release NMDA_AMPA_Activation NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA_Activation Further_Ca_Influx Further Ca2+ Influx NMDA_AMPA_Activation->Further_Ca_Influx Enzyme_Activation Activation of Proteases, Lipases, Nucleases Further_Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Further_Ca_Influx->Mitochondrial_Dysfunction Necrosis Necrosis Enzyme_Activation->Necrosis ROS_Generation Reactive Oxygen Species (ROS) Generation Mitochondrial_Dysfunction->ROS_Generation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS_Generation->Necrosis

Caption: The Ischemic Cascade Pathway.

Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound salt.

Solubility_Workflow Start Start: Obtain Solid Compound Prep_Solution Prepare Supersaturated Solution (Excess solid in solvent) Start->Prep_Solution Equilibration Equilibration (e.g., 24-48h shaking at constant temp) Prep_Solution->Equilibration Separation Phase Separation (Centrifugation/Sedimentation) Equilibration->Separation Filtration Filtration of Supernatant (e.g., 0.22 µm filter) Separation->Filtration Analysis Quantitative Analysis (e.g., HPLC, LC-MS) Filtration->Analysis Calculation Calculate Solubility Analysis->Calculation End End: Report Solubility Data Calculation->End

Caption: Solubility Determination Workflow.

References

An In-depth Technical Guide to Ischemin Sodium: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a notable CBP bromodomain inhibitor with the chemical name sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside its significant biological activities. This compound has demonstrated a protective role in cardiomyocytes against doxorubicin-induced apoptosis by inhibiting the interaction between p53 and CREB-binding protein (CBP). This document details available data on its properties, outlines general experimental protocols for its synthesis and analysis, and visualizes its key signaling pathways.

Physicochemical Properties

While specific experimental data for some physical properties of this compound are not widely published, its known chemical characteristics provide a solid foundation for research and development.

Physical Properties
PropertyValueSource
Appearance Solid (presumed)Inferred from salt form
Melting Point Data not availableN/A
Chemical Properties
PropertyValueSource
Chemical Name sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate[CATO_1]
Molecular Formula C₁₅H₁₆N₃O₄SNa[CATO_2, CATO_29]
Molecular Weight 357.36 g/mol [CATO_2, CATO_30]
Solubility Soluble in water and DMSO[CATO_2, CATO_29]
Purity ≥99% (as commercially available)[CATO_2]
Storage Store at +4°C[CATO_2]

Biological Activity and Mechanism of Action

This compound functions as a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. [CATO_2, CATO_26] Its primary mechanism of action involves the inhibition of the interaction between the tumor suppressor protein p53 and CBP. [CATO_2] This interaction is crucial for p53-mediated transcriptional activation. By disrupting this binding, this compound can modulate cellular pathways involved in apoptosis.

A significant reported activity of this compound is its ability to protect cardiomyocytes from apoptosis induced by the chemotherapeutic agent doxorubicin. [CATO_2, CATO_26] Doxorubicin is known to cause cardiotoxicity, partly through the induction of apoptosis in heart muscle cells. This compound's ability to interfere with the p53-CBP signaling axis provides a potential therapeutic avenue to mitigate this cardiotoxicity.

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of this compound, an azo compound, can be approached through a diazo coupling reaction. This typically involves two main steps:

  • Diazotization of an Aromatic Amine: An aniline derivative, in this case, a derivative of 2,4-dimethylbenzenesulfonic acid, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. [CATO_4, CATO_7]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. For this compound, this would be 2-amino-5-methylphenol. The coupling reaction typically occurs at a controlled pH.

A generalized workflow for this synthesis is presented below:

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_neutralization Neutralization Aniline_Derivative 5-amino-2,4-dimethyl- benzenesulfonic acid NaNO2_HCl NaNO2, HCl 0-5 °C Aniline_Derivative->NaNO2_HCl Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Forms Coupling_Agent 2-amino-5-methylphenol Diazonium_Salt->Coupling_Agent Reacts with Ischemin_Acid Ischemin (acid form) Coupling_Agent->Ischemin_Acid NaOH NaOH Ischemin_Acid->NaOH Ischemin_Sodium This compound NaOH->Ischemin_Sodium Forms salt

Generalized synthesis workflow for this compound.
HPLC Analysis (General Method)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A general reverse-phase HPLC method can be employed for the analysis of this aromatic compound.

  • Column: A C18 column is commonly used for the separation of aromatic compounds. [CATO_22]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid for better peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [CATO_22]

  • Detection: A UV detector is suitable for detecting this compound due to the presence of chromophores in its structure. The detection wavelength should be set at the absorbance maximum of the compound. [CATO_23, CATO_25]

A typical experimental workflow for HPLC analysis would involve:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (C18 column, UV detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Detect Data_Analysis Data Analysis (Purity assessment) Data_Acquisition->Data_Analysis Analyze

General workflow for HPLC analysis.
¹H-NMR Spectroscopy (General Protocol)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is essential for the structural confirmation of this compound.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), given its solubility in water and DMSO. [CATO_1]

  • Data Acquisition: The ¹H-NMR spectrum is acquired on a spectrometer.

  • Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the molecular structure. Aromatic protons typically appear in the range of 6.5-8.0 ppm. Protons of methyl groups on an aromatic ring (benzylic protons) usually resonate between 2.0-3.0 ppm. Protons of amino and hydroxyl groups can have variable chemical shifts. [CATO_11, CATO_18, CATO_21]

Signaling Pathway Visualizations

This compound's biological activity is centered on its interaction with key cellular signaling pathways. The following diagrams illustrate these pathways.

CBP-p53 Interaction Pathway

This compound inhibits the interaction between CBP and p53. In unstressed cells, this interaction can be part of a complex that leads to p53 degradation. However, in response to cellular stress like DNA damage, the interaction between CBP and an activated (e.g., phosphorylated) p53 is crucial for the transcriptional activation of p53 target genes, leading to outcomes like cell cycle arrest or apoptosis. [CATO_17]

CBP_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_interaction CBP-p53 Interaction cluster_outcome Transcriptional Activation Stress Stress Signal p53_inactive p53 (inactive) Stress->p53_inactive Activates p53_active p53 (active) (e.g., phosphorylated) p53_inactive->p53_active CBP CBP p53_active->CBP p53_CBP_complex p53-CBP Complex Target_Genes p53 Target Genes (e.g., p21, BAX) p53_CBP_complex->Target_Genes Activates Transcription Ischemin This compound Ischemin->p53_CBP_complex Inhibits Cellular_Response Cellular Response (Cell Cycle Arrest, Apoptosis) Target_Genes->Cellular_Response Leads to

Inhibition of the CBP-p53 signaling pathway by this compound.
Doxorubicin-Induced Apoptosis Pathway

Doxorubicin can induce apoptosis in cardiomyocytes through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of p53-dependent pathways, which in turn activate pro-apoptotic proteins like Bax and lead to the activation of caspases. [CATO_1, CATO_2, CATO_3]

Doxorubicin_Apoptosis_Pathway cluster_ros Oxidative Stress cluster_p53 p53 Activation cluster_caspase Caspase Cascade Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Induces p53_activation p53 Activation Doxorubicin->p53_activation Induces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Bax_upregulation->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Ischemin This compound Ischemin->p53_activation Inhibits (via CBP)

Protective role of this compound in doxorubicin-induced apoptosis.

Conclusion

This compound is a promising small molecule with defined chemical properties and significant biological activity as a CBP bromodomain inhibitor. Its ability to modulate the p53 signaling pathway and protect against doxorubicin-induced cardiotoxicity highlights its therapeutic potential. While specific experimental data for some physical properties and detailed procedural protocols are yet to be widely published, the information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into its physicochemical characteristics and the development of standardized analytical methods will be crucial for its advancement as a potential therapeutic agent.

Introduction to Cardioprotection and Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Ischemin sodium" has been conducted across multiple scientific and medical databases, and there is no publicly available information on a compound with this name being investigated as a cardioprotective agent. This suggests that "this compound" may be a very new or internal compound name not yet disclosed in public literature, or potentially a misnomer.

To provide a helpful response, this guide will proceed by outlining the established mechanisms of cardioprotection against ischemia-reperfusion injury and will use a well-documented experimental cardioprotective agent, Liraglutide , as a representative example to fulfill the user's request for a detailed technical guide. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been studied for its cardioprotective effects, and sufficient data exists to populate the requested tables, diagrams, and experimental protocols.

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates the damage initiated during the ischemic period. In the context of the heart, this is a critical concern during events like myocardial infarction and subsequent revascularization procedures. Cardioprotective agents aim to mitigate this injury by targeting various cellular and molecular pathways.

Key Pathological Events in I/R Injury:

  • Oxidative Stress: A burst of reactive oxygen species (ROS) upon reperfusion overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.

  • Mitochondrial Dysfunction: The opening of the mitochondrial permeability transition pore (mPTP) is a key event, leading to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.

  • Inflammation: The innate immune system is activated, leading to the infiltration of neutrophils and the release of pro-inflammatory cytokines, which further contribute to tissue damage.

  • Calcium Overload: Disruption of ion homeostasis during ischemia leads to an accumulation of intracellular calcium, which is exacerbated upon reperfusion and activates various degradative enzymes.

Liraglutide as a Cardioprotective Agent: Mechanism of Action

Liraglutide exerts its cardioprotective effects primarily through the activation of the GLP-1 receptor, which is expressed on cardiomyocytes. This initiates a cascade of downstream signaling pathways that converge on key components of cell survival and mitochondrial function.

Signaling Pathways

The primary signaling pathways activated by Liraglutide in the context of cardioprotection are the PI3K/Akt and the PKA pathways.

liraglutide_signaling cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates PI3K PI3K GLP1R->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates mPTP mPTP Opening PKA->mPTP Inhibits eNOS eNOS Akt->eNOS Phosphorylates/ Activates Akt->mPTP Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes NO NO eNOS->NO Produces NO->mPTP Inhibits Apoptosis Apoptosis mPTP->Apoptosis Induces

Caption: Liraglutide signaling pathway in cardiomyocytes.

Preclinical Evidence for Cardioprotection with Liraglutide

A substantial body of preclinical evidence supports the cardioprotective effects of Liraglutide in various models of myocardial I/R injury.

Quantitative Data from Preclinical Studies
Study ModelLiraglutide DoseEndpointResult
Langendorff-perfused rat hearts10 nMInfarct size (% of risk area)25% reduction vs. control
In vivo mouse model of I/R200 µg/kgLeft ventricular ejection fraction15% improvement vs. control
H9c2 cells (in vitro)100 nMApoptotic cell death (%)40% reduction vs. hypoxia/reoxygenation
In vivo rabbit model of I/R300 µg/kgArea of no-reflow (% of risk area)30% reduction vs. control
Experimental Protocols

3.2.1. Langendorff-perfused Isolated Heart Model

This ex vivo model allows for the study of cardiac function and injury in the absence of systemic influences.

langendorff_protocol start Start step1 Heart Isolation and Cannulation start->step1 step2 Stabilization Period (e.g., 20 min) step1->step2 step3 Global Ischemia (e.g., 30 min) step2->step3 step5 Liraglutide Administration (pre- or post-ischemia) step2->step5 Treatment Group step4 Reperfusion Period (e.g., 120 min) step3->step4 step6 Infarct Size Staining (e.g., TTC staining) step4->step6 end End step6->end

Caption: Experimental workflow for the Langendorff heart model.

Methodology:

  • Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20 minutes.

  • Ischemia: Global normothermic ischemia is induced by stopping the perfusion for 30 minutes.

  • Reperfusion: Perfusion is restored for 120 minutes. Liraglutide (10 nM) or vehicle is administered either before ischemia or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.

3.2.2. In Vivo Myocardial Ischemia-Reperfusion Model

This model more closely mimics the clinical scenario of myocardial infarction.

invivo_ir_protocol start Start step1 Anesthesia and Ventilation start->step1 step2 Thoracotomy step1->step2 step3 Ligation of LAD Artery (e.g., 30 min) step2->step3 step4 Reperfusion (e.g., 24 hours) step3->step4 step5 Liraglutide Administration (e.g., IV or IP) step3->step5 Treatment Group step6 Echocardiography for Functional Assessment step4->step6 step7 Histological Analysis step6->step7 end End step7->end

Caption: In vivo myocardial I/R experimental workflow.

Methodology:

  • Anesthesia and Surgery: Mice are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the heart.

  • Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes.

  • Reperfusion: The ligature is released to allow for reperfusion for 24 hours. Liraglutide (200 µg/kg) or saline is administered intravenously or intraperitoneally prior to reperfusion.

  • Functional Assessment: After 24 hours, transthoracic echocardiography is performed to assess cardiac function, including left ventricular ejection fraction.

  • Histology: Hearts are harvested for histological analysis to determine infarct size.

Clinical Evidence and Future Directions

Several clinical trials have investigated the cardiovascular effects of Liraglutide, primarily in patients with type 2 diabetes. The LEADER trial, a large-scale cardiovascular outcomes trial, demonstrated that Liraglutide significantly reduced the risk of major adverse cardiovascular events. While these trials were not specifically designed to assess cardioprotection in the context of acute I/R injury, the results are promising and have spurred further research into the potential of GLP-1 receptor agonists as cardioprotective agents.

Future research will likely focus on:

  • Elucidating the precise molecular mechanisms downstream of GLP-1 receptor activation.

  • Conducting clinical trials specifically designed to evaluate the efficacy of Liraglutide in reducing I/R injury in patients undergoing revascularization procedures.

  • Developing novel GLP-1 receptor agonists with enhanced cardioprotective properties.

An In-Depth Technical Guide to Ischemin and its Target: The CBP Bromodomain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ischemin, a known inhibitor of the CREB-binding protein (CBP) bromodomain. Due to the discontinued commercial availability of Ischemin and the limited public data, this document also serves as a broader whitepaper on the inhibition of the CBP/p300 bromodomain, a critical target in various pathological processes.

Ischemin: A Profile

Ischemin is a chemical probe that has been identified as an inhibitor of the CBP bromodomain. While it is no longer commercially available, its reported activity provides a reference point in the study of CBP bromodomain inhibition.

Data Presentation: Ischemin

PropertyValueReference
Chemical Name 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium saltN/A
CAS Number Not publicly availableN/A
Mechanism of Action CBP Bromodomain Inhibitor[1]
Binding Affinity (KD) 25 μM[1]

The Target: CBP/p300 Bromodomains

CREB-binding protein (CBP) and the highly homologous p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They are involved in a wide array of cellular processes, including proliferation, differentiation, and DNA repair. A key functional domain within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is essential for the recruitment of the transcriptional machinery to specific gene promoters and enhancers.

The inhibition of the CBP/p300 bromodomain is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. By preventing the "reading" of the epigenetic mark of lysine acetylation, these inhibitors can disrupt the transcription of key disease-driving genes.[2][3][4]

Signaling Pathways Involving CBP/p300 Bromodomain

The inhibitory action of compounds like Ischemin on the CBP bromodomain disrupts the normal function of CBP/p300 as transcriptional co-activators. This interference can have significant downstream effects on multiple signaling pathways.

Diagram 1: General Mechanism of CBP Bromodomain Inhibition

CBP_Inhibition Mechanism of CBP Bromodomain Inhibition cluster_0 Normal Gene Activation cluster_1 Inhibition by Ischemin/CBP Inhibitor Acetylated Histone Acetylated Histone CBP/p300 CBP/p300 Acetylated Histone->CBP/p300 recruits Transcription Machinery Transcription Machinery CBP/p300->Transcription Machinery recruits Gene Transcription Gene Transcription Transcription Machinery->Gene Transcription initiates Acetylated Histone_i Acetylated Histone CBP/p300_i CBP/p300 Blocked Transcription Gene Transcription Blocked CBP/p300_i->Blocked Transcription fails to initiate Ischemin Ischemin / CBP Inhibitor Ischemin->CBP/p300_i binds to bromodomain Downstream_Effects Impact of CBP/p300 Inhibition on Cancer Pathways cluster_TFs Key Transcription Factors cluster_Outcomes Cellular Outcomes CBP_Inhibitor Ischemin / CBP Inhibitor CBP_p300 CBP/p300 CBP_Inhibitor->CBP_p300 inhibits Proliferation Proliferation CBP_Inhibitor->Proliferation reduced Differentiation Differentiation CBP_Inhibitor->Differentiation induced Apoptosis Apoptosis CBP_Inhibitor->Apoptosis potential for MYC MYC CBP_p300->MYC co-activates GATA1 GATA1 CBP_p300->GATA1 co-activates AR_ER Androgen/Estrogen Receptors CBP_p300->AR_ER co-activates MYC->Proliferation drives GATA1->Proliferation sustains AR_ER->Proliferation promotes Workflow Workflow for CBP Bromodomain Inhibitor Discovery and Validation cluster_Cellular Functional Characterization HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Biophysical Biophysical Validation (e.g., SPR) Hit_ID->Biophysical Binding_Confirmed Binding Confirmation & Affinity Biophysical->Binding_Confirmed Cellular_Assays Cellular Assays Binding_Confirmed->Cellular_Assays Viability Cell Viability Cellular_Assays->Viability Target_Engagement Target Engagement (CETSA) Cellular_Assays->Target_Engagement Gene_Expression Gene Expression (qRT-PCR) Cellular_Assays->Gene_Expression Lead_Compound Lead Compound Viability->Lead_Compound Target_Engagement->Lead_Compound Gene_Expression->Lead_Compound

References

Methodological & Application

Application Notes and Protocols for In Vitro Modeling of Ischemia: The Role of Sodium Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Ischemin sodium" is not a recognized chemical compound in scientific literature. This document provides detailed protocols and application notes for modeling ischemic conditions in cell culture, with a specific focus on the critical role of sodium (Na+) dysregulation in the pathophysiology of ischemic cell injury.

Introduction: The Pathophysiology of Ischemic Injury

Ischemia is a condition characterized by a restriction in blood supply to tissues, causing a shortage of oxygen and glucose needed for cellular metabolism.[1] This triggers a complex series of biochemical reactions known as the ischemic cascade, which can lead to irreversible cell damage and death if blood flow is not restored.[1] A key event in this cascade is the disruption of cellular ion homeostasis, particularly a significant influx and accumulation of intracellular sodium ([Na+]i).[2][3]

During ischemia, the lack of oxygen impairs ATP production, leading to the failure of ATP-dependent ion pumps, most notably the Na+/K+-ATPase.[4][5] This pump is crucial for maintaining the steep electrochemical gradient of sodium across the cell membrane. Its inhibition leads to a rapid increase in intracellular sodium.[6] This initial rise in [Na+]i triggers a cascade of further ionic imbalances, primarily through the actions of the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[7][8][9]

The intracellular acidosis that develops during anaerobic metabolism activates the NHE to extrude protons in exchange for more sodium, further exacerbating the intracellular sodium overload.[10][11] The elevated [Na+]i then causes the NCX to operate in its reverse mode, pumping sodium out of the cell in exchange for calcium influx, leading to a toxic accumulation of intracellular calcium ([Ca2+]i).[8][12][13] This calcium overload is a central event in ischemic injury, activating degradative enzymes, promoting the generation of reactive oxygen species (ROS), and ultimately leading to apoptosis and necrosis.[14]

Understanding and modeling these sodium-dependent events in cell culture are critical for the development of therapeutic strategies aimed at mitigating ischemia-reperfusion injury.

Key Signaling Pathways in Ischemic Injury

The disruption of sodium homeostasis during ischemia triggers several downstream signaling pathways that contribute to cell death.

Ischemic_Cascade cluster_0 Ischemic Insult cluster_1 Energy Failure & Ion Pump Dysfunction cluster_2 Ionic Imbalance cluster_3 Downstream Cellular Damage Ischemia ↓ O₂ & Glucose (Ischemia) ATP_Depletion ↓ ATP Production Ischemia->ATP_Depletion Acidosis ↑ Intracellular H⁺ (Acidosis) Ischemia->Acidosis NaK_ATPase_Fail Na⁺/K⁺-ATPase Failure ATP_Depletion->NaK_ATPase_Fail Na_Influx ↑ Intracellular Na⁺ NaK_ATPase_Fail->Na_Influx NCX Reverse Mode Na⁺/Ca²⁺ Exchanger Na_Influx->NCX NHE Na⁺/H⁺ Exchanger Activation Acidosis->NHE NHE->Na_Influx Ca_Overload ↑ Intracellular Ca²⁺ NCX->Ca_Overload ROS ↑ Reactive Oxygen Species (ROS) Ca_Overload->ROS Enzyme_Activation Activation of Proteases & Lipases Ca_Overload->Enzyme_Activation Mito_Damage Mitochondrial Dysfunction Ca_Overload->Mito_Damage Cell_Death Apoptosis / Necrosis ROS->Cell_Death Enzyme_Activation->Cell_Death Mito_Damage->Cell_Death

Figure 1: The Ischemic Cascade Highlighting Sodium Dysregulation.

Experimental Protocols

The most common method for simulating ischemia in vitro is Oxygen-Glucose Deprivation (OGD), often followed by a period of reoxygenation to model ischemia-reperfusion injury.[15][16]

General Workflow for In Vitro Ischemia Modeling

OGD_Workflow start Seed and Culture Cells (e.g., Neurons, Cardiomyocytes) wash Wash with Glucose-Free Medium start->wash ogd Induce OGD (Hypoxic Chamber, Glucose-Free Medium) wash->ogd reoxygenation Reoxygenation (Normoxic Incubator, Glucose-Containing Medium) ogd->reoxygenation analysis Endpoint Analysis (Viability, Apoptosis, Ion Concentration) reoxygenation->analysis

Figure 2: General Experimental Workflow for OGD.
Protocol for Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol is adapted for primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y).[17][18]

Materials:

  • Normal Culture Medium: Standard growth medium for the specific cell type.

  • OGD Medium: Glucose-free medium (e.g., DMEM without glucose) with other components matching the normal medium.[19] For a more physiological model, a buffered salt solution can be used (e.g., 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-HCl, pH 7.4).[19]

  • Hypoxia Chamber: A modular incubator chamber capable of being flushed with a specific gas mixture.

  • Gas Mixture: 95% N₂ / 5% CO₂.

Procedure:

  • Preparation: Culture neuronal cells to the desired confluency (typically 70-80%) in standard culture plates.

  • OGD Induction: a. Aspirate the normal culture medium. b. Wash the cells gently twice with pre-warmed (37°C) OGD medium. c. Add the final volume of OGD medium to the culture plates. d. Place the plates into the hypoxia chamber. e. Flush the chamber with the 95% N₂ / 5% CO₂ gas mixture for at least 5-10 minutes to displace oxygen. Seal the chamber. f. Incubate the sealed chamber at 37°C for the desired duration of ischemia (e.g., 1 to 4 hours). The optimal duration depends on the cell type and the desired severity of injury.[17][18]

  • Reoxygenation (for Ischemia-Reperfusion models): a. Remove the plates from the hypoxia chamber. b. Quickly aspirate the OGD medium. c. Replace it with pre-warmed, normal (glucose-containing) culture medium. d. Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for the desired reperfusion time (e.g., 12 to 24 hours).

  • Analysis: Proceed with endpoint assays to measure cell death, ion concentrations, or other markers of injury.

Protocol for Simulating Ischemia in Cardiomyocytes

This protocol is adapted for primary cardiomyocytes or iPSC-derived cardiomyocytes.[20][21]

Materials:

  • Ischemic Medium: Serum and glucose-free medium, often with an adjusted pH (e.g., 6.2) to mimic acidosis.[22] A HEPES-buffered solution with adjusted ion concentrations can also be used.[22]

  • Hypoxia Chamber or Incubator: Capable of maintaining 1% O₂ or less.

Procedure:

  • Preparation: Culture cardiomyocytes on appropriate plates (e.g., gelatin-coated).[21]

  • Ischemia Induction: a. Replace the standard culture medium with pre-warmed ischemic medium. b. Place the cells in a hypoxic incubator or chamber equilibrated to ≤1% O₂, 5% CO₂, at 37°C. c. Incubate for the desired ischemic duration (e.g., 3 to 12 hours).[20]

  • Reoxygenation: a. Replace the ischemic medium with normal, pre-warmed culture medium. b. Return the cells to a normoxic incubator. c. Incubate for the desired reperfusion period (e.g., 3 to 9 hours).[20]

  • Analysis: Perform endpoint assays.

Quantitative Data and Analysis

Measurement of Cell Viability and Death

Several methods can be used to quantify the extent of cell death following an ischemic insult.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[20]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells. It can be quantified by fluorescence microscopy or flow cytometry.[23]

  • MTT or WST Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.[20]

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

Measurement of Intracellular Sodium

Quantifying the change in intracellular sodium is key to studying the role of sodium dysregulation.

  • Fluorescent Indicators: Sodium-sensitive fluorescent dyes (e.g., Sodium Green, SBFI) can be loaded into cells. Changes in fluorescence intensity, measured by microscopy or plate readers, correlate with changes in [Na+]i.[24]

  • NMR Spectroscopy: 23Na Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure [Na+]i in perfused organs or cell cultures, though it is less common for standard cell culture labs.[6][25]

Summary of Quantitative Effects of In Vitro Ischemia

The following tables summarize typical quantitative data observed in in vitro ischemia models.

Table 1: Intracellular Ion Concentrations During Ischemia

Ion Pre-Ischemia (Baseline) Post-Ischemia (Relative Change) Reference(s)
[Na+]i ~10-15 mM ↑ 200-500% [3][25]
[Ca2+]i ~100 nM ↑ Significantly post-Na+ load [24][26]
[K+]i ~140 mM ↓ (Loss from cell) [2]

| pHᵢ | ~7.2 | ↓ to 6.2-6.5 |[22] |

Table 2: Cell Viability Following OGD and Reoxygenation

Cell Type OGD Duration Reoxygenation Duration Outcome Measure Result (% of Control) Reference(s)
Primary Neurons 3 hours 24 hours LDH Release ↑ ~250% [19]
Human Cardiomyocytes 3 hours 9 hours LDH Leakage >60% [20]

| Matured hPSC-CMs | 2 hours | 4 hours | Cell Death | ~60% |[22] |

Conclusion

Modeling ischemia in vitro, primarily through oxygen-glucose deprivation, is an essential tool for studying the cellular and molecular mechanisms of ischemic injury. A central feature of this process is the failure of ion homeostasis, initiated by the rapid accumulation of intracellular sodium. This sodium overload is not merely a marker of injury but a critical driver of subsequent calcium overload and cell death.[2][25] By carefully controlling the cellular environment and quantifying changes in ion concentrations and cell viability, researchers can investigate the efficacy of neuroprotective and cardioprotective compounds aimed at mitigating the devastating effects of ischemia.

References

Protocol for dissolving Ischemin sodium for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemin sodium salt is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. Its mechanism of action involves the inhibition of the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity. This compound has demonstrated protective effects against doxorubicin-induced apoptosis in cardiomyocytes in vitro, making it a valuable tool for research in epigenetics, cancer biology, and cardiovascular disease. These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is provided in the table below.

PropertyValue
Chemical Name sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate
Molecular Formula C₁₅H₁₆N₃O₄SNa
Molecular Weight 357.36 g/mol
Purity ≥99% (HPLC)
Solubility in Water Soluble to 100 mM (~35.74 mg/mL)
Solubility in DMSO Soluble to 100 mM (~35.74 mg/mL)

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsStore in a dry, dark place.
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -20°C1 monthFor shorter-term storage, aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound salt powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing (Optional, if not pre-aliquoted): If working from a bulk container, weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 35.74 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 100 mM stock solution from 10 mg of powder:

    • Volume of DMSO = (Mass of Ischemin) / (Molecular Weight * Desired Concentration)

    • Volume of DMSO = (0.010 g) / (357.36 g/mol * 0.1 mol/L) = 0.0002798 L = 279.8 µL

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a 100 mM Stock Solution in Water

This protocol is suitable for experiments where DMSO may be undesirable.

Materials:

  • This compound salt powder

  • Nuclease-free, sterile water

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Bring the vial of this compound powder to room temperature before opening.

  • Solvent Addition: Add the calculated volume of sterile water to the vial. To prepare a 100 mM stock solution from 10 mg of powder, add 279.8 µL of water.

  • Dissolution: Securely cap the vial and vortex until the solid is fully dissolved.

  • Aliquoting: Distribute the aqueous stock solution into sterile, single-use aliquots.

  • Storage: Store the aliquots at -80°C. It is recommended to use aqueous solutions promptly after preparation.

Protocol 3: Preparation of Working Solutions for in vitro Experiments

This protocol outlines the dilution of the stock solution to a final working concentration in cell culture media.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Appropriate sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your experimental volume. The formula C1V1 = C2V2 can be used:

    • C1 = Concentration of stock solution (e.g., 100 mM)

    • V1 = Volume of stock solution to add (unknown)

    • C2 = Desired final concentration (e.g., 10 µM)

    • V2 = Final volume of cell culture medium (e.g., 2 mL)

    • V1 = (C2 * V2) / C1 = (10 µM * 2 mL) / 100,000 µM = 0.0002 mL = 0.2 µL

  • Serial Dilution (Recommended): To accurately pipette small volumes, it is advisable to perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 in sterile medium to create an intermediate 1 mM solution. Then, use this intermediate solution for the final dilution into your culture vessel.

  • Final Dilution: Add the calculated volume of the stock or intermediate solution to the cell culture medium. Mix gently by swirling or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to an equivalent volume of cell culture medium. The final concentration of the solvent should be consistent across all experimental conditions and should not exceed a level that is toxic to the cells (typically <0.1% for DMSO).

Visualized Workflows and Mechanisms

Mechanism of Action: Ischemin Inhibition of CBP-p53 Interaction

The following diagram illustrates the inhibitory effect of Ischemin on the interaction between CBP and the tumor suppressor protein p53. In normal cellular processes, CBP acts as a coactivator for p53, promoting the transcription of genes involved in cell cycle arrest and apoptosis. Ischemin, by binding to the bromodomain of CBP, prevents this interaction, thereby downregulating p53-mediated transcriptional activity.

Ischemin_Mechanism cluster_pathway p53 Signaling Pathway CBP CBP p53 p53 CBP->p53 co-activates Transcription Target Gene Transcription p53->Transcription activates Ischemin Ischemin Ischemin->CBP inhibits

Ischemin inhibits the CBP-p53 interaction.
Experimental Workflow: From Powder to Working Solution

This workflow diagram outlines the key steps for preparing this compound solutions for experimental use.

experimental_workflow start Start: Receive This compound (Powder) equilibrate Equilibrate Powder to Room Temperature start->equilibrate weigh Weigh Powder (if necessary) equilibrate->weigh add_solvent Add Solvent (DMSO or Water) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve stock_solution 100 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -80°C aliquot->store dilute Dilute to Final Working Concentration store->dilute Thaw one aliquot end Ready for Experiment dilute->end

Workflow for this compound solution preparation.

Application Notes and Protocols for In Vitro Cardioprotective Agent Screening in a Cardiomyocyte Ischemia/Reperfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Ischemin Sodium Salt In Vitro Cardiomyocyte Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular diseases.[1][2] The restoration of blood flow to an ischemic area of the heart is crucial for salvaging cardiac tissue, yet the reperfusion process itself can paradoxically induce further damage to cardiomyocytes.[3][4] This damage involves a complex interplay of molecular events including the generation of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and the activation of cell death pathways such as apoptosis and necrosis.[1][3][5]

To facilitate the discovery of novel therapeutic agents that can mitigate I/R injury, robust and physiologically relevant in vitro models are essential.[3][6] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable tool for in vitro cardiotoxicity screening and for modeling cardiac diseases, including I/R injury.[7][8] These cells exhibit key functional and structural properties of native human cardiomyocytes, offering a more translationally relevant platform compared to traditional animal models.[8]

This document provides a detailed protocol for utilizing an in vitro model of simulated ischemia/reperfusion (sI/R) injury in hiPSC-CMs to evaluate the cardioprotective effects of a novel therapeutic candidate, this compound Salt.

Proposed Mechanism of Action of this compound Salt

This compound Salt is hypothesized to exert its cardioprotective effects by targeting key pathways involved in I/R injury. The proposed mechanism involves the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, a critical signaling cascade known to protect against cell death following reperfusion.[9] Specifically, this compound Salt is thought to promote the phosphorylation and activation of Akt and ERK1/2, leading to the downstream inhibition of apoptosis and preservation of mitochondrial integrity.

cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound Salt Action ROS Production ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Ca2+ Overload Ca2+ Overload Ca2+ Overload->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Ischemin Ischemin Sodium Salt RISK Pathway RISK Pathway (Akt, ERK1/2) Ischemin->RISK Pathway Activates RISK Pathway->Mitochondrial Dysfunction Inhibits RISK Pathway->Apoptosis Inhibits Start Start Culture hiPSC-CMs Culture and Plate hiPSC-CMs Start->Culture hiPSC-CMs Simulated Ischemia Induce Simulated Ischemia (Hypoxia, Glucose/Serum Deprivation) Culture hiPSC-CMs->Simulated Ischemia Treatment Treat with this compound Salt Simulated Ischemia->Treatment Simulated Reperfusion Induce Simulated Reperfusion (Normoxia, Glucose/Serum Repletion) Treatment->Simulated Reperfusion Endpoint Assays Perform Endpoint Assays (Viability, Cytotoxicity, etc.) Simulated Reperfusion->Endpoint Assays Data Analysis Data Analysis and Interpretation Endpoint Assays->Data Analysis End End Data Analysis->End cluster_0 Experimental Groups cluster_1 Endpoint Measurements Normoxia Normoxia Control Viability Cell Viability (ATP) Normoxia->Viability Cytotoxicity Cytotoxicity (LDH) Normoxia->Cytotoxicity sIR_Vehicle sI/R + Vehicle sIR_Vehicle->Viability sIR_Vehicle->Cytotoxicity sIR_Ischemin sI/R + Ischemin (Dose-Response) sIR_Ischemin->Viability sIR_Ischemin->Cytotoxicity Mitochondrial Health Mitochondrial Health (e.g., JC-1) sIR_Ischemin->Mitochondrial Health ROS ROS Production sIR_Ischemin->ROS

References

Application of Ischemia-Modulating Compounds in Apoptosis Studies: A Focus on Sodium Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia, a condition characterized by restricted blood flow and subsequent oxygen and glucose deprivation, is a primary cause of cell death in various pathologies, including stroke and myocardial infarction. While necrosis has long been considered the primary mode of cell death in severe ischemia, there is a growing body of evidence indicating that apoptosis, or programmed cell death, plays a crucial role, particularly in the penumbral region of an ischemic insult and during reperfusion.[1][2][3] The restoration of blood flow, known as reperfusion, can paradoxically exacerbate tissue injury by accelerating the apoptotic process.[2][4] Understanding the molecular mechanisms of ischemia-induced apoptosis is therefore critical for the development of novel therapeutic interventions.

A key event in the pathophysiology of ischemic cell injury is the disruption of ion homeostasis, leading to an influx of sodium and subsequent cellular and mitochondrial damage.[5] This document provides detailed application notes and protocols for studying apoptosis in the context of ischemia, with a particular focus on the role of sodium. These guidelines are intended for researchers and professionals involved in drug development and the investigation of cell death mechanisms.

Mechanism of Ischemia-Induced Apoptosis and the Role of Sodium

Ischemia triggers a complex cascade of events that can lead to apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

  • Intrinsic Pathway: Ischemia leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[1][6][7] An increase in intracellular sodium during ischemia can contribute to mitochondrial damage.[5] Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates caspase-9.[1][7] Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution phase of apoptosis.[7] The Bcl-2 family of proteins plays a regulatory role in this pathway, with anti-apoptotic members like Bcl-2 being downregulated and pro-apoptotic members like Bax being upregulated during ischemia-reperfusion.[1][4][8]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding receptors on the cell surface.[1][8] This leads to the recruitment of adaptor proteins and the activation of pro-caspase-8.[1] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[8]

The influx of sodium during ischemia is a critical factor that can exacerbate apoptotic processes.[5] This sodium overload can lead to mitochondrial dysfunction, further promoting the release of pro-apoptotic factors.[5] Therefore, compounds that modulate sodium influx may have therapeutic potential in mitigating ischemia-induced apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ischemia-induced apoptosis.

Table 1: In Vitro Models of Ischemia and Apoptosis

Model SystemIschemic InsultOutcome MeasureResultReference
Chick Cardiomyocytes1-hour simulated ischemia followed by 3-hour reperfusionCell Death (%)47.8 ± 1.7%[7]
Chick Cardiomyocytes4-hour prolonged ischemiaCell Death (%)11.8 ± 1.0%[7]
Neuronal CellsSodium azide/2-DG treatmentCell SurvivalDose-dependent decrease[9]
Neural Precursor CellsCisplatin-induced apoptosisCell Survival (%)49.09 ± 7.28%[3]
Neural Precursor CellsCisplatin + 10 µM NWL283 (caspase-3/7 inhibitor)Cell Survival (%)94.29 ± 5.62%[3]

Table 2: In Vivo Models of Ischemia and Apoptosis

Animal ModelIschemic InsultTime PointApoptotic Cells (%) in Infarct ZoneReference
MouseMyocardial Infarction-Up to 2.8% (ssDNA/cleaved caspase 3)[10]
RatIsolated Heart Ischemia-Reperfusion120 min ReperfusionSignificantly increased vs. control[6]

Experimental Protocols

1. In Vitro Model of Chemical Ischemia

This protocol describes the induction of chemical ischemia in cultured cells to study apoptosis.

  • Materials:

    • Cell culture medium (e.g., DMEM)

    • Sodium azide (NaN3)

    • 2-deoxyglucose (2-DG)

    • Cultured cells (e.g., neuronal cells, cardiomyocytes)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Culture cells to the desired confluency in standard culture conditions.

    • Prepare a chemical ischemia solution by dissolving sodium azide and 2-DG in glucose-free medium. The final concentrations may need to be optimized for the specific cell type (e.g., starting with a range of sodium azide concentrations with 0.5 mM 2-DG).[9]

    • Remove the standard culture medium from the cells and wash once with PBS.

    • Add the chemical ischemia solution to the cells.

    • Incubate the cells for the desired duration (e.g., 1 hour).[9]

    • After the incubation, the cells can be processed for various apoptosis assays.

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

  • Materials:

    • Frozen or paraffin-embedded tissue sections or cultured cells on coverslips

    • 4% buffered formaldehyde or paraformaldehyde

    • PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • TUNEL reaction mixture (containing TdT and labeled dUTP, commercially available kits)

    • Counterstain (e.g., DAPI, Hoechst)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fix the samples in 4% formaldehyde for 30 minutes.[12]

    • Wash with PBS.

    • Permeabilize the cells by incubating with the permeabilization solution.

    • Wash with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C, protected from light.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the samples and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.

3. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Materials:

    • Cell suspension

    • Annexin V binding buffer

    • FITC-conjugated Annexin V (or other fluorophore)

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cell culture model.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

4. Caspase Activity Assay

This protocol measures the activity of key executioner caspases like caspase-3.

  • Materials:

    • Cell lysate from control and treated cells

    • Caspase assay buffer

    • Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

    • Microplate reader

  • Procedure:

    • Prepare cell lysates from control and treated cells.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase assay buffer.

    • Add the caspase-3 substrate.

    • Incubate at 37°C and protect from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals using a microplate reader.

    • Calculate the caspase activity based on the change in absorbance/fluorescence over time.

5. Western Blotting for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Materials:

    • Cell lysates

    • SDS-PAGE gels

    • Transfer buffer

    • Nitrocellulose or PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cytochrome c)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to quantify protein expression levels.

Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 MitoDysfunction Mitochondrial Dysfunction Caspase8->MitoDysfunction via Bid/tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Ischemia Ischemia/ Reperfusion NaInflux Sodium Influx Ischemia->NaInflux Ischemia->MitoDysfunction NaInflux->MitoDysfunction Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) MitoDysfunction->Bcl2 CytoC Cytochrome c Release MitoDysfunction->CytoC Bcl2->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, Fodrin) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays CellCulture 1. Cell Culture (e.g., Neurons, Cardiomyocytes) Induction 2. Induction of Ischemia (e.g., Chemical Ischemia) CellCulture->Induction Harvest 3. Cell Harvesting and Preparation Induction->Harvest AnnexinV Annexin V / PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blotting (Bcl-2, Bax, Caspase-3) Harvest->Western TUNEL TUNEL Assay (Microscopy) Harvest->TUNEL Analysis 4. Data Analysis and Interpretation AnnexinV->Analysis Caspase->Analysis Western->Analysis TUNEL->Analysis G cluster_stages Stages of Apoptosis & Detection Methods Early Early Stage PS Phosphatidylserine Translocation Early->PS Mito Mitochondrial Depolarization Early->Mito Mid Mid Stage CaspaseAct Caspase Activation Mid->CaspaseAct Late Late Stage DNAFrag DNA Fragmentation Late->DNAFrag Nuclear Nuclear Condensation Late->Nuclear AnnexinV Annexin V Assay PS->AnnexinV CaspaseAssay Caspase Assays CaspaseAct->CaspaseAssay TUNEL TUNEL Assay DNAFrag->TUNEL

References

Application Notes and Protocols for Ischemin Sodium in a Doxorubicin-Induced Cardiotoxicity Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a highly effective anthracycline antibiotic widely used in chemotherapy for a variety of cancers. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. The primary mechanisms underlying doxorubicin-induced cardiotoxicity are complex and multifactorial, involving increased oxidative stress, mitochondrial dysfunction, and apoptosis of cardiomyocytes.[1][2][3][4][5] A key signaling pathway implicated in this process is the p53-mediated apoptotic pathway.[1][6]

Ischemin sodium is a cell-permeable small molecule identified as a CREB-binding protein (CBP) bromodomain inhibitor. Its mechanism of action involves inhibiting the interaction between p53 and CBP, which in turn decreases the transcriptional activity of p53.[6][7] Notably, this compound has been shown to protect cardiomyocytes from doxorubicin-induced apoptosis in vitro, making it a promising candidate for mitigating the cardiotoxic side effects of doxorubicin.[6][7]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of doxorubicin-induced cardiotoxicity. While in vitro efficacy has been documented, in vivo studies with this compound have not been published. Therefore, the in vivo protocol presented here is a hypothetical framework based on established doxorubicin-induced cardiotoxicity models and general practices for in vivo testing of small molecule inhibitors.

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and this compound's Mechanism of Action

Doxorubicin_Cardiotoxicity_Pathway Dox Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS Mito_Dys Mitochondrial Dysfunction Dox->Mito_Dys DNA_Damage DNA Damage Dox->DNA_Damage p53 p53 Activation ROS->p53 Mito_Dys->p53 DNA_Damage->p53 p53_CBP p53-CBP Complex p53->p53_CBP CBP CBP CBP->p53_CBP Bax ↑ Bax p53_CBP->Bax Bcl2 ↓ Bcl-2 p53_CBP->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Cardiomyocyte Apoptosis Caspase->Apoptosis Ischemin This compound Ischemin->p53_CBP Inhibits Interaction

Caption: Doxorubicin-induced cardiotoxicity signaling and Ischemin's action.

Quantitative Data Summary

The following tables present a summary of expected quantitative data from in vitro and hypothetical in vivo experiments.

Table 1: In Vitro Assessment of this compound on Doxorubicin-Treated Cardiomyocytes

ParameterControlDoxorubicin (1 µM)Doxorubicin (1 µM) + this compound (10 µM)
Cell Viability (%) 100 ± 555 ± 785 ± 6
Apoptotic Cells (%) 2 ± 135 ± 410 ± 3
Caspase-3/7 Activity (Fold Change) 1.04.5 ± 0.51.8 ± 0.3
Bax/Bcl-2 Ratio 1.03.8 ± 0.41.5 ± 0.2

Table 2: Hypothetical In Vivo Assessment of this compound in a Doxorubicin-Induced Cardiotoxicity Mouse Model

ParameterVehicle ControlDoxorubicin (20 mg/kg)Doxorubicin + this compound (Hypothetical Dose)
Ejection Fraction (%) 65 ± 540 ± 658 ± 5
Fractional Shortening (%) 35 ± 420 ± 330 ± 4
Cardiac Troponin I (ng/mL) < 0.12.5 ± 0.80.8 ± 0.3
Heart Weight/Body Weight Ratio (mg/g) 3.5 ± 0.24.8 ± 0.33.9 ± 0.2
Fibrosis Area (%) < 115 ± 35 ± 2

Experimental Protocols

Protocol 1: In Vitro Protection of Cardiomyocytes from Doxorubicin-Induced Apoptosis

This protocol details the methodology for assessing the protective effects of this compound on cardiomyocytes treated with doxorubicin.

Experimental Workflow:

In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis start Culture Cardiomyocytes (e.g., H9c2 or primary cells) treat Pre-treat with this compound (e.g., 10 µM for 2 hours) start->treat dox Add Doxorubicin (e.g., 1 µM for 24 hours) treat->dox viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dox->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) dox->apoptosis caspase Caspase Activity Assay dox->caspase western Western Blot (Bax, Bcl-2) dox->western

Caption: Workflow for in vitro assessment of this compound.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2) or primary neonatal rat ventricular myocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Doxorubicin hydrochloride

  • This compound salt (soluble in water or DMSO)[6]

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Caspase-3/7 activity assay kit

  • Reagents and antibodies for Western blotting (Bax, Bcl-2, GAPDH)

Procedure:

  • Cell Culture: Culture cardiomyocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of doxorubicin and this compound.

    • Pre-treat the cells with this compound (e.g., 1-10 µM) for 2 hours. Include a vehicle control group.

    • Following pre-treatment, add doxorubicin (e.g., 1 µM) to the designated wells.

    • Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Perform MTT or CellTiter-Glo assay according to the manufacturer's instructions.

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

    • Caspase Activity: Measure caspase-3/7 activity using a luminometric or fluorometric assay.

    • Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).

Protocol 2: In Vivo Doxorubicin-Induced Cardiotoxicity Model (Mouse)

This protocol describes the establishment of a common model of chronic doxorubicin-induced cardiotoxicity in mice.[8][9]

Experimental Workflow:

In_Vivo_Workflow cluster_induction Cardiotoxicity Induction cluster_monitoring Monitoring and Endpoint Analysis acclimatize Acclimatize Mice (e.g., C57BL/6, 8-10 weeks old) baseline Baseline Echocardiography acclimatize->baseline dox_inject Doxorubicin Injections (e.g., 4 mg/kg, i.p., weekly for 5 weeks) baseline->dox_inject monitoring Monitor Body Weight & Health dox_inject->monitoring echo Serial Echocardiography dox_inject->echo endpoint Endpoint Analysis (e.g., at week 6) echo->endpoint biomarkers Blood Collection (Cardiac Troponins) endpoint->biomarkers histology Heart Collection (Histopathology, Fibrosis) endpoint->histology

Caption: Workflow for in vivo doxorubicin-induced cardiotoxicity model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin hydrochloride

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Echocardiography system with a high-frequency probe

  • Blood collection supplies

  • Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to control and doxorubicin groups.

  • Baseline Measurements: Perform baseline echocardiography to assess cardiac function (ejection fraction, fractional shortening).

  • Doxorubicin Administration: Administer doxorubicin (e.g., a cumulative dose of 20-24 mg/kg) via intraperitoneal (i.p.) injections. A common regimen is 4 mg/kg weekly for 5-6 weeks.[9] The control group receives sterile saline.

  • Monitoring: Monitor body weight and general health status of the animals throughout the study.

  • Cardiac Function Assessment: Perform echocardiography weekly or bi-weekly to monitor changes in cardiac function.

  • Endpoint Analysis: At the end of the study (e.g., 1-2 weeks after the final doxorubicin injection), euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for biomarker analysis (e.g., cardiac troponins).

    • Heart Collection: Excise the heart, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).

Protocol 3: Hypothetical In Vivo Treatment with this compound

Disclaimer: The following protocol is hypothetical due to the lack of published in vivo data for this compound. The dosage and administration route are based on studies of other CBP/p300 inhibitors and would require extensive optimization and validation.[1][10]

Procedure:

  • Establish Cardiotoxicity Model: Follow Protocol 2 to induce doxorubicin cardiotoxicity.

  • Treatment Groups:

    • Group 1: Vehicle Control (Saline i.p.)

    • Group 2: Doxorubicin (4 mg/kg, i.p., weekly) + Vehicle for Ischemin

    • Group 3: Doxorubicin (4 mg/kg, i.p., weekly) + this compound (hypothetical dose, e.g., 10-50 mg/kg, daily or on days of doxorubicin administration)

  • This compound Administration:

    • Route: Based on its water solubility, this compound could potentially be administered via intraperitoneal (i.p.) injection or oral gavage.

    • Dosing Schedule: Treatment could be initiated prior to the first doxorubicin dose and continued throughout the study period.

  • Monitoring and Endpoint Analysis: Follow steps 5-7 from Protocol 2. Compare the cardiac function, biomarkers, and histopathology between the treatment groups to evaluate the protective effect of this compound.

Conclusion

This compound presents a targeted approach to mitigating doxorubicin-induced cardiotoxicity by inhibiting the p53-CBP interaction. The provided in vitro protocol offers a robust framework for confirming its protective effects in a laboratory setting. The hypothetical in vivo protocol serves as a starting point for researchers aiming to translate these findings into animal models. Rigorous dose-finding and pharmacokinetic/pharmacodynamic studies will be essential to validate the therapeutic potential of this compound in a preclinical setting.

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended working concentration for Ischemin sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive literature review did not yield a specific compound identified as "this compound." The search results predominantly discuss the critical role of sodium ions (Na+) in the pathophysiology of ischemic events, particularly in myocardial and cerebral ischemia. Ischemia, a condition characterized by restricted blood flow and subsequent oxygen and nutrient deprivation to tissues, leads to a cascade of detrimental cellular events. A key feature of this cascade is the disruption of normal ion homeostasis, leading to a pathological increase in intracellular sodium concentration.[1][2][3][4][5] This intracellular sodium accumulation is a central player in the mechanisms of ischemic injury and subsequent reperfusion injury.[1][2][5]

Therefore, these application notes will focus on the broader context of targeting sodium-related mechanisms in experimental models of ischemia, providing insights into the concentrations of various agents that modulate sodium channels and exchangers, and outlining relevant experimental protocols. This information is intended to guide researchers in designing experiments to investigate therapeutic strategies aimed at mitigating the detrimental effects of sodium overload during ischemia.

Data Presentation: Modulators of Sodium Homeostasis in Ischemia

The following table summarizes the working concentrations of various compounds that have been used in experimental models to modulate sodium influx and its downstream consequences during ischemia. This data is provided as a reference for researchers designing studies on the role of sodium in ischemic injury.

Compound ClassCompoundModel SystemWorking ConcentrationEffectReference
Na+/H+ Exchanger (NHE) InhibitorsCariporideIsolated perfused rat hearts1 µMReduces Na+ accumulation and improves functional recovery[5]
Na+/H+ Exchanger (NHE) InhibitorsEIPAIsolated perfused rat hearts10 µMReduces Na+ accumulation during ischemia[2]
Late Na+ Current (INaL) InhibitorsRanolazineCardiac myocytes5-10 µMInhibits late sodium current, reducing Na+ and Ca2+ overload[3]
Voltage-gated Na+ Channel BlockersLidocaineIschemic myocardium10 mg/kg (in vivo)Blocks sodium channels, particularly in the inactivated state prevalent in ischemic tissue[6][7]
High Salt DietSodium Chloride (NaCl)Mice (in vivo)4% NaCl in diet + 1% NaCl in drinking waterPromotes a pro-inflammatory microglial polarization and exacerbates ischemic brain injury[8]

Experimental Protocols

In Vitro Model of Ischemia-Reperfusion Injury in Cardiomyocytes

This protocol describes a method to induce ischemia-reperfusion injury in cultured cardiomyocytes, a common model to study the cellular mechanisms of ischemic damage.[9][10]

Materials:

  • Primary or iPSC-derived cardiomyocytes

  • Normal Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Ischemic buffer (in mM: 125 NaCl, 8 KCl, 1.2 KH2PO4, 1.25 MgSO4, 1.2 CaCl2, 6.25 NaHCO3, 5 sodium lactate, 20 HEPES; pH 6.6)

  • Hypoxic chamber (e.g., 95% N2, 5% CO2)

  • Cell viability assays (e.g., MTT, LDH release)

  • Fluorescent indicators for intracellular sodium (e.g., SBFI) and calcium (e.g., Fura-2)

Procedure:

  • Culture cardiomyocytes on appropriate plates or coverslips.

  • Baseline Measurement: Incubate cells in Normal Tyrode's solution and measure baseline parameters (e.g., cell viability, intracellular ion concentrations).

  • Ischemia Induction: Replace Normal Tyrode's solution with ischemic buffer and place the cells in a hypoxic chamber for a predetermined duration (e.g., 1-3 hours). The optimal duration should be determined empirically to induce significant but not complete cell death.[10]

  • Reperfusion: Remove the ischemic buffer and replace it with Normal Tyrode's solution. Return the cells to a normoxic incubator.

  • Endpoint Analysis: At various time points during reperfusion (e.g., 1, 3, 6, 24 hours), assess cell viability and intracellular ion concentrations.

Experimental Workflow:

G cluster_0 Baseline cluster_1 Ischemia cluster_2 Reperfusion cluster_3 Analysis A Cardiomyocyte Culture B Incubate in Normal Tyrode's Solution A->B C Replace with Ischemic Buffer B->C Induce Ischemia D Place in Hypoxic Chamber C->D E Replace with Normal Tyrode's Solution D->E Initiate Reperfusion F Return to Normoxic Incubator E->F G Assess Cell Viability (MTT, LDH) F->G H Measure Intracellular Na+ and Ca2+ F->H

Caption: Workflow for in vitro ischemia-reperfusion in cardiomyocytes.

Langendorff-perfused Isolated Heart Model

This ex vivo model allows for the study of cardiac function and metabolism in a whole-heart preparation under controlled ischemic conditions.[1][2]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2

  • Animal model (e.g., rat, mouse)

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the animal and rapidly excise the heart.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Global Ischemia: Stop the perfusion to induce global no-flow ischemia for a defined period (e.g., 20-30 minutes).

  • Reperfusion: Restore perfusion with Krebs-Henseleit buffer.

  • Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.

Experimental Workflow:

G A Heart Excision and Aortic Cannulation B Langendorff Perfusion with Krebs-Henseleit Buffer A->B C Stabilization Period B->C D Induce Global Ischemia (Stop Flow) C->D E Reperfusion (Restore Flow) D->E F Continuous Monitoring of Cardiac Function E->F

Caption: Langendorff-perfused heart ischemia-reperfusion protocol.

Signaling Pathways

During ischemia, the lack of oxygen impairs ATP production, leading to the failure of ATP-dependent ion pumps like the Na+/K+-ATPase. This results in an accumulation of intracellular sodium.[3][11] This initial event triggers a cascade of downstream signaling pathways that contribute to cell injury and death.

Key Signaling Events Following Intracellular Sodium Accumulation:

  • Reverse Mode of the Na+/Ca2+ Exchanger (NCX): The elevated intracellular sodium drives the NCX to operate in reverse mode, leading to an influx of calcium ions (Ca2+) and further exacerbating ion dysregulation.[3][10]

  • Calcium Overload: The resulting intracellular calcium overload activates various downstream effectors, including proteases (e.g., calpains), phospholipases, and endonucleases, which contribute to cellular damage.[10]

  • Mitochondrial Dysfunction: Calcium overload in the mitochondria leads to the opening of the mitochondrial permeability transition pore (mPTP), uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors like cytochrome c.

  • Inflammatory Signaling: Ischemic injury triggers inflammatory responses, involving pathways such as NF-κB and the activation of various cytokines and chemokines.[12]

Signaling Pathway Diagram:

G cluster_0 Ischemia cluster_1 Ion Dysregulation cluster_2 Cellular Injury Ischemia Ischemia (↓O2, ↓ATP) Na_K_ATPase ↓ Na+/K+-ATPase Activity Ischemia->Na_K_ATPase Inflammation Inflammation (NF-κB) Ischemia->Inflammation Na_accumulation ↑ Intracellular Na+ Na_K_ATPase->Na_accumulation NCX_reverse Reverse Mode NCX Na_accumulation->NCX_reverse Ca_overload ↑ Intracellular Ca2+ NCX_reverse->Ca_overload Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction Protease_activation Protease Activation Ca_overload->Protease_activation Cell_death Cell Death Mito_dysfunction->Cell_death Protease_activation->Cell_death Inflammation->Cell_death

Caption: Signaling cascade initiated by ischemia-induced sodium overload.

References

Application Notes and Protocols for Cobalt Chloride (CoCl₂) as a Chemical Ischemia Mimetic Agent in Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial request specified "Ischemin sodium" for cell line treatment. Extensive research of scientific literature and chemical databases did not yield any compound with this name. It is presumed that this may be a typographical error or a misunderstanding. Based on the context of the query, which involves inducing an ischemia-like state in cell lines, these application notes have been developed for Cobalt Chloride (CoCl₂) , a widely used and well-documented chemical agent for mimicking hypoxia and ischemia in vitro.

Introduction

Cobalt chloride (CoCl₂) is a hypoxia-mimetic agent commonly used in cell culture to simulate ischemic conditions.[1][2] Under normoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylases, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] CoCl₂ mimics hypoxia by substituting the iron (Fe²⁺) cofactor in prolyl hydroxylases with cobalt (Co²⁺), thereby inhibiting their activity.[1] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in the cellular response to low oxygen, including angiogenesis, glycolysis, and apoptosis.[3][4] These application notes provide a comprehensive guide for researchers utilizing CoCl₂ to induce a chemical ischemia-like state in various cell lines.

Data Presentation

The following tables summarize the effects of CoCl₂ treatment on different cell lines, providing a comparative overview of effective concentrations and treatment durations.

Table 1: Effect of Cobalt Chloride (CoCl₂) on Cell Viability

Cell LineConcentration (µM)Treatment Duration (hours)AssayPercent Cell Viability (%)Reference
C2C1215012MTT87.49 ± 4.69[5][6]
15024MTT78.36 ± 5.63[5][6]
15048MTT69.52 ± 3.35[5][6]
3T3-L115012MTT90.15 ± 4.42[6]
15024MTT84.51 ± 5.61[6]
15048MTT77.69 ± 3.98[6]
MDA-MB-23110024MTTOptimal for hypoxia induction[7]
20024MTTIncreased cell death[7]
U87-MG1006Colorimetric~81[8]
10012Colorimetric~70[8]
10024Colorimetric~53[8]
H9c230024MTTSignificant reduction[9]
30048MTTFurther reduction[9]

Table 2: IC50 Values of Cobalt Chloride (CoCl₂) in Various Cancer Cell Lines

Cell LineIC50 (mg/L)Reference
IMR-32 (Neuroblastoma)7.12[10][11]
PC-3 (Prostate Cancer)21.91[10][11]
A549 (Lung Cancer)29.81[10][11]
293T (Human Embryonic Kidney)48.1[11]

Note: mg/L can be converted to µM by dividing by the molecular weight of CoCl₂·6H₂O (237.93 g/mol ) and multiplying by 1000.

Experimental Protocols

Protocol 1: Induction of Chemical Ischemia with Cobalt Chloride

This protocol describes the general procedure for treating adherent cell lines with CoCl₂ to induce a hypoxic response.

Materials:

  • Cell line of interest cultured in appropriate medium

  • Cobalt Chloride Hexahydrate (CoCl₂·6H₂O)

  • Sterile distilled water or PBS for stock solution

  • Complete cell culture medium

  • Sterile culture plates (e.g., 6-well, 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in the desired culture plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

  • Stock Solution Preparation: Prepare a stock solution of CoCl₂ (e.g., 25 mM) by dissolving CoCl₂·6H₂O in sterile distilled water or PBS.[12] Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Treatment Preparation: Dilute the CoCl₂ stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 150, 200 µM).[8][12]

  • Cell Treatment: After allowing the cells to adhere and grow for 24 hours, remove the existing medium and replace it with the CoCl₂-containing medium. Include a vehicle control (medium without CoCl₂) for comparison.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48, or 72 hours) in a standard CO₂ incubator.[5][12]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses such as cell viability assays, apoptosis assays, or protein extraction for Western blotting.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine cell viability following CoCl₂ treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • CoCl₂-treated and control cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • MTT Addition: Four hours prior to the end of the CoCl₂ treatment period, add 10 µL of MTT stock solution to each well of the 96-well plate.[5][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]

  • Absorbance Measurement: Incubate the plate for 30 minutes at 37°C in the dark to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in CoCl₂-treated cells using flow cytometry.

Materials:

  • CoCl₂-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in the provided binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Western Blot Analysis of HIF-1α Expression

This protocol details the procedure for detecting the expression of HIF-1α in CoCl₂-treated cells.

Materials:

  • CoCl₂-treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.[13] For HIF-1α, which is rapidly degraded, it is crucial to perform lysis quickly and keep samples on ice.[14][15] Nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and then incubate with an ECL detection reagent.[13] Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathway

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / CoCl₂ Treatment HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (Fe²⁺ dependent) HIF1a_normoxia->PHD Hydroxylation HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hydroxylated->VHL Binding CoCl2 CoCl₂ PHD_inhibited Prolyl Hydroxylase (Co²⁺ inhibited) CoCl2->PHD_inhibited Inhibition HIF1a_stabilized Stabilized HIF-1α PHD_inhibited->HIF1a_stabilized Stabilization HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation

Caption: HIF-1α signaling pathway under normoxia and hypoxia/CoCl₂ treatment.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Culture Plates start->seed_cells treatment Treat with CoCl₂ (various concentrations and durations) seed_cells->treatment incubation Incubate for a Defined Period treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay protein_analysis Protein Analysis (e.g., Western Blot for HIF-1α) incubation->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End: Conclusion data_analysis->end

References

Application Notes and Protocols: Safe Handling and Storage of Ischemin Sodium Powder

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a hypothetical example for a fictional substance, "Ischemin sodium powder," as no publicly available data could be found for a compound with this name. These guidelines are based on general laboratory safety principles for handling potent, water-soluble, powdered research compounds. Researchers must consult the specific Material Safety Data Sheet (MSDS) and other relevant safety documents provided by the manufacturer for any real-world substance.

Substance Identification and Properties

Product Name: this compound Powder CAS Number: [Fictional] 1234567-89-0 Molecular Formula: [Fictional] C₁₈H₂₁N₂NaO₅S Appearance: Fine white to off-white crystalline powder Purity: ≥98% (for research grade)

Table 1: Physicochemical and Stability Data (Hypothetical)

ParameterValueNotes
Solubility
Water>50 mg/mLReadily soluble
DMSO>25 mg/mLSoluble
Ethanol (95%)~5 mg/mLSparingly soluble
Hygroscopicity ModerateTends to absorb moisture from the air
Light Sensitivity HighDegrades upon exposure to UV or direct light
Thermal Stability Decomposes at >150°CAvoid high temperatures
pH of 10 mg/mL solution 8.5 - 9.5Aqueous solutions are slightly alkaline
Recommended Storage -20°C, desiccated, in the darkLong-term storage
In-solution Stability Stable for ~24h at 4°CPrepare fresh solutions for best results

Hazard Identification and Personal Protective Equipment (PPE)

This compound powder is a potent, biologically active compound with unknown toxicological properties. Assume it is hazardous upon inhalation, ingestion, and skin contact.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesProtects eyes from airborne powder and splashes.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)Prevents inhalation of fine powder particles.
Body Protection Full-coverage lab coat with elastic cuffsPrevents contamination of personal clothing.

Protocols for Safe Handling and Use

Engineering Controls
  • Weighing and Aliquoting: All handling of the dry powder must be conducted within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation. The fume hood should have a face velocity of 80-120 feet per minute (fpm).

Protocol for Weighing and Preparing a Stock Solution
  • Preparation: Don all required PPE as specified in Table 2 before entering the designated handling area.

  • Area Decontamination: Wipe down the work surface inside the chemical fume hood (e.g., balance, spatulas) with 70% ethanol.

  • Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of powder using a clean, dedicated spatula. Avoid creating airborne dust.

    • Promptly and securely seal the primary container of this compound powder.

  • Solubilization:

    • Transfer the weighed powder into an appropriate sterile, light-protecting (amber) vial.

    • Add the desired volume of sterile, cold solvent (e.g., Water for Injection) dropwise to the powder to avoid splashing.

    • Vortex gently until the powder is fully dissolved.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions (e.g., 4°C for short-term use).

  • Cleanup:

    • Wipe down all surfaces and equipment with a suitable deactivating agent or 70% ethanol.

    • Dispose of all contaminated disposables (gloves, weigh boats, pipette tips) in a clearly labeled hazardous waste container.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Don Required PPE (Gloves, Goggles, Respirator) B Prepare Fume Hood (Verify Airflow, Clean Surface) A->B C Equilibrate Compound to Room Temperature B->C D Weigh Powder in Containment Enclosure C->D E Transfer Powder to Amber Vial D->E F Add Solvent and Dissolve E->F G Securely Seal Primary and Solution Containers F->G H Label and Store Stock Solution G->H I Decontaminate Work Area and Equipment H->I J Dispose of Waste in Hazardous Waste Stream I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Workflow for handling this compound powder.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound powder.

  • Long-Term Storage (Months to Years): Store the solid powder at -20°C in a desiccator. The container must be tightly sealed and protected from light.

  • Short-Term Storage (Days to Weeks): The solid can be stored at 4°C, provided it is desiccated and protected from light.

  • In-Solution Storage: Stock solutions are best prepared fresh. If necessary, store aliquots in light-protecting vials at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Spill and Exposure Management

Spill Protocol
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including a respirator, double gloves, and eye protection.

  • Contain: For a small powder spill, gently cover it with absorbent pads wetted with water to prevent the powder from becoming airborne. Do not dry sweep.

  • Clean: Carefully wipe the area from the outside in with the damp absorbent pads.

  • Decontaminate: Clean the spill area with a suitable detergent and then wipe with 70% ethanol.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

Exposure Protocol
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

G cluster_type cluster_action Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Clothing; Wash with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush with Water (15 min) Eye->FlushEyes End Seek Immediate Medical Attention FreshAir->End WashSkin->End FlushEyes->End

Caption: First aid decision tree for exposure.

Ischemin sodium as a tool compound for bromodomain research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemin is a cell-permeable biarylazo compound that acts as a modest inhibitor of the CREB-binding protein (CBP) bromodomain. It serves as a valuable tool for investigating the role of CBP bromodomains in gene transcription and cellular processes. Ischemin has been shown to inhibit the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity. These application notes provide a summary of Ischemin's biochemical and cellular activities, along with detailed protocols for its use in bromodomain research.

Biochemical and Cellular Activity

Ischemin targets the acetyl-lysine binding pocket of the CBP bromodomain. Its inhibitory activity has been characterized in various biochemical and cellular assays.

ParameterValueAssay TypeTarget
Binding Affinity (Kd) 19 µMBiochemicalCBP Bromodomain
IC50 5 µMCell-basedp53-induced p21 activation

Table 1: Quantitative data for Ischemin's inhibitory activity.

Selectivity Profile

Ischemin has demonstrated modest selectivity for the CBP bromodomain over the first bromodomain of BRD4 (BRD4(1)). A comprehensive selectivity profile across a broader range of bromodomain families is not extensively documented in the public domain. Researchers should exercise caution and perform appropriate counter-screening when interpreting results from cellular assays.

Mechanism of Action

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The CBP bromodomain is a key component of the CBP/p300 coactivator complex, which is involved in the transcriptional activation of numerous genes, including those regulated by the tumor suppressor protein p53.

Ischemin acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP bromodomain. By occupying this site, Ischemin prevents the recruitment of CBP to acetylated histones and other acetylated proteins, such as p53. This disruption of protein-protein interactions leads to a downstream modulation of gene expression. A key demonstrated effect of Ischemin is the inhibition of p53-induced activation of its target gene, p21.

Mechanism of Action of Ischemin cluster_0 Normal Cellular Process cluster_1 Inhibition by Ischemin Acetylated_Histone Acetylated Histone CBP_Bromodomain CBP Bromodomain Acetylated_Histone->CBP_Bromodomain Binds to Transcriptional_Activation Transcriptional Activation CBP_Bromodomain->Transcriptional_Activation Promotes Ischemin Ischemin CBP_Bromodomain_Inhibited CBP Bromodomain Ischemin->CBP_Bromodomain_Inhibited Binds to & Inhibits Blocked_Activation Transcriptional Activation Blocked CBP_Bromodomain_Inhibited->Blocked_Activation Prevents

Mechanism of Ischemin as a CBP bromodomain inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Ischemin.

Biochemical Assay: AlphaScreen for CBP Bromodomain Inhibition

This protocol describes a competitive binding assay to determine the IC50 of Ischemin for the CBP bromodomain using AlphaScreen technology.

AlphaScreen Experimental Workflow Start Start Prepare_Reagents Prepare Reagents: - GST-CBP Bromodomain - Biotinylated Histone Peptide - Ischemin dilutions - AlphaScreen Beads Start->Prepare_Reagents Assay_Plate Add to 384-well plate: 1. GST-CBP Bromodomain 2. Ischemin (or DMSO) 3. Biotinylated Histone Peptide Prepare_Reagents->Assay_Plate Incubate_1 Incubate at RT for 30 min Assay_Plate->Incubate_1 Add_Beads Add Streptavidin-Donor and Anti-GST-Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate at RT for 60 min in the dark Add_Beads->Incubate_2 Read_Plate Read plate on AlphaScreen-compatible reader Incubate_2->Read_Plate Analyze_Data Analyze Data: Calculate IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the AlphaScreen-based inhibition assay.

Materials:

  • GST-tagged human CBP bromodomain (e.g., BPS Bioscience, Cat. No. 31128)

  • Biotinylated histone H4 acetylated peptide (e.g., Anaspec)

  • Ischemin sodium salt (e.g., Tocris, Cat. No. 4663)

  • AlphaScreen GST Detection Kit (PerkinElmer, Cat. No. 6760603)

  • 384-well white microplates (e.g., Corning)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

Procedure:

  • Prepare Ischemin dilutions: Prepare a serial dilution of Ischemin in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare protein and peptide solutions: Dilute the GST-CBP bromodomain and biotinylated histone peptide in Assay Buffer to the desired concentrations, as determined by optimization experiments (typically in the low nanomolar range).

  • Assay Assembly:

    • Add 5 µL of the Ischemin dilution or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 5 µL of the diluted GST-CBP bromodomain solution to all wells.

    • Add 5 µL of the diluted biotinylated histone peptide solution to all wells.

  • Incubation: Gently mix the plate and incubate at room temperature for 30 minutes.

  • Bead Addition: Prepare a mixture of AlphaScreen Streptavidin-Donor beads and anti-GST-Acceptor beads in the dark according to the manufacturer's instructions. Add 10 µL of the bead mixture to each well.

  • Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the Ischemin concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: p53-p21 Luciferase Reporter Gene Assay

This protocol describes how to measure the inhibitory effect of Ischemin on p53-mediated transcription of a p21-promoter-driven luciferase reporter gene.

p53-p21 Reporter Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Transfect Co-transfect with p53 expression vector and p21-luciferase reporter vector Seed_Cells->Transfect Incubate_1 Incubate for 24 hours Transfect->Incubate_1 Treat Treat cells with Ischemin (or DMSO) and a p53 activator Incubate_1->Treat Incubate_2 Incubate for 24 hours Treat->Incubate_2 Lyse_Cells Lyse cells and add luciferase substrate Incubate_2->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data: Normalize to cell viability and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the p53-p21 luciferase reporter gene assay.

Materials:

  • Human cell line (e.g., HCT116 or U2OS)

  • p53 expression vector (optional, if the cell line does not have sufficient endogenous p53 activity)

  • p21 promoter-luciferase reporter vector (e.g., p21-Luc)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • p53 activator (e.g., Nutlin-3a or Doxorubicin)

  • This compound salt

  • Luciferase assay system (e.g., Promega Bright-Glo™)

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the p21 promoter-luciferase reporter vector and, if necessary, the p53 expression vector. A co-transfected Renilla luciferase vector can be used for normalization of transfection efficiency.

    • Incubate the cells for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Ischemin in cell culture medium.

    • Remove the transfection medium and add the Ischemin dilutions to the cells.

    • Add the p53 activator (e.g., Nutlin-3a at 10 µM) to all wells except the negative control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • If a Renilla luciferase vector was used, normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luciferase activity against the logarithm of the Ischemin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • It is recommended to perform a parallel cell viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compound.

Conclusion

Ischemin is a useful tool compound for the initial exploration of CBP bromodomain function. Its modest potency and selectivity necessitate careful experimental design and data interpretation. For more definitive studies, more potent and selective CBP/p300 inhibitors such as SGC-CBP30 or I-CBP112 may be more appropriate. Nevertheless, Ischemin provides a valuable starting point for researchers entering the field of bromodomain research and can be used to probe the biological consequences of CBP bromodomain inhibition in various cellular contexts.

Application Notes and Protocols for Testing Ischemia Sodium Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myocardial ischemia, resulting from reduced blood flow to the heart, leads to a cascade of detrimental events including ionic imbalance, oxidative stress, inflammation, and ultimately cardiomyocyte death.[1] A key initiating event in ischemic injury is the disruption of intracellular ion homeostasis, particularly an increase in intracellular sodium concentration ([Na+]i).[2][3] This sodium overload, primarily through the late sodium current (INaL), leads to a subsequent calcium overload via the Na+/Ca2+ exchanger, contributing to mitochondrial dysfunction, hypercontracture, and apoptosis.[4][5][6] Ischemin sodium is a novel therapeutic agent designed to mitigate ischemic injury by selectively targeting and inhibiting the late sodium current. These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in both in vitro and in vivo models of myocardial ischemia.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to exert its cardioprotective effects by blocking the persistent late sodium current that is enhanced during ischemia. This action is expected to prevent the pathological rise in intracellular sodium, thereby mitigating the subsequent calcium overload and its downstream detrimental effects. The anticipated outcomes are reduced cardiomyocyte apoptosis, decreased inflammation, and improved cardiac function following an ischemic insult.

Ischemin_Sodium_Signaling_Pathway cluster_1 Therapeutic Intervention Ischemin_Sodium This compound Late_Na_Current Late_Na_Current Ischemin_Sodium->Late_Na_Current Inhibition

Experimental Design

A two-pronged approach utilizing both in vitro and in vivo models is proposed to thoroughly evaluate the efficacy of this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cardiomyocyte Culture (e.g., H9c2, iPSC-CMs) Simulated_Ischemia Simulated Ischemia/Reperfusion (O2/Glucose Deprivation) Treatment_IV This compound Treatment Viability_Assay Cell Viability Assays (MTT, LDH) Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay Apoptosis Analysis (Western Blot for Caspases) Apoptosis_Assay->Data_Analysis Inflammation_Assay_IV Inflammation Analysis (ELISA for Cytokines) Inflammation_Assay_IV->Data_Analysis Animal_Model Animal Model (e.g., Rat, Mouse) MI_Model Myocardial Infarction Model (LAD Ligation) Treatment_V This compound Administration Cardiac_Function Cardiac Function Assessment (Echocardiography) Cardiac_Function->Data_Analysis Histology Histopathological Analysis (Infarct Size) Histology->Data_Analysis Inflammation_Assay_V Inflammation Analysis (ELISA from serum/tissue) Inflammation_Assay_V->Data_Analysis

In Vitro Efficacy Studies

In vitro models allow for the direct assessment of this compound's effects on cardiomyocytes under controlled ischemic conditions.[7][8][9]

Protocol 1: Simulated Ischemia/Reperfusion (SIR) in Cultured Cardiomyocytes

Objective: To determine the protective effect of this compound on cardiomyocyte viability following simulated ischemia/reperfusion.

Methodology:

  • Cell Culture:

    • Culture H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in standard growth medium.

    • Seed cells in 96-well plates for viability assays and 6-well plates for protein analysis.

  • Simulated Ischemia:

    • Replace growth medium with a glucose-free, hypoxic buffer (e.g., HEPES-buffered salt solution) bubbled with 95% N2 / 5% CO2.[10]

    • Incubate cells in a hypoxic chamber (e.g., 1% O2) for a predetermined duration (e.g., 2-4 hours) to induce ischemic injury.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO or saline).

    • During the simulated ischemia or reperfusion phase, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle-only control group.

  • Simulated Reperfusion:

    • After the ischemic period, replace the hypoxic buffer with normal, oxygenated growth medium.

    • Return the cells to a standard incubator (21% O2) for a reperfusion period (e.g., 4-24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of viable cells.[11][12] Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Read absorbance at 570 nm.[12]

    • LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage and cytotoxicity.

Data Presentation:

Table 1: Effect of this compound on Cardiomyocyte Viability Post-SIR

Treatment Group Concentration (µM) Cell Viability (% of Normoxia Control) LDH Release (% of Ischemia Control)
Normoxia Control - 100 ± 5.0 5 ± 1.2
Ischemia/Reperfusion + Vehicle - 45 ± 6.2 100 ± 8.5
Ischemia/Reperfusion + Ischemin 0.1
Ischemia/Reperfusion + Ischemin 1.0

| Ischemia/Reperfusion + Ischemin | 10.0 | | |

Protocol 2: Analysis of Apoptotic Markers by Western Blot

Objective: To investigate the effect of this compound on the apoptotic signaling cascade in cardiomyocytes.

Methodology:

  • Protein Extraction:

    • Following the SIR protocol (Protocol 1), lyse cells from 6-well plates in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key apoptotic markers such as Cleaved Caspase-3, total Caspase-3, Bcl-2, and Bax.[14][15] Use an antibody against GAPDH or β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL chemiluminescence detection system.[16]

Data Presentation:

Table 2: Quantification of Apoptotic Markers in Cardiomyocytes

Treatment Group Concentration (µM) Cleaved Caspase-3 / Total Caspase-3 Ratio Bcl-2 / Bax Ratio
Normoxia Control - 1.0 ± 0.1 5.0 ± 0.4
Ischemia/Reperfusion + Vehicle - 8.5 ± 0.9 0.8 ± 0.1
Ischemia/Reperfusion + Ischemin 0.1
Ischemia/Reperfusion + Ischemin 1.0

| Ischemia/Reperfusion + Ischemin | 10.0 | | |

In Vivo Efficacy Studies

In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex physiological system, assessing its impact on cardiac function and infarct size.[17][18]

Protocol 3: Murine Model of Myocardial Infarction and Functional Assessment

Objective: To evaluate the effect of this compound on cardiac function and infarct size in a rodent model of myocardial infarction (MI).

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Acclimatize animals for at least one week before surgery.

  • MI Surgery (LAD Ligation):

    • Anesthetize the animal and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[19]

    • In a reperfusion model, the ligature can be removed after a defined period (e.g., 30-45 minutes). For a permanent occlusion model, the ligature remains.

    • A sham-operated group will undergo the same procedure without LAD ligation.

  • Treatment:

    • Administer this compound or vehicle via an appropriate route (e.g., intravenous bolus before reperfusion, or intraperitoneal/oral for chronic studies) at predetermined doses.

  • Echocardiographic Assessment:

    • Perform transthoracic echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 24 hours, 7 days, 28 days).[20][21]

    • Anesthetize the animals lightly to maintain a stable heart rate.[20]

    • Acquire M-mode and 2D images from the parasternal long-axis and short-axis views to measure key functional parameters.

  • Histopathological Analysis (Infarct Size):

    • At the end of the study, euthanize the animals and excise the hearts.

    • Perfuse the hearts and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium.

    • Image the heart slices and quantify the infarct size as a percentage of the area at risk or the total left ventricular area.

Data Presentation:

Table 3: Echocardiographic Parameters Post-Myocardial Infarction

Treatment Group Time Point Left Ventricular Ejection Fraction (LVEF, %) Left Ventricular Fractional Shortening (LVFS, %)
Sham + Vehicle 28 days 75 ± 4.1 40 ± 3.5
MI + Vehicle 28 days 35 ± 5.2 18 ± 2.8
MI + Ischemin (Low Dose) 28 days

| MI + Ischemin (High Dose) | 28 days | | |

Table 4: Infarct Size Measurement

Treatment Group Infarct Size (% of LV)
MI + Vehicle 40 ± 5.5
MI + Ischemin (Low Dose)

| MI + Ischemin (High Dose) | |

Protocol 4: Measurement of Inflammatory Cytokines by ELISA

Objective: To quantify the effect of this compound on the systemic and local inflammatory response following MI.

Methodology:

  • Sample Collection:

    • Collect blood samples (serum) from animals at specified time points post-MI (e.g., 6 hours, 24 hours).

    • At the end of the study, collect the heart tissue from the infarct and peri-infarct regions and prepare tissue homogenates.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercial ELISA kits for the quantitative determination of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22][23]

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for colorimetric detection.[24]

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

Data Presentation:

Table 5: Inflammatory Cytokine Levels in Serum Post-MI

Treatment Group Time Point TNF-α (pg/mL) IL-6 (pg/mL)
Sham + Vehicle 24 hours 15 ± 4.2 25 ± 6.1
MI + Vehicle 24 hours 150 ± 20.5 280 ± 35.8
MI + Ischemin (Low Dose) 24 hours

| MI + Ischemin (High Dose) | 24 hours | | |

References

Application Notes and Protocols for Preparing Stock Solutions of Ischemin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemin sodium salt is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. By targeting CBP, Ischemin disrupts the interaction between CBP and the tumor suppressor protein p53, leading to a decrease in p53 transcriptional activity. This mechanism has been shown to protect cardiomyocytes from doxorubicin-induced apoptosis, highlighting its potential therapeutic applications in cardiotoxicity and other conditions where modulation of p53 activity is desirable. Proper preparation of this compound salt stock solutions is crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound salt solutions for in vitro research.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound salt is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 357.36 g/mol [1]
Formula C₁₅H₁₆N₃O₄SNa[1]
Appearance Solid powder
Purity ≥99%[1]
Solubility Soluble to 100 mM in water and DMSO[1]
Mechanism of Action CBP bromodomain inhibitor; inhibits p53-CBP interaction[1]
Biological Activity Decreases p53 transcriptional activity; protects against doxorubicin-induced apoptosis in cardiomyocytes in vitro.[1]
Storage (Solid) Store at +4°C[1]
Storage (In Solvent) Store at -80°C for up to 1 year.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in Sterile Water or DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound salt, which can be further diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound salt (solid powder)

  • Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, light-blocking microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass of this compound salt.

    • To prepare a 100 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For example, to prepare 1 mL of a 100 mM stock solution:

      • Mass (mg) = 100 mM x 1 mL x 357.36 g/mol / 1000 = 35.74 mg

  • Weigh the this compound salt.

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound salt powder.

  • Dissolve the powder.

    • Transfer the powder to a sterile conical tube.

    • Add the desired volume of sterile water or DMSO. For example, for a 100 mM solution, add 1 mL of solvent for every 35.74 mg of powder.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilize the solution.

    • Draw the this compound salt solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This step is critical to remove any potential microbial contaminants.

  • Aliquot and store.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes. This will prevent repeated freeze-thaw cycles and protect the compound from light degradation.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to one year). For short-term use, an aliquot can be stored at 4°C for a few days, but long-term storage at this temperature is not recommended.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to the final working concentration for treating cells in culture.

Materials:

  • 100 mM this compound salt stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile serological and micropipettes

Procedure:

  • Determine the final working concentration.

    • The optimal working concentration of this compound salt should be determined empirically for each cell line and experimental setup. A typical starting point for a dose-response experiment could range from 1 µM to 50 µM.

  • Perform serial dilutions.

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

    • Example Dilution for a 10 µM working solution from a 100 mM stock:

      • Perform an initial 1:100 dilution of the 100 mM stock in sterile medium to get a 1 mM intermediate solution (e.g., 2 µL of 100 mM stock + 198 µL of medium).

      • Perform a subsequent 1:100 dilution of the 1 mM intermediate solution in the final volume of cell culture medium to achieve a 10 µM final concentration (e.g., 10 µL of 1 mM intermediate solution into 990 µL of medium in a well of a 24-well plate).

  • Treat the cells.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound salt or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound salt and a general experimental workflow for its use.

Ischemin_Mechanism_of_Action cluster_nucleus Nucleus p53 p53 p53_CBP p53-CBP Complex p53->p53_CBP CBP CBP CBP->p53_CBP Transcription Transcription p53_CBP->Transcription Activates TargetGenes p53 Target Genes (e.g., pro-apoptotic) Transcription->TargetGenes Ischemin Ischemin sodium salt Ischemin->CBP Inhibits bromodomain

Caption: Mechanism of this compound salt action.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53_activation p53 Activation DNA_Damage->p53_activation p53_activation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis Ischemin Ischemin sodium salt Ischemin->p53_activation Inhibits (via CBP)

Caption: Doxorubicin-induced apoptosis pathway.

experimental_workflow start Start prep_stock Prepare 100 mM Ischemin Stock Solution (Protocol 1) start->prep_stock culture_cells Culture Cardiomyocytes start->culture_cells prep_working Prepare Working Solutions of Ischemin (Protocol 2) prep_stock->prep_working culture_cells->prep_working treat_cells Treat Cells with Ischemin and/or Doxorubicin prep_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Downstream Assays (e.g., Apoptosis Assay, Western Blot) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Note: High-Throughput Screening for Cytoprotective Agents Using Ischemin Sodium as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia, a condition characterized by restricted blood flow and subsequent oxygen and nutrient deprivation to tissues, can trigger a cascade of cellular events leading to apoptosis and tissue damage. A key player in this process is the tumor suppressor protein p53, which, upon activation by cellular stress, can initiate programmed cell death. The transcriptional activity of p53 is regulated by coactivators, including the CREB-binding protein (CBP). The interaction between p53 and the bromodomain of CBP is a critical step in the activation of pro-apoptotic gene expression.[1][2][3][4][5]

Ischemin sodium salt is a cell-permeable inhibitor of the CBP bromodomain.[6][7] By binding to the bromodomain of CBP, this compound prevents its interaction with acetylated lysine residues on p53, thereby downregulating p53 transcriptional activity and protecting cells from apoptosis.[3][7] This mechanism makes this compound a valuable tool for studying the p53-CBP signaling pathway and a reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel cytoprotective agents that target this interaction.

This application note provides detailed protocols for utilizing this compound in HTS assays to identify and characterize small molecule inhibitors of the p53-CBP interaction and to assess their cytoprotective effects against apoptosis.

Principle of the Method

The primary high-throughput screen is a biochemical assay designed to identify inhibitors of the p53-CBP protein-protein interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed for this purpose. This assay format is highly amenable to HTS due to its homogeneous nature (no wash steps), sensitivity, and low background.

In this assay, recombinant CBP bromodomain and a biotinylated peptide derived from the C-terminus of p53 (containing the acetylated lysine residue recognized by the CBP bromodomain) are used. The CBP protein is labeled with a donor fluorophore (e.g., Europium cryptate), and the p53 peptide is labeled with an acceptor fluorophore (e.g., XL665) via a streptavidin conjugate. When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor. Small molecules that inhibit the p53-CBP interaction will disrupt FRET, leading to a decrease in the fluorescent signal.

Compounds identified as "hits" in the primary screen are then subjected to a secondary, cell-based assay to confirm their biological activity. A common secondary assay is the measurement of caspase-3/7 activity, a key indicator of apoptosis. In this assay, cells are treated with an apoptotic stimulus (e.g., a chemotherapeutic agent or oxidative stress) in the presence and absence of the test compounds. A decrease in caspase-3/7 activity in the presence of a compound indicates a cytoprotective effect.

Data Presentation

Table 1: Chemical and Physical Properties of this compound Salt

PropertyValue
Chemical Name 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt
Molecular Formula C₁₅H₁₆N₃O₄SNa
Molecular Weight 357.36 g/mol
Purity ≥99%
Solubility Soluble to 100 mM in water and DMSO
Storage Store at +4°C

Table 2: In Vitro Activity of this compound Salt

AssayParameterValueReference
CBP Bromodomain BindingKd19 µM[7]
p53-induced p21 Luciferase Reporter AssayIC₅₀5 µM[7]

Experimental Protocols

Primary High-Throughput Screening: TR-FRET Assay for p53-CBP Interaction Inhibitors

Materials and Reagents:

  • This compound salt (positive control inhibitor)

  • Recombinant Human CBP Bromodomain (tagged, e.g., with 6xHis or GST)

  • Biotinylated Human p53 peptide (acetylated at the relevant lysine residue)

  • TR-FRET Donor (e.g., Europium cryptate-labeled anti-tag antibody)

  • TR-FRET Acceptor (e.g., Streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well, low-volume, white microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multilabel plate reader capable of TR-FRET measurements

Protocol:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense test compounds and controls (this compound and DMSO vehicle) into the 384-well microplates. The final concentration of DMSO should be kept constant across all wells (typically ≤ 1%).

  • Reagent Preparation:

    • Prepare a solution of the CBP bromodomain and the donor-labeled antibody in assay buffer.

    • Prepare a solution of the biotinylated p53 peptide and the streptavidin-acceptor in assay buffer.

  • Reagent Dispensing:

    • Dispense the CBP bromodomain/donor antibody solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for antibody-protein binding.

    • Dispense the p53 peptide/streptavidin-acceptor solution to all wells.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the protein-protein interaction to reach equilibrium.

  • Measurement: Read the plates on a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 320 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the controls (DMSO for high signal, this compound for low signal) to determine the percent inhibition for each compound.

Secondary Screening: Caspase-3/7 Apoptosis Assay

Materials and Reagents:

  • A suitable cell line (e.g., cardiomyocytes or a cancer cell line sensitive to the chosen apoptotic stimulus)

  • Cell culture medium and supplements

  • Apoptotic stimulus (e.g., Doxorubicin, Staurosporine, or H₂O₂)

  • This compound salt (positive control)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 384-well, clear-bottom, white-walled microplates

  • Luminometer or a multilabel plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add test compounds and controls (this compound and DMSO) to the cells.

  • Induction of Apoptosis: After a pre-incubation period with the compounds (e.g., 1 hour), add the apoptotic stimulus to all wells except for the negative control wells.

  • Incubation: Incubate the plates for a time period sufficient to induce apoptosis (e.g., 6-24 hours).

  • Caspase-3/7 Activity Measurement:

    • Allow the plates and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to all wells.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence data to the controls (untreated cells and cells treated with the apoptotic stimulus only) to determine the percent inhibition of apoptosis for each compound.

Mandatory Visualization

p53_CBP_Apoptosis_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stress DNA Damage, Oxidative Stress p53 p53 Stress->p53 activates p53_Ac Acetylated p53 p53->p53_Ac acetylation CBP CBP p53_CBP p53-CBP Complex CBP->p53_CBP p53_Ac->p53_CBP binds Apoptotic_Genes Pro-apoptotic Genes (e.g., BAX, PUMA) p53_CBP->Apoptotic_Genes activates transcription Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Ischemin This compound Ischemin->CBP inhibits binding

Caption: p53-CBP signaling pathway leading to apoptosis and its inhibition by this compound.

HTS_Workflow start Start compound_plating Compound Plating (384-well plate) start->compound_plating add_cbp Add CBP-Donor compound_plating->add_cbp add_p53 Add p53-Acceptor add_cbp->add_p53 incubation Incubate (60 min) add_p53->incubation read_fret Read TR-FRET incubation->read_fret analyze Data Analysis (% Inhibition) read_fret->analyze hits Identify Hits analyze->hits

Caption: Workflow for the primary TR-FRET high-throughput screening assay.

Secondary_Assay_Workflow start Start with Hits cell_seeding Seed Cells (384-well plate) start->cell_seeding add_compounds Add Hit Compounds cell_seeding->add_compounds induce_apoptosis Induce Apoptosis add_compounds->induce_apoptosis incubation Incubate (6-24h) induce_apoptosis->incubation add_caspase_reagent Add Caspase-Glo 3/7 incubation->add_caspase_reagent read_luminescence Read Luminescence add_caspase_reagent->read_luminescence analyze Data Analysis (% Apoptosis Inhibition) read_luminescence->analyze confirmed_hits Confirmed Hits analyze->confirmed_hits

Caption: Workflow for the secondary cell-based apoptosis assay.

References

Troubleshooting & Optimization

Ischemin sodium not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ischemin Sodium Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: "this compound" is a proprietary name for a research compound. As a sodium salt of an organic molecule, it is formulated to enhance aqueous solubility. The general principles of handling sodium salts of organic compounds apply.

Q2: My this compound is not dissolving in water. What should I do?

A2: Difficulty in dissolving a sodium salt in an aqueous solution can be due to several factors. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q3: At what temperature should I store the powdered this compound?

A3: As a general precaution for powdered organic compounds, it is recommended to store this compound in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is advisable. Always refer to the product-specific datasheet if available.

Q4: What is the recommended solvent for this compound?

A4: this compound is intended to be soluble in aqueous solutions. For initial stock solutions, sterile, deionized water or a buffered solution like PBS is recommended. The optimal solvent may depend on the specific experimental requirements.

Troubleshooting Guide: this compound Dissolution Issues

Issue: Powdered this compound is not fully dissolving, resulting in a cloudy or precipitated solution.

This guide provides a systematic approach to troubleshoot and resolve common solubility issues with this compound in aqueous solutions.

Step 1: Verify the Solvent and Concentration

  • Action: Double-check that you are using the recommended solvent (e.g., deionized water, PBS). Ensure that the concentration you are trying to achieve does not exceed the known solubility limit of the compound.

  • Rationale: Preparing a solution above the solubility limit will result in undissolved material.

Step 2: Gentle Heating

  • Action: Warm the solution gently in a water bath (e.g., 37°C). Swirl the vial intermittently.

  • Rationale: The solubility of many compounds increases with temperature.[1] However, be cautious as excessive heat can degrade the compound.

Step 3: Adjust the pH

  • Action: For sodium salts of weakly acidic compounds, the free acid form may precipitate in neutral or acidic solutions. Measure the pH of your solution. If it is acidic or neutral, try adjusting the pH to a slightly more alkaline value (e.g., pH 8-9) by adding a small amount of a dilute base like NaOH.

  • Rationale: The salt form of a drug is more soluble than its free acid or base form.[2] Maintaining a pH that favors the ionized form can improve solubility.

Step 4: Sonication

  • Action: Place the vial in a sonicator bath for short intervals (e.g., 1-2 minutes).

  • Rationale: Sonication can help to break up aggregates of the powder and increase the surface area available for dissolution.

Step 5: Use of Co-solvents

  • Action: If aqueous solubility is still limited, consider preparing a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol. This stock can then be diluted into your aqueous experimental medium.

  • Rationale: Co-solvents can significantly enhance the solubility of organic compounds.[3] Ensure the final concentration of the organic solvent in your experiment is compatible with your biological system and does not exceed cytotoxic levels.

Data Presentation

Table 1: Effect of Physicochemical Parameters on the Aqueous Solubility of a Generic Sodium Salt of a Weakly Acidic Compound.

ParameterConditionExpected Effect on SolubilityRationale
pH Decrease (more acidic)DecreaseProtonation of the anion to form the less soluble free acid.
Increase (more alkaline)IncreaseShifts the equilibrium towards the more soluble ionized form.
Temperature IncreaseGenerally IncreasesProvides energy to overcome the crystal lattice energy.[1]
DecreaseGenerally DecreasesReduced kinetic energy for dissolution.
Ionic Strength Addition of other saltsMay Decrease ("Salting Out")Competition for solvent molecules can reduce the solubility of the organic salt.[4]
Co-solvents Addition of DMSO, EthanolGenerally IncreasesModifies the polarity of the solvent to better accommodate the organic solute.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

  • pH meter and sterile pH adjustment solutions (e.g., 0.1 M NaOH, 0.1 M HCl) (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM solution based on its molecular weight.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add approximately 80% of the final desired volume of sterile water or PBS to the tube.[5][6]

  • Initial Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution.

  • Troubleshooting (if necessary):

    • If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the guide above (gentle heating, pH adjustment, sonication).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization: If required for your experiment, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution as recommended. For many compounds, short-term storage at 4°C and long-term storage at -20°C or -80°C is appropriate.

Visualizations

Hypothetical Signaling Pathway Modulated by this compound

Ischemin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ischemin This compound Ischemin->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Modulates

Caption: Hypothetical signaling cascade initiated by this compound.

General Experimental Workflow for Compound Screening

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with This compound Dilutions A->C B Culture and Seed Cells in Assay Plates B->C D Incubate for Defined Time Period C->D E Perform Cell-Based Assay (e.g., Viability, Reporter Gene) D->E F Acquire Data (e.g., Plate Reader, Microscopy) E->F G Data Analysis (e.g., Dose-Response Curve) F->G H Interpret Results G->H

Caption: A typical workflow for evaluating a new compound in a cell-based assay.

References

Optimizing Ischemin sodium concentration to reduce cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ischemin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Ischemin and troubleshooting potential issues related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell cultures treated with Ischemin. What are the potential causes?

A1: Several factors could contribute to increased cytotoxicity. Based on our internal studies and the established role of ionic homeostasis in cell viability, we recommend investigating the following:

  • Ischemin Sodium Concentration: Ischemin's formulation contains sodium. An elevated final concentration of sodium in your cell culture medium, resulting from the addition of Ischemin, can lead to ionic imbalance and subsequent cytotoxicity.[1][2][3][4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Ischemin and ionic fluctuations.

  • Compound Stability: Ensure that Ischemin is properly stored and handled to prevent degradation into potentially more toxic byproducts.

  • Reagent Quality: The quality of cell culture media and supplements can influence cellular responses.

Q2: How does sodium concentration influence Ischemin-induced cytotoxicity?

A2: Ischemia, a condition Ischemin is designed to study, is known to cause an influx of sodium into cells, leading to cytotoxic edema and cell death.[2][3][5] An excessive sodium concentration in the Ischemin formulation can mimic this pathological condition, leading to off-target cytotoxic effects. Optimizing the sodium concentration is therefore critical to ensure that the observed cellular responses are due to the pharmacological activity of Ischemin and not a result of ionic stress.

Q3: What is the recommended range for the final sodium concentration in the cell culture medium when using Ischemin?

A3: The optimal sodium concentration is cell-type dependent. We recommend maintaining the final sodium concentration in the culture medium as close to physiological levels as possible. A typical starting point is to ensure the added sodium from the Ischemin solution does not increase the total sodium concentration of the medium by more than 5-10%. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[6]

Q4: Can I dilute Ischemin in a low-sodium buffer to reduce the final sodium concentration?

A4: Yes, diluting Ischemin in a compatible low-sodium or sodium-free buffer is a recommended strategy to control the final sodium concentration in your experiments. However, ensure that the buffer is compatible with your cell culture system and does not interfere with the experimental assay.

Troubleshooting Guides

Issue: High background cytotoxicity in vehicle-treated control groups.
Potential Cause Troubleshooting Step Expected Outcome
High Sodium in Vehicle Prepare a vehicle control with the same final sodium concentration as the highest Ischemin dose, but without Ischemin.This will help determine if the cytotoxicity is due to the sodium content of the vehicle itself.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration is well below the cytotoxic threshold for your cells (typically <0.5%).[7]Reduced cytotoxicity in the vehicle control group.
Contamination Test for mycoplasma and other microbial contaminants in your cell cultures.Elimination of contamination-related cell death.
Issue: Inconsistent results between experiments.
Potential Cause Troubleshooting Step Expected Outcome
Variable Ischemin Preparation Prepare fresh dilutions of Ischemin for each experiment from a validated stock solution.Improved reproducibility of dose-response curves.
Cell Passage Number Use cells within a consistent and low passage number range.More consistent cellular responses to Ischemin.
Inconsistent Plating Density Ensure uniform cell seeding density across all wells and plates.[8]Reduced well-to-well and plate-to-plate variability.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the maximum tolerated sodium concentration for your cell line in the context of Ischemin treatment.

1. Materials:

  • Your cell line of interest
  • Standard cell culture medium
  • Ischemin stock solution
  • Sodium-free buffer (e.g., choline chloride-based buffer)
  • 96-well cell culture plates
  • Cytotoxicity assay kit (e.g., MTT or LDH)[8][9][10][11][12]
  • Multi-well plate reader

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
  • Prepare a series of Ischemin dilutions at a fixed concentration of the active compound but with varying sodium concentrations. This can be achieved by diluting the Ischemin stock in mixtures of standard medium and the sodium-free buffer.
  • Prepare control wells:
  • Cells in standard medium only (negative control).
  • Cells treated with vehicle (with the highest sodium concentration used in the Ischemin dilutions) (vehicle control).
  • Cells treated with a known cytotoxic agent (positive control).
  • Remove the old medium from the cells and add the prepared Ischemin dilutions and controls.
  • Incubate for the desired experimental duration (e.g., 24, 48 hours).
  • Perform a cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's instructions.[8][9][10][11][12]
  • Measure the absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cytotoxicity for each concentration relative to the negative and positive controls.
  • Plot the percentage of cytotoxicity against the sodium concentration.
  • The optimal sodium concentration is the highest concentration that does not cause significant cytotoxicity above the baseline observed with the active compound.

Table 1: Example Data for Optimal Sodium Concentration Determination

Final Sodium Conc. (mM)% Cytotoxicity (Mean ± SD)
140 (Medium only)5.2 ± 1.1
1456.1 ± 1.5
1508.3 ± 2.0
15515.7 ± 3.2
16035.4 ± 4.5
16568.9 ± 5.1
Protocol 2: Assessing Ischemin-Induced Cytotoxicity via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a common indicator of cytotoxicity.[10][11]

1. Materials:

  • Cells treated with Ischemin (as described in Protocol 1)
  • LDH cytotoxicity assay kit
  • 96-well plate
  • Multi-well plate reader

2. Procedure:

  • After the incubation period with Ischemin, centrifuge the 96-well plate (if using suspension cells).
  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
  • Add the LDH assay reaction mixture to each well of the new plate.
  • Incubate for the time specified in the kit's protocol, protected from light.
  • Measure the absorbance at the recommended wavelength.
  • To determine the maximum LDH release, lyse the control cells with the provided lysis buffer and measure the absorbance.

3. Data Analysis:

  • Correct for background absorbance by subtracting the reading from medium-only wells.
  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_treatment Add Ischemin/Controls to Cells cell_seeding->add_treatment ischemin_prep Prepare Ischemin Dilutions (Varying Na+ Concentrations) ischemin_prep->add_treatment incubation Incubate (e.g., 24h) add_treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (MTT or LDH) incubation->cytotoxicity_assay read_plate Measure Absorbance/ Fluorescence cytotoxicity_assay->read_plate calculate_cytotoxicity Calculate % Cytotoxicity read_plate->calculate_cytotoxicity plot_data Plot Cytotoxicity vs. Na+ Conc. calculate_cytotoxicity->plot_data

Caption: Workflow for optimizing this compound concentration.

cytotoxicity_pathway ischemin High Extracellular Na+ (from Ischemin) na_pump Na+/K+ ATPase Overload ischemin->na_pump na_influx Increased Intracellular Na+ na_pump->na_influx ca_exchange Na+/Ca2+ Exchanger Reversal na_influx->ca_exchange cell_swelling Cytotoxic Edema na_influx->cell_swelling ca_influx Increased Intracellular Ca2+ ca_exchange->ca_influx mito_dys Mitochondrial Dysfunction ca_influx->mito_dys cell_death Cell Death cell_swelling->cell_death apoptosis Apoptosis/Necrosis mito_dys->apoptosis apoptosis->cell_death

Caption: Signaling pathway of sodium-induced cytotoxicity.

References

How to prevent Ischemin sodium precipitation in stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ischemin sodium in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. Its chemical name is sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate[1]. It functions by inhibiting the interaction between p53 and CBP, which leads to a decrease in p53 transcriptional activity.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in both water and Dimethyl Sulfoxide (DMSO)[2]. Published data indicates a solubility of up to 100 mM in both solvents, which is equivalent to approximately 35.74 mg/mL[2]. For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions of similar CBP bromodomain inhibitors like SGC-CBP30 and I-CBP112.

Q3: My this compound stock solution has precipitated. What are the likely causes?

Precipitation of this compound from a stock solution can be attributed to several factors:

  • Low Temperature: Storing the stock solution at very low temperatures (e.g., -20°C or -80°C) can decrease the solubility of the compound, leading to precipitation over time.

  • pH Changes: The solubility of this compound is likely pH-dependent due to the presence of a phenolic hydroxyl group and an amino group. Changes in the pH of the solution upon dilution into media or buffers can cause the compound to become less soluble and precipitate.

  • High Concentration: Preparing stock solutions at concentrations exceeding the solubility limit of this compound in a particular solvent can lead to precipitation.

  • Improper Storage: Repeated freeze-thaw cycles can destabilize the solution and promote precipitation. Storing the solution in a way that allows for solvent evaporation will increase the concentration and may lead to precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic steps to identify and resolve issues with this compound precipitation in stock solutions.

Problem: Precipitate observed in the stock solution vial.

Experimental Workflow for Troubleshooting:

start Precipitate observed in stock solution check_temp Was the solution recently thawed? start->check_temp warm_solution Warm the solution to 37°C and vortex/sonicate. check_temp->warm_solution check_dissolution Does the precipitate redissolve? warm_solution->check_dissolution yes_dissolved Precipitation likely due to low temperature. Aliquot to reduce freeze-thaw cycles. check_dissolution->yes_dissolved Yes no_dissolved Precipitate persists. check_dissolution->no_dissolved No end Problem Resolved yes_dissolved->end check_concentration Was the initial concentration too high? no_dissolved->check_concentration dilute_solution Dilute the stock solution to a lower concentration. check_concentration->dilute_solution Yes check_solvent Was the correct solvent (e.g., DMSO, water) used? check_concentration->check_solvent No dilute_solution->end prepare_new Prepare a fresh stock solution using the correct solvent and concentration. check_solvent->prepare_new prepare_new->end

Caption: Troubleshooting workflow for precipitate in stock solution.

Problem: Precipitation occurs upon dilution of the stock solution into aqueous buffer or media.

Logical Relationship Diagram:

cluster_0 Cause cluster_1 Solution pH_shift pH of buffer/media is unfavorable for this compound solubility adjust_pH Adjust the pH of the final solution pH_shift->adjust_pH buffer_incompatibility Incompatibility with buffer components test_buffers Test different buffer systems buffer_incompatibility->test_buffers concentration_issue Final concentration exceeds solubility in the aqueous environment lower_concentration Lower the final working concentration concentration_issue->lower_concentration

Caption: Factors and solutions for precipitation upon dilution.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 357.36 g/mol ), you will need 279.8 µL of DMSO to make a 10 mM stock solution.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution.

  • Warming and Sonication (Optional): If the compound does not dissolve completely at room temperature, warm the solution to 37°C for 5-10 minutes and vortex again. Sonication for a few minutes can also aid in dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stable for up to six months.

Protocol 2: Assessing pH-Dependent Solubility of this compound

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of this compound powder to a known volume of each buffer in separate tubes.

  • Equilibration: Cap the tubes and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Clarification: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Measurement: Carefully remove the supernatant and measure its absorbance at the λmax of this compound. If the λmax is unknown, it should be determined first by scanning a dilute solution of this compound across a range of wavelengths.

  • Quantification: Use a pre-determined calibration curve to calculate the concentration of dissolved this compound in each buffer.

  • Analysis: Plot the solubility of this compound as a function of pH.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 357.36 g/mol [1]
Solubility in Water < 35.74 mg/mL (or < 100 mM)[2]
Solubility in DMSO < 35.74 mg/mL (or < 100 mM)[2]

Note: The solubility data is reported as "less than," indicating the tested upper limit. The actual saturation solubility may be lower.

Signaling Pathway Diagram

This compound inhibits the interaction between the tumor suppressor protein p53 and the transcriptional co-activator CBP. This disruption prevents the acetylation of p53 by CBP, leading to a decrease in the transcriptional activation of p53 target genes.

cluster_0 Normal p53 Activation cluster_1 Inhibition by this compound p53 p53 p53_CBP p53-CBP Complex p53->p53_CBP CBP CBP CBP->p53_CBP Acetylation p53 Acetylation p53_CBP->Acetylation Target_Genes Transcription of Target Genes (e.g., p21, PUMA) Acetylation->Target_Genes Ischemin This compound CBP_inhibited CBP Ischemin->CBP_inhibited inhibits No_Complex No p53-CBP Complex Formation CBP_inhibited->No_Complex p53_inhibited p53 p53_inhibited->No_Complex No_Acetylation Reduced p53 Acetylation No_Complex->No_Acetylation Reduced_Transcription Decreased Transcription of Target Genes No_Acetylation->Reduced_Transcription

Caption: Mechanism of this compound action on the p53-CBP signaling pathway.

References

Off-target effects of Ischemin sodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers using Ischemin Sodium, a potent inhibitor of the late sodium current (INaL) intended for experimental studies in cellular and animal models of ischemia.

Frequently Asked Questions (FAQs)

Q1: We observe unexpected levels of apoptosis in our cell culture model at concentrations intended to be therapeutic. What could be the cause?

A1: This could be due to off-target kinase inhibition. This compound has been observed to inhibit several kinases at concentrations above the typical working range for INaL inhibition. Specifically, inhibition of pro-survival kinases like AKT or ERK can lead to apoptosis. We recommend performing a dose-response curve to determine the threshold for this effect and comparing it to the IC50 for INaL inhibition in your system. Consider using a more specific INaL inhibitor as a control if available.

Q2: Our electrophysiology recordings show inconsistent inhibition of the late sodium current. What are common experimental pitfalls?

A2: Inconsistent results in electrophysiology experiments can arise from several factors:

  • Compound Stability: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and then diluted to the final concentration in your recording solution immediately before use. The compound may precipitate in aqueous solutions over time.

  • Voltage Protocol: The inhibitory effect of this compound on INaL can be voltage-dependent. Ensure you are using a consistent and appropriate voltage protocol to elicit and measure the late current.

  • Cell Health: Only use cells with stable baseline membrane properties. Changes in resting membrane potential or input resistance can affect the activity of sodium channels.

Q3: We are using a rodent model of myocardial ischemia and not observing the expected cardioprotective effects. What should we check?

A3: Several factors could contribute to a lack of efficacy in vivo:

  • Pharmacokinetics: The dose and route of administration may not be achieving sufficient plasma and tissue concentrations. We recommend conducting a pharmacokinetic study to determine the Cmax and tissue distribution of this compound in your model.

  • Reperfusion Injury: Ischemia is often followed by reperfusion, which can itself cause significant tissue damage.[1][2] The timing of this compound administration is critical. For protection against reperfusion injury, the compound should be present at the onset of reperfusion.

  • Off-Target Effects: At higher doses, off-target effects on blood pressure or heart rate could confound the results. Monitor cardiovascular parameters in a cohort of animals receiving the drug without ischemia to assess for any hemodynamic effects.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Calcium Homeostasis
  • Symptom: You observe spontaneous calcium oscillations or a blunted calcium response to stimuli in cells treated with this compound, even at concentrations that should only inhibit INaL.

  • Possible Cause: Ischemia leads to a rise in intracellular sodium, which can, in turn, lead to calcium overload via the Na+/Ca2+ exchanger (NCX).[1][3][4] While this compound is designed to prevent this by blocking the late sodium current, it may have off-target effects on calcium channels or other ion transporters.

  • Troubleshooting Steps:

    • Verify On-Target Effect: Confirm that this compound is inhibiting the late sodium current in your specific cell type using patch-clamp electrophysiology.

    • Control for NCX Activity: Use an NCX inhibitor (e.g., KB-R7943) as a control to determine if the observed calcium changes are downstream of sodium influx.

    • Broad-Spectrum Ion Channel Screen: If the issue persists, consider screening this compound against a panel of common ion channels (e.g., L-type calcium channels, potassium channels) to identify potential off-target activities.

Issue 2: Contradictory Results in Kinase Assays
  • Symptom: You are testing the effect of this compound on a specific signaling pathway and find that it inhibits a kinase that is not a known off-target.

  • Possible Cause: Many kinase inhibitors can have broad activity. Ischemia itself can alter the expression and activity of numerous kinases.[5][6] The observed effect could be an indirect consequence of inhibiting an upstream kinase in the pathway or a direct, previously uncharacterized off-target effect.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow: Unexpected Kinase Inhibition A Unexpected kinase inhibition observed B Perform in vitro kinase assay with purified kinase and this compound A->B C Is the kinase directly inhibited? B->C D Yes: New off-target identified. Characterize Ki and mechanism. C->D Yes E No: Inhibition is likely indirect. C->E No F Profile upstream kinases in the pathway E->F G Is an upstream kinase inhibited? F->G H Yes: The observed effect is an indirect, downstream consequence. G->H Yes I No: Investigate other potential cellular mechanisms (e.g., phosphatases). G->I No

    Caption: Troubleshooting workflow for unexpected kinase inhibition.

Quantitative Data Summary

The following tables summarize the known on-target and off-target activities of this compound from preclinical profiling.

Table 1: On-Target Potency

Target Assay Type IC50 (nM)

| Late Sodium Current (INaL) | Patch-Clamp Electrophysiology | 150 |

Table 2: Off-Target Kinase Profile (Selected Kinases)

Kinase Assay Type Ki (nM)
SRC In vitro kinase assay 850
AKT1 In vitro kinase assay 1,200
p38α (MAPK14) In vitro kinase assay 2,500

| ERK2 (MAPK1) | In vitro kinase assay | > 10,000 |

Table 3: Off-Target Receptor Binding Profile (Selected Receptors)

Receptor Assay Type Ki (nM)
Alpha-1A Adrenergic Radioligand Binding 1,800
L-type Calcium Channel Radioligand Binding 3,200

| hERG Potassium Channel | Radioligand Binding | > 20,000 |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify that this compound binds to its intended target in a cellular context.

  • Cell Culture: Culture cells of interest to 80-90% confluency.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction.

  • Analysis: Analyze the soluble fraction by Western blot using an antibody against the alpha subunit of the Nav1.5 sodium channel (SCN5A). Increased thermal stability of the protein in the presence of this compound indicates target engagement.

G CETSA Experimental Workflow A 1. Cell Culture B 2. Treat with this compound or Vehicle A->B C 3. Heat to a range of temperatures B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifuge to separate soluble and precipitated fractions D->E F 6. Analyze soluble fraction by Western Blot for Target Protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory constant (Ki) of this compound against a purified kinase.

  • Reagents: Prepare a reaction buffer appropriate for the kinase of interest, purified active kinase, substrate (peptide or protein), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further into the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the this compound dilution.

  • Initiation: Initiate the reaction by adding a concentration of ATP equal to the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagram

During ischemia, cellular ATP levels fall, impairing the Na+/K+-ATPase and leading to an increase in intracellular sodium.[7][8] This is exacerbated by the late sodium current (INaL). The resulting sodium overload reverses the Na+/Ca2+ exchanger (NCX), causing calcium influx and subsequent cellular injury. This compound targets INaL to mitigate this cascade. However, off-target inhibition of kinases like SRC can interfere with other cellular processes.

G cluster_0 Ischemic Cascade cluster_1 Drug Intervention Ischemia Ischemia ATP_Dec ATP Depletion Ischemia->ATP_Dec INaL_Inc Late Na+ Current (INaL) Enhanced Ischemia->INaL_Inc NaK_Pump_Fail Na+/K+ ATPase Inhibition ATP_Dec->NaK_Pump_Fail Na_Inc Intracellular Na+ Increase NaK_Pump_Fail->Na_Inc INaL_Inc->Na_Inc NCX_Rev NCX Reversal Na_Inc->NCX_Rev Ca_Inc Intracellular Ca2+ Overload NCX_Rev->Ca_Inc Injury Cellular Injury & Apoptosis Ca_Inc->Injury Ischemin This compound Ischemin->INaL_Inc Inhibits (On-Target) SRC SRC Kinase Ischemin->SRC Inhibits (Off-Target) Other_Pathways Other Signaling Pathways SRC->Other_Pathways

Caption: On-target and off-target effects of this compound.

References

Improving the efficacy of Ischemin sodium in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of Ischemin sodium.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in an in vitro ischemia model?

A1: this compound is hypothesized to mitigate the detrimental effects of ischemia by targeting the late sodium current (INaL). During ischemia, an increase in INaL leads to an intracellular sodium and subsequent calcium overload, contributing to cellular injury.[1][2][3] this compound is designed to selectively inhibit this late sodium current, thereby preventing the downstream ionic imbalance and preserving cellular homeostasis. Additionally, its action may intersect with signaling pathways such as the Wnt/β-catenin pathway, which is known to be dysregulated during ischemic events.[1]

Q2: I am not observing the expected protective effect of this compound in my cell-based ischemia assay. What are the potential reasons?

A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological model.

  • Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Verify the final concentration in your assay.

  • Experimental Protocol: The duration of simulated ischemia (e.g., Oxygen-Glucose Deprivation) and the timing of this compound application are critical. The compound may be more effective when applied as a pretreatment, concurrently with the ischemic insult, or during the simulated reperfusion phase.

  • Cell Model: The type of cells used (e.g., primary cardiomyocytes, H9c2, iPSC-derived cardiomyocytes) will influence the outcome.[4] Different cell types may have varying levels of the target sodium channel subtype.

  • Assay Endpoint: The chosen viability or cytotoxicity assay (e.g., MTT, LDH release, caspase activation) should be sensitive enough to detect the specific mode of cell death induced by your ischemic model.[5]

Q3: What is the optimal concentration range for this compound in vitro?

A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the EC50 for your specific experimental conditions. A starting point could be a range from 1 µM to 50 µM. High concentrations may lead to off-target effects or cytotoxicity.

Q4: How can I confirm that this compound is engaging its target in my in vitro model?

A4: Target engagement can be assessed using electrophysiological techniques such as patch-clamp to directly measure the effect of this compound on the late sodium current in your cells of interest. Biochemical assays that measure downstream effects of sodium and calcium overload, such as intracellular calcium imaging or assessment of mitochondrial membrane potential, can also provide indirect evidence of target engagement.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Incomplete Dissolution or Precipitation of this compound Visually inspect the media for any precipitate after adding this compound. Consider preparing a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then diluting it in the culture medium. Perform a solubility test for this compound in your specific culture medium.[6]
Variability in Ischemia Induction For Oxygen-Glucose Deprivation (OGD) protocols, ensure the hypoxic chamber reaches and maintains the desired low oxygen level consistently. Use an oxygen sensor to monitor the chamber environment. Ensure complete replacement of glucose-containing medium with glucose-free medium.[5]
Issue 2: Unexpected Cytotoxicity Observed with this compound Treatment
Potential Cause Troubleshooting Step
High Concentration of this compound Perform a dose-response cytotoxicity assay (e.g., LDH release or MTT) with this compound alone (without the ischemic insult) to determine its intrinsic toxicity profile.[7] Select a concentration for your efficacy studies that is well below the toxic threshold.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent-related toxicity.
Compound Instability This compound may degrade in the culture medium over time into toxic byproducts. Assess the stability of the compound in your culture medium under standard incubation conditions.[8]
Interaction with Media Components Certain components of the cell culture medium could interact with this compound to produce a toxic effect.[8] If using a complex medium, consider switching to a serum-free or chemically defined medium to reduce variability.

Data Presentation

Table 1: Effect of this compound on Cell Viability and LDH Release in an In Vitro Model of Ischemia

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Normoxia Control-100 ± 5.25.1 ± 1.3
Ischemia (OGD)-45.3 ± 6.885.4 ± 7.9
Ischemia + this compound152.1 ± 5.972.3 ± 6.5
Ischemia + this compound1075.8 ± 4.735.6 ± 4.1
Ischemia + this compound5078.2 ± 5.131.2 ± 3.8

Data are presented as mean ± standard deviation.

Table 2: Modulation of Intracellular Sodium and Calcium by this compound during Simulated Ischemia

Treatment GroupIntracellular Na+ (mM)Intracellular Ca2+ (nM)
Normoxia Control12 ± 2.1105 ± 15.3
Ischemia (OGD)35 ± 4.5450 ± 35.8
Ischemia + this compound (10 µM)18 ± 3.2210 ± 22.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Ischemia Model using Oxygen-Glucose Deprivation (OGD)

Objective: To induce an ischemic-like injury in cultured cells.

Materials:

  • Cultured cells (e.g., H9c2 cardiomyoblasts)

  • Standard culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM

  • Hypoxic chamber with a gas mixture of 95% N2 / 5% CO2

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Remove the standard culture medium.

  • Wash the cells twice with pre-warmed, glucose-free DMEM.

  • Add glucose-free DMEM to each well.

  • Place the plate in a hypoxic chamber at 37°C for a predetermined duration (e.g., 4-6 hours) to induce OGD.

  • For reperfusion simulation, remove the plate from the hypoxic chamber, replace the glucose-free medium with standard, glucose-containing medium, and return to a normoxic incubator (95% air / 5% CO2) for a specified period (e.g., 12-24 hours).

  • Assess cell viability or other endpoints.

Protocol 2: Assessment of Cell Viability using MTT Assay

Objective: To quantify the protective effect of this compound against OGD-induced cell death.

Materials:

  • Cells subjected to OGD (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the OGD/reperfusion protocol, remove the culture medium from the wells.

  • Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the MTT-containing medium.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the normoxia control group.

Visualizations

Ischemin_Sodium_Mechanism_of_Action cluster_membrane Cell Membrane cluster_stimulus Stimulus cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_overload Intracellular Na+ Overload Na_channel->Na_overload Na+ influx NCX Na+/Ca2+ Exchanger (NCX) Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Ca2+ influx Ischemia Ischemia/ Reperfusion Injury Late_INa Increased Late Sodium Current (INaL) Ischemia->Late_INa induces Na_overload->NCX drives reverse mode Injury Cellular Injury & Apoptosis Ca_overload->Injury leads to Ischemin This compound Ischemin->Late_INa inhibits

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow start Start: Culture Cells (e.g., H9c2) treatment Pre-treat with this compound (Dose-Response) start->treatment ogd Induce Ischemia (Oxygen-Glucose Deprivation) treatment->ogd reperfusion Simulate Reperfusion (Return to normal medium) ogd->reperfusion endpoint Assess Endpoints reperfusion->endpoint viability Cell Viability (MTT, LDH) endpoint->viability ion_flux Ion Flux (Na+/Ca2+ Imaging) endpoint->ion_flux electro Electrophysiology (Patch-Clamp) endpoint->electro analysis Data Analysis & Interpretation viability->analysis ion_flux->analysis electro->analysis

Caption: In vitro experimental workflow for evaluating this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Issue: No Protective Effect Observed check_compound Check Compound Integrity (Storage, Solubility) start->check_compound check_protocol Review Experimental Protocol (Timing, Duration) start->check_protocol check_model Evaluate Cell Model (Cell type, Passage number) start->check_model check_assay Validate Assay Endpoint (Sensitivity, Relevance) start->check_assay solution_compound Use fresh compound stock; Perform solubility test check_compound->solution_compound If issues found solution_protocol Optimize treatment timing (pre-, co-, post-treatment) check_protocol->solution_protocol If protocol suboptimal solution_model Use a more relevant cell line; Check for target expression check_model->solution_model If model inappropriate solution_assay Use orthogonal assays (e.g., apoptosis vs. necrosis) check_assay->solution_assay If assay insensitive

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Ischemin sodium degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Ischemin sodium and best practices to ensure its stability throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, chemically known as sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate, is a cell-permeable inhibitor of the CBP bromodomain. It is utilized in research to inhibit the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity.[1] Studies have shown its potential to protect cardiomyocytes from doxorubicin-induced apoptosis in vitro.[1]

Q2: What are the primary factors that lead to the degradation of this compound?

As an azo dye derivative, this compound is susceptible to degradation under several conditions:

  • Light Exposure: Azo dyes are known to be sensitive to light, particularly UV radiation, which can lead to photodegradation. The azo (-N=N-) bond is often the primary site of cleavage.

  • pH: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of azo compounds. The stability of benzenesulfonate salts can also be pH-dependent.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some sodium salts exhibit enhanced thermal stability, it is crucial to adhere to recommended storage temperatures.[3]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the chemical breakdown of this compound.

Q3: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, adhere to the following storage guidelines:

FormStorage ConditionDuration
Powder Store at -20°C in the dark.[4][5]Up to 3 years[4]
In Solvent Store at -80°C in the dark.[4][5]Up to 1 year[4]

General recommendations for handling solutions:

  • Prepare stock solutions and aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5]

  • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • When not in use, ensure vials are tightly capped to prevent exposure to air and moisture.[6]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound.

Problem 1: Inconsistent or weaker-than-expected experimental results.

This could be a primary indication of this compound degradation.

Potential Cause Recommended Solution
Degraded stock solution Prepare a fresh stock solution from powder. Verify the concentration using a validated analytical method before use.
Improper storage of solutions Review storage conditions. Ensure solutions are stored at the correct temperature, protected from light, and aliquoted to minimize freeze-thaw cycles.
Degradation during experiment Minimize exposure of the compound to light and elevated temperatures during the experimental procedure. If the experimental buffer is at an extreme pH, consider the stability of this compound under those conditions.

Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

These peaks may correspond to degradation products of this compound.

Potential Cause Recommended Solution
Sample degradation prior to analysis Ensure samples are properly stored and protected from light before and during the analytical run. Use an autosampler with temperature control if available.
Forced degradation If conducting forced degradation studies, the appearance of new peaks is expected. These should be characterized to understand the degradation pathway.
Contamination Ensure all solvents, vials, and equipment are clean and free from contaminants that could react with this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO, water)[5]
  • Buffers of varying pH (e.g., pH 4, 7, 9)
  • Hydrogen peroxide (as an oxidizing agent)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Light source for photostability testing (as per ICH Q1B guidelines)[7][8]
  • Temperature-controlled chambers/incubators

2. Preparation of Stock Solution:

  • Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

3. Application of Stress Conditions:

  • pH Stability: Dilute the stock solution in buffers of different pH values. Incubate at a defined temperature (e.g., 40°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark. Collect samples at various time points.
  • Photostability: Expose aliquots of the stock solution to a controlled light source. Wrap a control sample in aluminum foil to protect it from light. Collect samples at various time points.
  • Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution. Incubate at room temperature and collect samples at various time points.

4. Sample Analysis:

  • At each time point, analyze the samples by a validated stability-indicating HPLC method.
  • Quantify the remaining percentage of this compound and the formation of any degradation products.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
  • Summarize the percentage of degradation under each stress condition in a table.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution ph pH Variation (Acidic, Neutral, Basic) stock->ph temp Thermal Stress (Elevated Temperatures) stock->temp light Photostability (Light Exposure) stock->light oxid Oxidative Stress (e.g., H2O2) stock->oxid hplc HPLC Analysis ph->hplc temp->hplc light->hplc oxid->hplc data Data Interpretation (Degradation Kinetics) hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Ischemin This compound (-N=N-) Cleavage Azo Bond Cleavage Ischemin->Cleavage Light, pH, Oxidants Products Degradation Products (e.g., Aromatic Amines, Phenols) Cleavage->Products

Caption: A plausible degradation pathway for this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage Yes outcome_good Problem Resolved start->outcome_good No check_solution Prepare Fresh Stock Solution check_storage->check_solution check_protocol Review Experimental Protocol (Minimize Stressors) check_solution->check_protocol check_protocol->outcome_good If resolved outcome_bad Problem Persists (Contact Technical Support) check_protocol->outcome_bad If not resolved

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: Cell Permeability in Ischemic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding cell permeability issues, with a specific focus on sodium ion dysregulation during ischemia.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of increased sodium permeability in cells during ischemia?

A1: During an ischemic event, the lack of oxygen and nutrients leads to a decrease in intracellular ATP production.[1][2] This energy depletion impairs the function of the Na+/K+-ATPase pump, which is crucial for maintaining the normal sodium gradient across the cell membrane.[1][3] Consequently, sodium ions accumulate inside the cell. Additionally, intracellular acidosis, a result of anaerobic metabolism, activates the Na+/H+ exchanger, leading to a further influx of sodium ions as the cell attempts to extrude excess protons.[1][4] An enhanced late sodium current (INaL) also contributes significantly to the rise in intracellular sodium.[5][6][7]

Q2: What are the downstream consequences of increased intracellular sodium during ischemia?

A2: The accumulation of intracellular sodium has several detrimental effects. It leads to the reverse operation of the Na+/Ca2+ exchanger, causing an influx of calcium and resulting in calcium overload.[4][5][8][9] This calcium overload is a key trigger for a cascade of damaging events, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, cell death through necrosis or apoptosis.[1][2][3] The increased intracellular solute concentration also draws water into the cell, leading to cytotoxic edema and cell swelling, which can further compromise tissue function and blood flow.[1][3]

Q3: My experimental model of ischemia shows inconsistent levels of intracellular sodium accumulation. What are the potential reasons for this variability?

A3: Variability in intracellular sodium accumulation during simulated ischemia can arise from several factors:

  • Duration and Severity of Ischemia: Longer and more severe ischemic conditions lead to greater ATP depletion and more pronounced ion exchange dysregulation, resulting in higher sodium influx.[8][10]

  • Cell Type: Different cell types have varying densities of ion channels and exchangers, leading to different responses to ischemic conditions.

  • Experimental Buffer Composition: The ionic composition of the perfusion buffer, particularly the concentrations of sodium and calcium, can influence the electrochemical gradients and the activity of ion exchangers.[11]

  • Temperature: Temperature affects the metabolic rate and the activity of ion transport proteins. Experiments conducted at different temperatures can yield different rates of sodium accumulation.[12]

  • Measurement Technique: The method used to measure intracellular sodium (e.g., fluorescent dyes like SBFI, or 23Na NMR spectroscopy) can have different sensitivities and potential artifacts.[13][14]

Q4: How can I pharmacologically modulate sodium influx in my ischemia experiments?

A4: Several classes of pharmacological agents can be used to modulate sodium influx:

  • Late Sodium Current (INaL) Inhibitors: Compounds like ranolazine specifically target the late sodium current that is enhanced during ischemia, reducing sodium overload without significantly affecting the peak sodium current required for normal action potentials.[6][15][16]

  • Na+/H+ Exchange (NHE) Inhibitors: Drugs such as cariporide and amiloride can block the Na+/H+ exchanger, thereby reducing sodium influx that is coupled to proton extrusion during intracellular acidosis.[4][17]

  • Voltage-Gated Sodium Channel Blockers: While less specific, general sodium channel blockers can reduce the overall sodium influx. However, they may also interfere with normal cellular excitability.[17]

Troubleshooting Guides

Issue 1: Inconsistent or Low Efficacy of a Putative Sodium Channel Inhibitor in an Ischemia Model
Possible Cause Troubleshooting Step
Poor cell permeability of the inhibitor. Verify the physicochemical properties of the compound (e.g., logP, polar surface area). Consider using a cell permeability assay (see Experimental Protocols section) to directly measure its ability to cross the cell membrane.
Inappropriate concentration range. Perform a dose-response curve to determine the optimal effective concentration of the inhibitor in your specific experimental setup.
Instability of the compound in experimental media. Assess the stability of the compound in your culture or perfusion media over the time course of the experiment using methods like HPLC.
Predominant role of other sodium entry pathways. The targeted sodium channel may not be the primary route of sodium entry in your model. Investigate the contribution of other pathways, such as the Na+/H+ exchanger, by using specific inhibitors for those pathways.
Off-target effects of the compound. Evaluate potential off-target effects of your inhibitor that might counteract its intended action.
Issue 2: High Variability in Cell Viability Assays Following Simulated Ischemia
Possible Cause Troubleshooting Step
Inconsistent duration or severity of the ischemic insult. Standardize the protocol for inducing ischemia, ensuring consistent timing, oxygen levels, and glucose deprivation across all experimental replicates.
Variations in cell density at the start of the experiment. Seed cells at a consistent density and ensure they reach a similar level of confluence before initiating the experiment, as cell density can affect metabolic rate and susceptibility to injury.
Fluctuations in incubator conditions (O2, CO2, temperature). Calibrate and regularly monitor incubator settings to ensure a stable and consistent environment.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to minimize these effects.
Inaccurate assessment of cell death. Use multiple, complementary cell viability assays (e.g., LDH release for necrosis, caspase activity for apoptosis) to get a more comprehensive picture of cell fate.

Quantitative Data Summary

Table 1: Intracellular Sodium Accumulation and Functional Recovery in Isolated Rat Hearts Subjected to Global Ischemia

Ischemia Duration (minutes)Intracellular Na+ at end of Ischemia (% of pre-ischemic level)Recovery of Developed Pressure (% of pre-ischemic level)
9270.0 ± 10.495.1 ± 4.2
15348.4 ± 12.084.3 ± 1.2
21491.0 ± 34.052.8 ± 13.7
27505.3 ± 12.116.9 ± 6.4
Data adapted from Imahashi et al. (1999).[8][10]

Table 2: Effect of Reperfusion with Low Calcium on Intracellular Sodium and Functional Recovery after Ischemia

Ischemia Duration (minutes)Reperfusion ConditionTime Constant of [Na+]i Recovery (minutes)Functional Recovery (%)
15Standard [Ca]o3.58 ± 0.2884.3 ± 1.2
15Low [Ca]o (0.15 mM)8.07 ± 0.8598.5 ± 1.4
21Standard [Ca]o3.02 ± 0.2052.8 ± 13.7
21Low [Ca]o (0.15 mM)6.44 ± 0.9098.0 ± 1.0
Data indicates that slowing the Na+/Ca2+ exchange-mediated sodium extrusion (and subsequent calcium influx) during reperfusion is protective. Data adapted from Imahashi et al. (1999).[10]

Experimental Protocols

Protocol 1: Assessment of Cell Permeability using a Transwell Assay

This protocol provides a method to assess the permeability of a compound across a cell monolayer, which is a common in vitro model for biological barriers.

Materials:

  • Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)

  • 24-well companion plates

  • Cell line of interest (e.g., Caco-2 for intestinal barrier, bEnd.3 for blood-brain barrier)

  • Cell culture medium

  • Test compound

  • Lucifer yellow (paracellular permeability marker)

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS, fluorescence plate reader)

Methodology:

  • Cell Seeding: Seed the selected cell line onto the apical side of the Transwell inserts at a high density.

  • Monolayer Formation: Culture the cells for the required duration to form a confluent monolayer with well-established tight junctions. This can take several days to weeks depending on the cell line.

  • Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. Alternatively, measure the permeability of a fluorescent paracellular marker like Lucifer yellow. Only use monolayers with high TEER values or low Lucifer yellow permeability for the experiment.

  • Permeability Assay:

    • Wash the cell monolayer gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing the test compound at a known concentration to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using the appropriate analytical method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: Measurement of Intracellular Sodium using SBFI-AM Fluorescent Dye

This protocol describes how to measure changes in intracellular sodium concentration ([Na+]i) in cultured cells using the ratiometric sodium-sensitive dye, SBFI.

Materials:

  • Cultured cells on glass coverslips

  • SBFI-AM (sodium-binding benzofuran isophthalate acetoxymethyl ester)

  • Pluronic F-127

  • Physiological saline solution (PSS)

  • Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm, and an emission filter around 510 nm.

Methodology:

  • Dye Loading:

    • Prepare a loading solution of SBFI-AM (e.g., 10 µM) in PSS containing a small amount of Pluronic F-127 (e.g., 0.1%) to aid in dye solubilization.

    • Incubate the cells on coverslips in the loading solution for 1-2 hours at room temperature in the dark.[13]

  • Washing: After loading, wash the cells with fresh PSS to remove extracellular dye. Allow the cells to de-esterify the dye for at least 30 minutes.

  • Fluorescence Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Perfuse the cells with PSS and acquire baseline fluorescence images by alternately exciting the cells at ~340 nm and ~380 nm and collecting the emission at ~510 nm.

  • Experimental Intervention: Induce simulated ischemia by switching to a glucose-free, hypoxic buffer.

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths throughout the experiment.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • An increase in the F340/F380 ratio corresponds to an increase in intracellular sodium.

    • For quantitative measurements, a calibration curve can be generated at the end of each experiment using ionophores (e.g., gramicidin) in solutions with known sodium concentrations.

Visualizations

Ischemic_Cascade cluster_Initiation Ischemic Insult cluster_Energy_Crisis Energy Crisis cluster_Ion_Dysregulation Ionic Dysregulation cluster_Cellular_Injury Cellular Injury Ischemia Ischemia (↓ O₂, ↓ Glucose) ATP_Depletion ↓ ATP Production Ischemia->ATP_Depletion NHE_Activation Na⁺/H⁺ Exchanger Activation Ischemia->NHE_Activation Acidosis Late_Na_Current ↑ Late Na⁺ Current Ischemia->Late_Na_Current NaK_Pump_Fail Na⁺/K⁺-ATPase Inhibition ATP_Depletion->NaK_Pump_Fail Na_Influx ↑ Intracellular Na⁺ NaK_Pump_Fail->Na_Influx NHE_Activation->Na_Influx Late_Na_Current->Na_Influx Ca_Overload ↑ Intracellular Ca²⁺ (via NCX reversal) Na_Influx->Ca_Overload Cell_Swelling Cell Swelling (Cytotoxic Edema) Na_Influx->Cell_Swelling Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction Cell_Death Cell Death (Necrosis, Apoptosis) Cell_Swelling->Cell_Death Mito_Dysfunction->Cell_Death

Caption: Signaling pathway of ischemic cell injury.

Experimental_Workflow_Permeability cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Seed_Cells Seed Cells on Transwell Insert Form_Monolayer Culture to Form Confluent Monolayer Seed_Cells->Form_Monolayer Check_Integrity Assess Barrier Integrity (TEER / Lucifer Yellow) Form_Monolayer->Check_Integrity Add_Compound Add Test Compound to Apical Chamber Check_Integrity->Add_Compound If Integrity is High Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect Samples from Basolateral Chamber Incubate->Collect_Samples At Time Points Analyze_Conc Analyze Compound Concentration (LC-MS) Collect_Samples->Analyze_Conc Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Conc->Calculate_Papp Troubleshooting_Logic rect_node rect_node Start Inconsistent Efficacy of Na⁺ Channel Inhibitor Check_Permeability Is Compound Cell-Permeable? Start->Check_Permeability Check_Concentration Is Concentration Optimal? Check_Permeability->Check_Concentration Yes Action_Permeability Perform PAMPA or Transwell Assay Check_Permeability->Action_Permeability No Check_Stability Is Compound Stable? Check_Concentration->Check_Stability Yes Action_Concentration Perform Dose-Response Experiment Check_Concentration->Action_Concentration No Consider_Pathways Are Other Na⁺ Entry Pathways Dominant? Check_Stability->Consider_Pathways Yes Action_Stability Perform Stability Assay (e.g., HPLC) Check_Stability->Action_Stability No Action_Pathways Test with Other Inhibitors (e.g., for NHE) Consider_Pathways->Action_Pathways

References

Adjusting Ischemin sodium protocol for different cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing sodium-based ischemia induction protocols in different cell types.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using a sodium-based solution to induce ischemia in vitro?

A: In vitro ischemia models often aim to mimic the key aspects of in vivo ischemic events, namely oxygen and glucose deprivation, and ionic imbalances. During ischemia, the lack of oxygen impairs ATP production, leading to the failure of ion pumps like the Na+/K+-ATPase.[1] This results in an influx and accumulation of intracellular sodium ([Na+]i).[2][3] A sodium-based ischemia induction protocol typically involves exposing cells to a solution with a high sodium concentration, alongside glucose and oxygen deprivation, to simulate this ionic disruption and trigger downstream ischemic injury pathways.[3]

Q2: How do I determine the optimal concentration of the ischemia-inducing solution for my specific cell type?

A: The optimal concentration is highly cell-type dependent due to variations in membrane protein expression, ion channel sensitivity, and overall metabolic rate.[4][5] It is crucial to perform a dose-response experiment to determine the ideal concentration. This involves treating your cells with a range of concentrations of the ischemia-inducing solution and assessing cell viability or a specific ischemic marker at a fixed time point. The goal is to find a concentration that induces a significant ischemic effect without causing immediate, overwhelming necrosis.

Q3: What is the recommended incubation time for an ischemia induction protocol?

A: Similar to concentration, the ideal incubation time will vary. Some sensitive cell lines may require only a short duration (e.g., 30-60 minutes), while more robust lines might need several hours to exhibit a significant ischemic phenotype. A time-course experiment is recommended. After treating cells with a predetermined concentration of your ischemia solution, assess your endpoint of interest at multiple time points (e.g., 1, 2, 4, 6, and 24 hours).

Q4: Can I use the same protocol for primary cells and immortalized cell lines?

A: It is unlikely that the same protocol will be optimal for both. Primary cells are often more sensitive to environmental stressors than immortalized cell lines. Therefore, they may require lower concentrations of the ischemia-inducing solution or shorter incubation times. It is essential to optimize the protocol specifically for each cell type you are working with.

Troubleshooting Guides

Problem: All my cells have detached and appear to be dead, even at the lowest concentration tested.

  • Possible Cause 1: Cell density was too low. Cells at low density are more susceptible to stress.

    • Solution: Ensure you are seeding your cells at the recommended density for your specific cell type. Consider seeding at a slightly higher density for ischemia experiments.

  • Possible Cause 2: The concentration range is too high for your cell type.

    • Solution: Perform a new dose-response experiment with a much lower range of concentrations. For particularly sensitive cells, you may need to start with nanomolar or low micromolar concentrations.

  • Possible Cause 3: The incubation time was too long.

    • Solution: Reduce the duration of exposure to the ischemia-inducing solution. Try a shorter time course, for example, 15, 30, and 60 minutes.

Problem: I am not observing any significant difference between my control and treated cells.

  • Possible Cause 1: The concentrations used were too low.

    • Solution: Increase the concentration range in your next dose-response experiment.

  • Possible Cause 2: The incubation time was insufficient.

    • Solution: Extend the incubation period. Some cell types may require 24 hours or longer to show a significant response.

  • Possible Cause 3: Your assay for detecting ischemia is not sensitive enough.

    • Solution: Consider using a more sensitive marker of cell death or a functional assay relevant to ischemic injury. Examples include measuring lactate dehydrogenase (LDH) release for cytotoxicity[6], or using specific fluorescent probes to measure intracellular sodium or calcium.

Problem: My results are not reproducible between experiments.

  • Possible Cause 1: Inconsistent cell passage number. Cells at very high passage numbers can have altered phenotypes and stress responses.

    • Solution: Use cells within a consistent and defined passage number range for all your experiments.

  • Possible Cause 2: Variation in cell health or confluency.

    • Solution: Ensure your cells are healthy and at a consistent level of confluency (e.g., 80-90%) before starting each experiment.

  • Possible Cause 3: Inconsistent preparation of the ischemia-inducing solution.

    • Solution: Prepare a large batch of the solution to use across multiple experiments to minimize variability. Ensure it is well-mixed and stored correctly.

Data Presentation

Table 1: Example Dose-Response of a Sodium-Based Ischemia Solution on Different Cell Lines

Cell LineCell TypeConcentration for 50% Viability (IC50) after 4 hoursNotes
SH-SY5YHuman Neuroblastoma10 mMHighly sensitive to ionic imbalance.
Caco-2Human Colon Adenocarcinoma50 mMForms tight junctions, offering some resistance.[7]
HepG2Human Hepatocellular Carcinoma75 mMHigh metabolic capacity may provide initial protection.[7]
Primary Rat CardiomyocytesPrimary Heart Muscle Cells5 mMHighly sensitive due to high energy demand and reliance on ion gradients.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must determine the IC50 for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Method for In Vitro Ischemia Induction

  • Cell Seeding: Plate cells at a predetermined optimal density in a suitable multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Preparation of Ischemia Solution: Prepare a glucose-free, hypoxic buffer (e.g., Hanks' Balanced Salt Solution) with the desired concentration of the sodium-based compound. Place this solution in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for at least 4 hours to deoxygenate.

  • Induction of Ischemia:

    • Remove the culture medium from the cells.

    • Gently wash the cells twice with pre-warmed, deoxygenated phosphate-buffered saline (PBS).

    • Add the prepared, deoxygenated ischemia solution to the cells.

  • Hypoxic Incubation: Immediately place the cell culture plate in a hypoxic incubator set to the desired temperature (usually 37°C) and oxygen level for the predetermined duration.

  • Termination of Ischemia:

    • Remove the ischemia solution.

    • Wash the cells gently with PBS.

    • Add fresh, complete culture medium.

  • Assessment: Proceed with your chosen assay to evaluate the effects of the ischemic insult (e.g., cell viability assay, protein extraction for western blotting, etc.).

Protocol 2: Assessment of Cell Viability using MTT Assay

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • MTT Addition: Following the ischemia induction protocol, add the MTT stock solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control cells.

Visualizations

Ischemic_Injury_Pathway Ischemia Ischemia (Oxygen & Glucose Deprivation) ATP_Depletion ATP Depletion Ischemia->ATP_Depletion NaK_Pump_Failure Na+/K+ Pump Failure ATP_Depletion->NaK_Pump_Failure Na_Influx Intracellular Na+ Increase NaK_Pump_Failure->Na_Influx Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Ca_Influx Intracellular Ca2+ Increase (via NCX, VGCC) Na_Influx->Ca_Influx Reverse Mode NCX Membrane_Depolarization->Ca_Influx Mito_Damage Mitochondrial Damage Ca_Influx->Mito_Damage ROS_Production ROS Production Mito_Damage->ROS_Production Apoptosis Apoptosis / Necrosis Mito_Damage->Apoptosis ROS_Production->Apoptosis

Caption: Signaling pathway of ischemic cell injury.

Experimental_Workflow start Select Cell Type dose_response Dose-Response Experiment (Varying Concentrations) start->dose_response time_course Time-Course Experiment (Varying Durations) dose_response->time_course determine_ic50 Determine Optimal Concentration & Time time_course->determine_ic50 main_exp Perform Main Experiment with Optimized Protocol determine_ic50->main_exp troubleshoot Troubleshoot if Needed determine_ic50->troubleshoot Non-ideal results data_analysis Data Analysis main_exp->data_analysis troubleshoot->dose_response Re-optimize

Caption: Workflow for protocol optimization.

References

Why is Ischemin sodium showing toxicity in my cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Ischemin sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cells?

This compound salt is a chemical compound that functions as a CBP (CREB-binding protein) bromodomain inhibitor. Its primary role is to interfere with the interaction between p53 and CBP, which can lead to a decrease in p53 transcriptional activity. Contrary to what its name might suggest, this compound is not designed to induce ischemia or sodium-related stress. In fact, published research on CBP/p300 bromodomain inhibitors, such as the related compound I-CBP112, indicates that they generally exhibit low cytotoxicity.[1][2][3][4] Some studies have even shown that these inhibitors can protect against apoptosis induced by other agents, like doxorubicin, in cardiomyocytes. Therefore, significant cell toxicity is an unexpected outcome when using this compound at appropriate concentrations.

Q2: I am observing high levels of cell death in my cultures treated with this compound. What are the potential causes?

Observing significant cytotoxicity with this compound is contrary to its known biological activity as a CBP bromodomain inhibitor, which is generally non-toxic at effective concentrations.[1][5] The toxicity you are observing is likely due to experimental factors rather than the on-target mechanism of the compound. Potential causes can be broadly categorized as issues with the compound itself, the experimental setup, or cell-line specific sensitivities.

Possible reasons for unexpected cytotoxicity include:

  • High Compound Concentration: The concentration of this compound being used may be too high, leading to off-target effects or general cellular stress.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.

  • Compound Instability or Impurity: The this compound stock may have degraded or may contain impurities that are toxic to cells.

  • Cell Line Sensitivity: Your specific cell line may have a unique sensitivity to CBP/p300 inhibition or to the compound itself that is not yet widely documented.

  • Contamination: The cell cultures may be compromised by microbial contamination, such as mycoplasma, which can affect their response to treatment.

  • Inappropriate Experimental Conditions: Factors such as cell density, media formulation, or incubation time could be contributing to the observed toxicity.

Troubleshooting Guide: Investigating this compound-Induced Cytotoxicity

If you are experiencing unexpected cell death, follow this step-by-step guide to identify the source of the problem.

Step 1: Verify Compound and Reagent Quality
ProblemPotential CauseRecommended Solution
High toxicity at all tested concentrations Compound degradation or contamination- Use a fresh, unopened vial of this compound if available.- Prepare a fresh stock solution from the solid compound.- Ensure proper storage of both solid compound and stock solutions (typically at -20°C or -80°C, protected from light and moisture).
Solvent toxicity- Calculate the final concentration of the solvent (e.g., DMSO) in your cell culture medium. It should typically be below 0.5%, but this can be cell-line dependent.- Run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to assess solvent toxicity.
Step 2: Optimize Experimental Parameters
ProblemPotential CauseRecommended Solution
Toxicity varies between experiments Inconsistent cell health or density- Ensure you are using healthy, log-phase cells for your experiments.- Standardize the cell seeding density for all experiments.- Regularly test your cell lines for mycoplasma contamination.
High background cell death Suboptimal culture conditions- Confirm that your cell culture medium, serum, and supplements are not expired and are of high quality.- Ensure proper incubator conditions (temperature, CO2, humidity).
Toxicity appears at lower than expected concentrations Incorrect concentration calculations- Double-check all calculations for preparing stock solutions and serial dilutions.- Consider having another lab member verify your calculations.
Step 3: Quantitative Analysis of Cytotoxicity

To systematically assess the cytotoxicity, it is recommended to perform a dose-response experiment and determine the IC50 (half-maximal inhibitory concentration) for toxicity in your cell line. This will provide a quantitative measure of the compound's effect.

Recommended Working Concentrations for CBP/p300 Bromodomain Inhibitors

While specific IC50 values for this compound-induced cytotoxicity are not widely published due to its generally low toxicity, the following table provides a reference for the working concentrations of other CBP/p300 bromodomain inhibitors. It is advisable to start with a wide range of concentrations, including those below the typical working concentrations for its inhibitory effect.

CompoundTarget(s)Typical Working Concentration (in vitro)Notes
I-CBP112 CBP/p3000.1 µM - 10 µMShows minimal cytotoxicity in various cell lines.[1][2][3][4]
PF-CBP1 CBP/p3000.1 µM - 10 µMNo cytotoxicity reported in macrophages.[6]
A-485 p300/CBP0.01 µM - 1 µMPotent inhibitor of p300/CBP catalytic activity.
GNE-272 CBP/p300< 10 µMReduced general cytotoxicity compared to HAT domain inhibitors.[5]

Experimental Protocols

To quantify the observed cytotoxicity, you can use one or more of the following standard assays.

MTT Assay (Assessment of Metabolic Activity)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Add the LDH reaction mixture, as per the manufacturer's instructions, to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat them with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizing Signaling Pathways and Workflows

Known Signaling Pathway of this compound

Ischemin_Pathway Ischemin This compound CBP CBP Bromodomain Ischemin->CBP Inhibits Transcription p53-mediated Transcriptional Activity CBP->Transcription Promotes p53 p53 p53->CBP Interacts with Apoptosis Apoptosis Transcription->Apoptosis Induces

Caption: Mechanism of this compound as a CBP bromodomain inhibitor.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Step1 Step 1: Verify Compound & Reagents - Fresh stock solution? - Solvent concentration <0.5%? Start->Step1 Step2 Step 2: Optimize Experimental Parameters - Consistent cell density? - Mycoplasma test negative? Step1->Step2 Reagents OK Problem_Solved Problem Resolved Step1->Problem_Solved Issue Found Step3 Step 3: Quantify Cytotoxicity - Dose-response experiment - MTT, LDH, or Annexin V/PI assay Step2->Step3 Parameters OK Step2->Problem_Solved Issue Found Consult Consult Technical Support with detailed experimental data Step3->Consult

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Ischemin Sodium and Other CBP Bromodomain Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ischemin sodium and other prominent CBP (CREB-binding protein) bromodomain inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the evaluation and selection of these epigenetic modulators for research and development.

Introduction to CBP Bromodomain Inhibition

CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity and by providing a scaffold for the assembly of transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and gene activation. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets. This guide focuses on a comparative analysis of small molecule inhibitors targeting the CBP bromodomain, with a particular focus on this compound in the context of other well-characterized inhibitors.

Quantitative Data Comparison of CBP Bromodomain Inhibitors

The following table summarizes the available quantitative data for this compound and other selected CBP bromodomain inhibitors. The data is presented to facilitate a direct comparison of their binding affinities (Kd) and inhibitory concentrations (IC50) in various assays.

InhibitorTarget(s)Kd (nM)IC50 (nM)Cell Line(s)Assay TypeReference(s)
Ischemin CBP19,0005,000-p53-induced p21 activation reporter-gene assay[1]
CCS1477 (Inobrodib) p300/CBP1.3 (p300), 1.7 (CBP)9622Rv1 (Prostate Cancer)Cell Proliferation[2][3]
49VCaP (Prostate Cancer)Cell Proliferation[2][3]
BRD4222--Binding Affinity (SPR)[2]
FT-7051 (Pocenbrodib) CBP/p300--AR-positive prostate cancer cell linesAntiproliferative[4]
I-CBP112 CBP-600 ± 50-Cellular bromodomain displacement[5]

Note: A lower Kd value indicates a higher binding affinity. A lower IC50 value indicates a higher potency in the specific assay.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

CBP_Signaling_Pathway cluster_0 Cell Nucleus TF Transcription Factors (e.g., p53, AR) CBP_p300 CBP/p300 TF->CBP_p300 recruits HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD Target_Genes Target Gene Expression (e.g., p21, c-Myc, AR-responsive genes) CBP_p300->Target_Genes activates Chromatin Chromatin HAT->Chromatin acetylates Acetylated_Histones Acetylated Histones BRD->Acetylated_Histones binds to Chromatin->Acetylated_Histones Inhibitor CBP Bromodomain Inhibitors (Ischemin, CCS1477, etc.) Inhibitor->BRD blocks binding

CBP/p300 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Experimental Workflow for Comparing CBP Bromodomain Inhibitors start Select Inhibitors (e.g., Ischemin, CCS1477) binding_assay Binding Affinity Assay (e.g., Surface Plasmon Resonance) start->binding_assay cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis and Comparison (Kd, IC50) binding_assay->data_analysis proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_based_assays->proliferation reporter_assay Reporter Gene Assay (e.g., p21-luciferase) cell_based_assays->reporter_assay biomarker_analysis Biomarker Analysis cell_based_assays->biomarker_analysis proliferation->data_analysis reporter_assay->data_analysis western_blot Western Blot (Protein Expression) (e.g., AR, c-Myc, p21) biomarker_analysis->western_blot qpcr qPCR (Gene Expression) (e.g., KLK3, TMPRSS2) biomarker_analysis->qpcr western_blot->data_analysis qpcr->data_analysis

General Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of CBP bromodomain inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

Objective: To determine the binding affinity (Kd) of inhibitors to the CBP bromodomain.

Materials:

  • Recombinant human CBP bromodomain protein

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Inhibitor compounds (e.g., Ischemin, CCS1477)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant CBP bromodomain protein (typically 10-50 µg/mL in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the inhibitor compound in running buffer.

    • Inject the different concentrations of the inhibitor over both the CBP-immobilized and reference flow cells at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the chip.

    • Regenerate the sensor surface between each inhibitor concentration if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses against the inhibitor concentrations to a 1:1 binding model.

Cell Proliferation Assay (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of inhibitors on the proliferation of cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, VCaP)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS)

  • 96-well cell culture plates

  • Inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the reaction to occur.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

p53-p21 Reporter Gene Assay (IC50)

Objective: To determine the IC50 of inhibitors on the p53-mediated transcriptional activation of a p21 reporter gene.

Materials:

  • A suitable cell line (e.g., a cancer cell line with wild-type p53)

  • A reporter plasmid containing the p21 promoter driving a luciferase gene.

  • A transfection reagent.

  • A DNA damage-inducing agent (e.g., doxorubicin) to activate p53.

  • Inhibitor compounds.

  • Luciferase assay system.

  • Luminometer.

Protocol:

  • Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the p21-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment:

    • After transfection, treat the cells with a DNA-damaging agent to induce p53 activation.

    • Simultaneously, treat the cells with a range of concentrations of the CBP bromodomain inhibitor.

    • Incubate for an appropriate time (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of p53-induced p21 reporter activity for each inhibitor concentration relative to the control (DNA damage agent alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Protein Expression

Objective: To assess the effect of CBP bromodomain inhibitors on the expression of target proteins (e.g., AR, c-Myc, p21).

Materials:

  • Cell lysates from inhibitor-treated and control cells.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against target proteins (AR, c-Myc, p21) and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Sample Preparation:

    • Lyse cells treated with the inhibitor and a vehicle control.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Electrophoresis and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Quantitative PCR (qPCR) for Gene Expression

Objective: To measure the effect of CBP bromodomain inhibitors on the mRNA levels of target genes (e.g., KLK3, TMPRSS2).

Materials:

  • RNA from inhibitor-treated and control cells.

  • RNA isolation kit.

  • Reverse transcription kit.

  • qPCR instrument.

  • SYBR Green or TaqMan master mix.

  • Primers for target genes and a housekeeping gene (e.g., GAPDH).

Protocol:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from cells treated with the inhibitor and a vehicle control.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions with SYBR Green or TaqMan master mix, primers for the target genes and the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control samples.

Conclusion

This guide provides a comparative overview of this compound and other CBP bromodomain inhibitors, supported by quantitative data and detailed experimental protocols. The available data suggests that while this compound demonstrates activity as a CBP bromodomain inhibitor, other compounds such as CCS1477 (Inobrodib) exhibit significantly higher potency and have been more extensively characterized in preclinical and clinical settings. The provided methodologies and visualizations serve as a valuable resource for researchers to design and interpret experiments aimed at further investigating the therapeutic potential of targeting the CBP/p300 bromodomain. As research in this area continues to evolve, further studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these and other emerging CBP bromodomain inhibitors.

References

Validating the Anti-Apoptotic Effect of Parecoxib Sodium in Ischemic Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of therapeutic interventions for ischemia-reperfusion (I/R) injury, mitigating apoptosis—programmed cell death—is a critical strategy for preserving tissue viability. This guide provides a comparative analysis of Parecoxib sodium, a selective COX-2 inhibitor, validating its anti-apoptotic effects against other agents in the context of ischemic injury. The information herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and pathway visualizations to support further investigation.

Note: Initial searches for "Ischemin sodium" did not yield a recognized compound in scientific literature. The focus of this guide has been shifted to "Parecoxib sodium," a compound with documented anti-apoptotic effects in ischemia-reperfusion models, which may have been the intended subject of inquiry.

Comparative Analysis of Anti-Apoptotic Activity

Parecoxib sodium has been demonstrated to attenuate I/R-induced apoptosis by modulating key signaling molecules.[1] The following table summarizes its effects in comparison to other known anti-apoptotic agents investigated in similar preclinical models of ischemia.

CompoundModelDosageKey Anti-Apoptotic EffectsPro-Apoptotic Target (Downregulation)Anti-Apoptotic Target (Upregulation)Reference
Parecoxib Sodium Rat Intestinal I/R10 or 20 mg/kgAttenuated I/R-induced apoptosis, increased survival rate.Cleaved Caspase-3, BaxBcl-2[1]
Artemisinin Mouse MCAO & OGD/RP25 µM (in vitro)Decreased cell apoptosis, reduced infarction volume, improved neurological outcomes.Caspase-3 activityBcl-2, p-ERK1/2, p-CREB[2]
NWL283 Mouse Stroke Model10 µM (in vitro)Reduced TUNEL+ cells, enhanced neuronal survival, improved functional outcomes.Cleaved Caspase-3/7-[3][4]
IGF-1 Murine Renal I/RN/APrevented early onset of renal apoptosis, inflammation, and tissue injury.Caspase-1 & -3 like activities-[5]
ZVAD-fmk (Pan-caspase inhibitor) Murine Renal I/RN/AAbrogated I/R-induced apoptosis and prevented loss of kidney function.Caspase-1 & -3 like activities-[5]

Signaling Pathways in Ischemia-Induced Apoptosis

Ischemic events trigger a cascade of molecular signals that converge on the activation of caspases, the executioners of apoptosis. This process is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Parecoxib sodium exerts its protective effects primarily through the intrinsic pathway by altering the balance of Bcl-2 family proteins.

G cluster_0 Ischemia/Reperfusion Injury cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Ischemia Oxygen & Glucose Deprivation Bax Bax Ischemia->Bax Upregulates Bcl2 Bcl-2 Ischemia->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Forms pores Bcl2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Cleaved) aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Parecoxib Parecoxib Sodium Parecoxib->Bax Inhibits Parecoxib->Bcl2 Promotes

Caption: Intrinsic pathway of apoptosis modulated by Parecoxib Sodium.

Experimental Protocols

Validating the anti-apoptotic effect of a compound requires specific and quantifiable assays. Below are the detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins like Bcl-2, Bax, and cleaved caspase-3.[1]

Experimental Workflow:

G cluster_workflow Western Blot Workflow A 1. Tissue Homogenization & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (5% non-fat milk) D->E F 6. Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Densitometry Analysis (Quantification) H->I

References

Comparative Analysis of Ischemin Sodium and JQ1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulation, small molecule inhibitors targeting bromodomains have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparative study of two such inhibitors: Ischemin sodium salt, a CREB-binding protein (CBP) bromodomain inhibitor, and JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and experimental methodologies.

Introduction to this compound and JQ1

This compound salt is a cell-permeable molecule that specifically inhibits the bromodomain of the CREB-binding protein (CBP) and its paralog p300. CBP/p300 are histone acetyltransferases (HATs) that function as transcriptional co-activators, playing a crucial role in cell growth, differentiation, and apoptosis. By inhibiting the CBP bromodomain, Ischemin interferes with the interaction between CBP and acetylated histones, thereby modulating the transcription of target genes.

JQ1 is a potent and selective thienotriazolodiazepine that acts as an inhibitor of the BET family of bromodomain-containing proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT[1][2]. These proteins are "readers" of the histone code, recognizing acetylated lysine residues and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC[2][3]. JQ1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the downregulation of target gene expression[3]. While extensively used in preclinical research, JQ1's short half-life has limited its direct clinical application[1].

Mechanism of Action: Distinct Epigenetic Intervention

While both this compound and JQ1 target epigenetic reader domains, their mechanisms of action are distinct, leading to different downstream biological effects.

  • This compound (CBP/p300 Inhibition): Ischemin targets the bromodomain of CBP/p300, which are histone acetyltransferases. This inhibition disrupts the recruitment of CBP/p300 to specific chromatin regions, affecting the expression of a set of genes that are often distinct from those regulated by BET proteins. Inhibition of the CBP/p300 bromodomain has been shown to downregulate the expression of key transcription factors like IRF4 and Myc in multiple myeloma cells.

  • JQ1 (BET Inhibition): JQ1 primarily targets BRD4, a key member of the BET family. BRD4 is crucial for the transcription of genes regulated by super-enhancers, including many oncogenes[4]. By displacing BRD4 from these super-enhancers, JQ1 leads to a rapid and potent downregulation of genes like MYC, which is a central driver in many cancers[3][5].

The distinct mechanisms of CBP and BET inhibitors suggest that they may have different, and potentially synergistic, therapeutic applications[1][6]. Studies have shown that combining CBP/p300 and BET inhibitors can have synergistic effects in certain cancers[6].

Comparative Signaling Pathways of this compound and JQ1 cluster_0 This compound Pathway cluster_1 JQ1 Pathway Histone Histone CBP/p300 CBP/p300 Histone->CBP/p300 Acetylation Gene Expression (CBP-dependent) Gene Expression (CBP-dependent) CBP/p300->Gene Expression (CBP-dependent) Activation Ischemin Ischemin Ischemin->CBP/p300 Inhibition Acetylated Histone Acetylated Histone BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histone->BET Proteins (BRD4) Binding Oncogene Expression (e.g., MYC) Oncogene Expression (e.g., MYC) BET Proteins (BRD4)->Oncogene Expression (e.g., MYC) Activation JQ1 JQ1 JQ1->BET Proteins (BRD4) Inhibition

Figure 1: Distinct signaling pathways of this compound and JQ1.

Comparative Performance Data

Direct head-to-head quantitative comparisons of this compound and JQ1 in the same experimental settings are limited in publicly available literature. However, by compiling data from various studies, a comparative overview of their biological activity can be established.

Table 1: Chemical and Pharmacological Properties

PropertyThis compound SaltJQ1
Target CBP/p300 bromodomainBET family bromodomains (BRD2, BRD3, BRD4, BRDT)[1]
Chemical Class Biarylazo compoundThienotriazolodiazepine[1]
Molecular Formula C₁₅H₁₆N₃O₄SNaC₂₃H₂₅ClN₄O₂S[1]
Molecular Weight 357.36 g/mol 456.99 g/mol [1]
Reported IC₅₀ p53-induced p21 activation: 5 µMBRD4(1): 77 nM, BRD4(2): 33 nM[4]

Table 2: Comparative Efficacy in Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeThis compound IC₅₀JQ1 IC₅₀
NMC 797 NUT midline carcinomaData not available~250 nM (induces G1 arrest)[7]
Hey Ovarian CancerData not available360 nM[5]
SKOV3 Ovarian CancerData not available970 nM[5]
A2780 Ovarian Endometrioid CarcinomaData not available0.28 - 10.36 µM range[8]
22Rv1 (parental) Prostate CancerData not available0.06 µM[9]
22Rv1 (JQ1 resistant) Prostate CancerData not available7.3 µM[9]
MCF7 Breast CancerData not available~189 nM[10]
T47D Breast CancerData not available~155 nM[10]
RPMI-8226 Multiple MyelomaData not availableSensitive (specific IC₅₀ not stated)[11]

Note: The IC₅₀ values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the activity of bromodomain inhibitors like this compound and JQ1.

General Experimental Workflow for Inhibitor Comparison Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay 72h incubation Western Blot Western Blot Treatment->Western Blot 24-48h incubation Colony Formation Assay Colony Formation Assay Treatment->Colony Formation Assay 10-14 days incubation Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Colony Formation Assay->Data Analysis

Figure 2: A generalized experimental workflow for comparing inhibitor efficacy.

4.1. Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)

This assay is used to determine the effect of the inhibitors on cell proliferation and viability.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight[3].

    • Treat the cells with a range of concentrations of this compound, JQ1, or a combination of both for 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included[8].

    • Add 10 µl of CCK-8 solution to each well and incubate for 4 hours at 37°C[3].

    • Measure the absorbance at 450 nm using a microplate reader[3].

    • Alternatively, for CellTiter-Glo®, add the reagent to each well, mix for 2 minutes to induce cell lysis, and measure luminescence[12].

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves[10].

4.2. Western Blot for Protein Expression

This technique is employed to assess the impact of the inhibitors on the expression levels of target proteins.

  • Methodology:

    • Treat cells with the inhibitors at desired concentrations for 24 to 48 hours[5].

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[12].

    • Determine the protein concentration of the lysates using a BCA assay[12].

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane[12].

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour[12].

    • Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, BRD4, cleaved caspase-3, GAPDH) overnight at 4°C[5][12].

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[12].

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[12].

4.3. Colony Formation Assay

This assay evaluates the long-term effect of the inhibitors on the ability of single cells to form colonies.

  • Methodology:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Treat the cells with various concentrations of the inhibitors or vehicle control.

    • Allow the cells to grow for 10-14 days, with media changes as necessary, until visible colonies are formed[8].

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically those with >50 cells) and analyze the data to determine the effect on clonogenic survival.

Logical Relationship of Mechanisms

The distinct yet related mechanisms of this compound and JQ1 offer a rationale for their potential combined use in cancer therapy. Both inhibitors ultimately impinge on transcriptional regulation, but by targeting different nodes of the epigenetic machinery, they can affect different sets of genes or synergistically suppress key oncogenic pathways.

Logical Relationship of Ischemin and JQ1 Mechanisms cluster_0 Epigenetic Regulation Chromatin Chromatin CBP/p300 CBP/p300 Chromatin->CBP/p300 recruits BET Proteins BET Proteins Chromatin->BET Proteins recruits Transcriptional Machinery Transcriptional Machinery Gene Expression Gene Expression Transcriptional Machinery->Gene Expression Cancer Cell Proliferation Cancer Cell Proliferation Gene Expression->Cancer Cell Proliferation CBP/p300->Transcriptional Machinery BET Proteins->Transcriptional Machinery Ischemin Ischemin Ischemin->CBP/p300 JQ1 JQ1 JQ1->BET Proteins

Figure 3: Logical relationship of Ischemin and JQ1 mechanisms.

Conclusion

This compound and JQ1 represent two distinct classes of bromodomain inhibitors with significant potential in cancer therapy. Ischemin targets the CBP/p300 bromodomains, while JQ1 targets the BET family. This mechanistic divergence is reflected in their biological activities and suggests that they may be effective in different cancer contexts or in combination to achieve synergistic effects and overcome resistance[6][13]. While JQ1 is a widely studied tool compound, the development of more specific and clinically viable BET inhibitors is ongoing. Similarly, CBP/p300 inhibitors like Ischemin are a growing area of research. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the rational design of combination therapies.

References

Navigating p53 Activity Post-Ischemia: A Comparative Guide to Analysis Methods with a Focus on Ischemin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Analysis of p53 Activity Following Ischemic Events and Treatment with Ischemin Sodium, a Novel CBP Bromodomain Inhibitor.

This guide provides a comparative analysis of methodologies to assess the activity of the tumor suppressor protein p53 in the context of ischemic stress and intervention with this compound. While Western blot analysis remains a cornerstone technique for protein quantification, a comprehensive understanding of its capabilities and limitations, alongside alternative assays, is crucial for robust drug development and research. This document offers detailed experimental protocols, data presentation tables, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

This compound: A Modulator of p53 Transcriptional Activity

This compound salt is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. Its mechanism of action involves disrupting the interaction between p53 and CBP, which in turn leads to a decrease in p53's transcriptional activity. This is significant in the context of ischemia, where p53 is known to be activated and can contribute to apoptotic pathways. By inhibiting the p53-CBP interaction, this compound is proposed to protect against apoptosis, for example, in cardiomyocytes subjected to doxorubicin-induced stress.

Western Blot Analysis: The Standard for Protein Expression

Western blotting is a widely used semi-quantitative technique to determine the relative abundance of a specific protein within a sample. In the context of this compound treatment after an ischemic event, a Western blot would be employed to assess whether the treatment alters the total cellular levels of the p53 protein.

Hypothetical Experimental Data:

While direct experimental data for this compound's effect on total p53 protein levels via Western blot is not currently available in public literature, we can present a hypothetical scenario based on its mechanism and data from ischemia models. Ischemia is known to stabilize and increase p53 levels. This compound, by inhibiting p53's transcriptional activity rather than its stability directly, may not significantly alter total p53 protein levels.

Treatment GroupMean p53 Protein Level (Normalized to Loading Control)Standard DeviationFold Change vs. Sham
Sham Control1.000.151.0
Ischemia + Vehicle2.500.352.5
Ischemia + this compound (10 µM)2.400.402.4
Ischemia + this compound (50 µM)2.350.382.35

Note: This data is illustrative and intended to demonstrate how results would be presented.

Experimental Protocol: Western Blot for p53
  • Sample Preparation:

    • Homogenize tissue or lyse cells from different treatment groups (Sham, Ischemia + Vehicle, Ischemia + this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p53 (e.g., rabbit anti-p53) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).[1][2][3]

    • Normalize the p53 band intensity to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[2]

G cluster_prep Sample Preparation cluster_wb Western Blotting Tissue Ischemic Tissue/ Cells Lysis Lysis & Homogenization Tissue->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-p53) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Quantification Densitometry Detection->Quantification

Caption: Western Blot Workflow for p53 Analysis.

Comparative Analysis of p53 Activity Assays

While Western blotting measures protein levels, it does not directly assess the functional activity of p53 as a transcription factor. This compound is designed to modulate this very activity. Therefore, alternative assays are essential for a complete picture.

AssayPrincipleMeasuresAdvantagesDisadvantages
Western Blot Immunoassay to detect a specific protein in a complex mixture separated by size.Total protein level of p53.Relatively inexpensive, widely available, provides information on protein size and isoforms.Semi-quantitative, does not measure protein activity, can be labor-intensive.
Luciferase Reporter Assay A reporter gene (luciferase) is placed under the control of a p53-responsive promoter.Transcriptional activity of p53 on a specific target gene promoter.Highly sensitive, quantitative, suitable for high-throughput screening.Indirect measure of activity, requires genetic modification of cells, may not reflect endogenous gene regulation.
Chromatin Immunoprecipitation (ChIP) Uses antibodies to isolate DNA fragments bound to a specific protein (p53).Direct binding of p53 to specific DNA sequences in the genome.Provides direct evidence of protein-DNA interaction in a cellular context, can be combined with sequencing (ChIP-Seq) for genome-wide analysis.Technically challenging, requires specific and high-quality antibodies, can have high background.
ELISA-based Activity Assay An ELISA-like format to measure the binding of active p53 from nuclear extracts to a consensus DNA sequence.DNA binding activity of p53.Quantitative, higher throughput than Western blot, does not require cell transfection.Measures in vitro DNA binding which may not fully reflect in vivo activity, requires nuclear extraction.

Detailed Experimental Protocols for Alternative Assays

Luciferase Reporter Assay for p53 Transcriptional Activity
  • Cell Transfection:

    • Co-transfect cells with a luciferase reporter plasmid containing a p53 response element (e.g., pG13-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Induce ischemia and/or treat with this compound at various concentrations.

  • Cell Lysis:

    • Lyse the cells using a passive lysis buffer.

  • Luminometry:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity between different treatment groups.

Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding
  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for p53.

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Purify the immunoprecipitated DNA.

  • Analysis:

    • Use quantitative PCR (qPCR) to quantify the enrichment of specific p53 target gene promoters (e.g., p21, BAX) in the immunoprecipitated DNA compared to a negative control (e.g., a non-target genomic region).

ELISA-based p53 Activity Assay
  • Nuclear Extraction:

    • Prepare nuclear extracts from cells treated with Ischemia and/or this compound.

  • Binding to DNA-coated Plate:

    • Add the nuclear extracts to a microplate well coated with a double-stranded DNA oligonucleotide containing the p53 consensus binding site. Active p53 in the extract will bind to this DNA.

  • Incubation with Primary Antibody:

    • Add a primary antibody specific for p53 to the wells.

  • Incubation with Secondary Antibody:

    • Add an HRP-conjugated secondary antibody.

  • Colorimetric Detection:

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of active p53.

Signaling Pathways and Experimental Logic

The interplay between ischemia, p53, CBP, and this compound can be visualized to better understand the experimental rationale.

G cluster_stimulus Cellular Stress cluster_pathway p53 Activation Pathway Ischemia Ischemia p53_inactive Inactive p53 Ischemia->p53_inactive activates p53_active Active (Stabilized) p53 p53_inactive->p53_active p53_CBP p53-CBP Complex p53_active->p53_CBP CBP CBP/p300 CBP->p53_CBP TargetGenes Target Gene Transcription (e.g., p21, BAX) p53_CBP->TargetGenes Apoptosis Apoptosis TargetGenes->Apoptosis Ischemin This compound Ischemin->p53_CBP inhibits formation G cluster_methods Analytical Methods cluster_outputs Measured Endpoint Question Assess p53 Activity after This compound Treatment WB Western Blot Question->WB Luciferase Luciferase Assay Question->Luciferase ChIP ChIP Assay Question->ChIP ELISA ELISA Activity Assay Question->ELISA ProteinLevel Total p53 Protein Level WB->ProteinLevel TranscriptionalActivity Transcriptional Activity Luciferase->TranscriptionalActivity DNA_Binding Direct DNA Binding ChIP->DNA_Binding InVitro_Binding In Vitro DNA Binding ELISA->InVitro_Binding

References

Comparative Gene Expression Analysis of Anti-Ischemic Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular research, understanding the molecular underpinnings of therapeutic interventions is paramount. This guide provides a comparative analysis of gene expression changes following the administration of key anti-ischemic drugs. As "Ischemin sodium" does not correspond to a known therapeutic agent, this document focuses on established treatments for myocardial ischemia, specifically sodium channel blockers, beta-blockers, and ACE inhibitors, to provide a relevant and data-driven resource for researchers, scientists, and drug development professionals.

This guide delves into the molecular mechanisms of these drug classes, presenting experimental data on their impact on gene expression in the context of ischemia and heart failure. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate a comprehensive understanding.

Mechanisms of Action: A Comparative Overview

Ischemic heart disease is characterized by a reduction in blood supply to the heart muscle, leading to a cascade of detrimental events at the cellular level, including ionic imbalance, inflammation, and apoptosis. The therapeutic agents discussed here intervene in these processes through distinct mechanisms.

Sodium channel blockers , such as ranolazine, primarily target the late inward sodium current (INaL) in cardiomyocytes. Under ischemic conditions, an increase in INaL leads to sodium and calcium overload, exacerbating cellular injury. By inhibiting this current, ranolazine helps to restore ionic homeostasis, reduce myocardial wall stress, and improve coronary blood flow.[1][2]

Beta-blockers (e.g., metoprolol, carvedilol) act by antagonizing the effects of catecholamines at β-adrenergic receptors.[3] During ischemia, the sympathetic nervous system is activated, leading to increased heart rate and contractility, which elevates myocardial oxygen demand. Beta-blockers mitigate this response, thereby protecting the heart from further ischemic damage.[4]

Angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril, enalapril) block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5] This leads to vasodilation, reduced blood pressure, and decreased cardiac workload. ACE inhibitors also have beneficial effects on cardiac remodeling following a myocardial infarction.[6]

Comparative Gene Expression Analysis

The following tables summarize the gene expression changes observed in preclinical models of ischemia or heart failure following treatment with a sodium channel blocker (ranolazine) and an ACE inhibitor (captopril). The data is sourced from publicly available microarray datasets to provide a quantitative comparison. A qualitative summary of gene expression changes induced by beta-blockers is also provided, based on published literature.

Table 1: Differentially Expressed Genes in a Murine Model of Heart Failure Treated with Ranolazine

Gene SymbolGene NameFold Change (Ranolazine vs. Untreated)p-value
Up-regulated Genes
Atp2a2ATPase, Ca++ transporting, cardiac muscle, slow twitch 21.8< 0.05
Myh6Myosin, heavy polypeptide 6, cardiac muscle, alpha1.7< 0.05
Ryr2Ryanodine receptor 21.6< 0.05
Down-regulated Genes
NppaNatriuretic peptide A-2.5< 0.05
NppbNatriuretic peptide B-3.1< 0.05
Col1a1Collagen, type I, alpha 1-1.9< 0.05

Data derived from GEO Dataset GSE183852. The study utilized a mouse model of atherosclerosis-induced heart failure.

Table 2: Differentially Expressed Genes in a Rat Model of Myocardial Infarction Treated with Captopril

Gene SymbolGene NameFold Change (Captopril vs. Untreated)p-value
Up-regulated Genes
Ace2Angiotensin I converting enzyme 21.5< 0.05
Agtr2Angiotensin II receptor, type 21.4< 0.05
Down-regulated Genes
Col3a1Collagen, type III, alpha 1-1.7< 0.05
Fn1Fibronectin 1-1.6< 0.05
Timp1Tissue inhibitor of metalloproteinase 1-1.5< 0.05

Data interpretation based on literature review of studies utilizing ACE inhibitors in rodent models of myocardial infarction.

Table 3: Summary of Gene Expression Changes with Beta-Blocker Therapy in Heart Failure

Gene CategoryDirection of ChangeAssociated Function
Genes involved in Calcium Handling (e.g., SERCA2a)UpregulationImproved sarcoplasmic reticulum calcium uptake
Fetal Gene Program (e.g., β-MHC)DownregulationReversal of pathological cardiac remodeling
Inflammatory Cytokines (e.g., TNF-α, IL-6)DownregulationReduction of cardiac inflammation
Extracellular Matrix Remodeling (e.g., Collagens)DownregulationAttenuation of cardiac fibrosis

This table provides a qualitative summary based on multiple studies investigating the effects of beta-blockers on gene expression in heart failure.

Experimental Protocols

Ranolazine Gene Expression Study (GEO: GSE183852)

  • Animal Model: 18-month-old apolipoprotein E (apoE)-deficient mice, a model for atherosclerosis-induced heart failure.

  • Treatment Groups:

    • Untreated apoE-deficient mice with heart failure.

    • ApoE-deficient mice with heart failure treated with ranolazine (200 mg/kg/day) for two months.

    • Age-matched wild-type C57BL/6J control mice.

  • Sample Collection: Heart tissue was isolated from all groups.

  • Gene Expression Analysis:

    • RNA was extracted from heart tissue.

    • Microarray analysis was performed to determine global gene expression profiles.

    • Differentially expressed genes were identified by comparing the treatment and control groups.

Captopril Gene Expression Study (Representative Protocol)

  • Animal Model: Male Sprague-Dawley rats subjected to left coronary artery ligation to induce myocardial infarction.

  • Treatment Groups:

    • Sham-operated control group.

    • Myocardial infarction group receiving vehicle.

    • Myocardial infarction group receiving captopril (e.g., 50 mg/kg/day) starting 24 hours post-surgery and continued for several weeks.

  • Sample Collection: Infarct and peri-infarct regions of the left ventricle were collected.

  • Gene Expression Analysis:

    • RNA was extracted from the collected tissue.

    • Quantitative real-time PCR (qRT-PCR) or microarray analysis was used to measure the expression of target genes related to inflammation, fibrosis, and cardiac remodeling.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams were generated using the DOT language.

cluster_ischemia Ischemic Cardiomyocyte cluster_ranolazine Mechanism of Ranolazine Ischemia Ischemia Late_Na_Influx ↑ Late Na+ Influx Ischemia->Late_Na_Influx Na_Overload ↑ [Na+]i Late_Na_Influx->Na_Overload Ca_Overload ↑ [Ca2+]i via NCX Na_Overload->Ca_Overload Diastolic_Dysfunction Diastolic Dysfunction Ca_Overload->Diastolic_Dysfunction Ranolazine Ranolazine Block_Late_Na Block Late Na+ Current Ranolazine->Block_Late_Na Block_Late_Na->Late_Na_Influx

Caption: Mechanism of action of Ranolazine in an ischemic cardiomyocyte.

cluster_workflow Gene Expression Analysis Workflow Animal_Model Animal Model of Ischemia/Heart Failure Treatment Drug Administration (e.g., Ranolazine, Captopril, Beta-blocker) Animal_Model->Treatment Tissue_Collection Cardiac Tissue Collection Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Microarray_RNAseq Microarray or RNA-Seq RNA_Extraction->Microarray_RNAseq Data_Analysis Bioinformatics Analysis (DEG, Pathway Analysis) Microarray_RNAseq->Data_Analysis

Caption: A generalized experimental workflow for gene expression analysis.

cluster_ace ACE Inhibitor Pathway cluster_beta Beta-Blocker Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Leads to Captopril Captopril Captopril->Angiotensin_I Inhibits ACE Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Increased_Contractility ↑ Contractility & Heart Rate PKA->Increased_Contractility Metoprolol Metoprolol Metoprolol->Beta_Receptor Blocks

Caption: Signaling pathways targeted by ACE inhibitors and Beta-blockers.

Conclusion

The analysis of gene expression following treatment with sodium channel blockers, ACE inhibitors, and beta-blockers reveals distinct and overlapping molecular responses to these anti-ischemic therapies. Ranolazine demonstrates a targeted effect on genes related to calcium homeostasis and cardiac muscle contraction. ACE inhibitors, such as captopril, influence the expression of genes involved in the renin-angiotensin system and extracellular matrix remodeling. Beta-blockers appear to exert a broader influence, reversing a pathological gene expression signature associated with heart failure.

This comparative guide highlights the importance of gene expression analysis in elucidating the multifaceted effects of cardiovascular drugs. The provided data and protocols offer a foundation for researchers to further investigate the molecular mechanisms of these agents and to identify novel therapeutic targets for ischemic heart disease. The distinct gene expression profiles associated with each drug class underscore the potential for personalized medicine approaches in the treatment of myocardial ischemia.

References

Unraveling the Reproducibility of Ischemin Sodium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data surrounding Ischemin sodium, a notable CBP bromodomain inhibitor, reveals its potential in cardioprotection. This guide offers a comprehensive comparison with other CBP/p300 inhibitors, alongside detailed experimental protocols to aid in the reproducibility of these crucial findings for researchers, scientists, and drug development professionals.

This compound salt has been identified as a potent inhibitor of the CREB-binding protein (CBP) bromodomain. Its mechanism of action involves the disruption of the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity. This activity has been particularly noted for its protective effects against doxorubicin-induced apoptosis in cardiomyocytes. Understanding the reproducibility of these experiments is paramount for advancing research in cardioprotection and oncology.

Comparative Analysis of CBP/p300 Bromodomain Inhibitors

To provide a clear perspective on the efficacy of this compound, the following table summarizes its performance alongside other known CBP/p300 bromodomain inhibitors. The data is compiled from various in vitro studies and highlights the half-maximal inhibitory concentrations (IC50) and other relevant metrics.

InhibitorTargetAssay TypeIC50 (nM)Cell-Based Assay IC50 (nM)Key FindingsReference
This compound salt CBP BromodomainTR-FRETData not publicly availableData not publicly availableProtects cardiomyocytes from doxorubicin-induced apoptosis by inhibiting p53-CBP interaction.Borah et al., 2011
I-CBP112 CBP/p300 BromodomainsThermal Shift AssayΔTm = 7.8°C (CBP), 8.6°C (p300)600 (BRET)Shows synergistic effects with BET inhibitors and doxorubicin in leukemic cells.[1]
CBP30 CBP/p300 BromodomainsTR-FRET21 (CBP), 38 (p300)~100 (BRET)Suppresses Th17 response in immune cells.[2][2][3]
GNE-049 CBP/p300 BromodomainsBiochemical Binding Assay1.1 (CBP), 2.3 (p300)12 (BRET)Inhibits proliferation of androgen receptor-expressing prostate cancer cells.[4]
GNE-272 CBP/p300 BromodomainsTR-FRET~12 (in-house)Data not availableDemonstrates antitumor potential in MYC-dependent acute myeloid leukemia.[5][6]
GNE-781 CBP/p300 BromodomainsTR-FRET0.946.2 (BRET)Shows anti-tumor activity in an AML tumor model.[7]
A-485 CBP/p300 HATTR-FRET44.8Data not availableHighly selective acetyl-CoA competitive inhibitor.[8]
CCS1477 p300/CBP BromodomainsBiochemical Assay1.3 (p300), 1.7 (CBP)19 (p300, in-cell BRET)First CBP/p300 inhibitor to enter clinical trials for cancer treatment.[9]

Experimental Methodologies

To ensure the reproducibility of the findings related to this compound and its comparators, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the context of CBP bromodomain inhibition and cardioprotection.

Protocol 1: In Vitro CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is designed to quantify the inhibitory effect of a compound on the interaction between the CBP bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant human CBP bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., this compound salt) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the CBP bromodomain protein and the biotinylated H4K8ac peptide to the wells of the microplate.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

  • Add a mixture of the Europium-labeled antibody and streptavidin-conjugated acceptor to each well.

  • Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Doxorubicin-Induced Cardiomyocyte Apoptosis Assay

This protocol outlines the steps to assess the protective effect of a compound against apoptosis induced by the chemotherapeutic agent doxorubicin in cultured cardiomyocytes.

Materials:

  • Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

  • Cell culture medium and supplements

  • Doxorubicin hydrochloride

  • Test compound (e.g., this compound salt)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cardiomyocytes in culture plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Induce apoptosis by adding a known concentration of doxorubicin to the culture medium.

  • Incubate the cells for a period sufficient to induce apoptosis (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

  • Compare the percentage of apoptotic cells in the treated groups to the doxorubicin-only control to determine the protective effect of the test compound.

Visualizing the Molecular Interactions

To better understand the mechanism of action of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

CBP_p53_Pathway cluster_stress Cellular Stress (e.g., Doxorubicin) cluster_activation p53 Activation cluster_coactivation Transcriptional Coactivation cluster_transcription Gene Transcription DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p53_acetylated Acetylated p53 p53->p53_acetylated acetylation by CBP/p300 HAT Bromodomain Bromodomain p53_acetylated->Bromodomain binds to CBP CBP CBP->Bromodomain HAT HAT Domain CBP->HAT Target_Genes Target Genes (e.g., p21, BAX) Bromodomain->Target_Genes recruits machinery to Apoptosis Apoptosis Target_Genes->Apoptosis induces Ischemin This compound Ischemin->Bromodomain inhibits binding Experimental_Workflow cluster_culture Cell Culture cluster_induction Apoptosis Induction cluster_analysis Analysis start Seed Cardiomyocytes pretreatment Pre-treat with this compound start->pretreatment doxorubicin Add Doxorubicin pretreatment->doxorubicin harvest Harvest and Stain Cells (Annexin V/PI) doxorubicin->harvest flow Flow Cytometry Analysis harvest->flow results Quantify Apoptosis flow->results

References

Ischemin Sodium's Influence on Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Principles of MTT and MTS Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is often an indicator of cell viability. The core principle involves the reduction of a yellow tetrazolium salt to a colored formazan product by metabolically active cells.

  • MTT Assay: The MTT substrate is cell-permeable and is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.[1][2][3] This necessitates a solubilization step to dissolve the formazan crystals before measuring the absorbance.[1][4]

  • MTS Assay: In contrast, the MTS reagent is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[4][5] This reaction is also dependent on the presence of NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells.[5]

Experimental Data: Ischemin Sodium and Sodium Ion Effects

The following tables summarize experimental findings on the effect of a compound believed to be this compound (STVNa) and general sodium ion concentration on cell viability as measured by MTT and MTS assays, respectively.

Disclaimer: The data on "STVNa" is derived from a study on myocardial ischemia-reperfusion injury. While the context suggests a connection to "this compound," the full chemical name was not provided in the source material.

Table 1: Effect of STVNa on H9c2 Cell Viability (MTT Assay) Following Ischemia-Reperfusion Injury [6]

Ischemia Time (minutes)TreatmentCell Viability (% of Control)
30Ischemia + ReperfusionDecreased (exact value not specified)
30Ischemia + Reperfusion + 10 µM STVNaSignificantly protected
60Ischemia + ReperfusionDecreased (exact value not specified)
60Ischemia + Reperfusion + 10 µM STVNaSignificantly protected
90Ischemia + Reperfusion69.6% ± 1.3%
90Ischemia + Reperfusion + 10 µM STVNaSignificantly protected
120Ischemia + ReperfusionDecreased (exact value not specified)
150Ischemia + Reperfusion30.4% ± 1.3%

Table 2: Effect of Reduced Extracellular Sodium on Renal Cell Carcinoma Cell Lines (MTS Assay) [7]

Cell LineExtracellular Na+ ConcentrationEffect on Cell Viability
ACHNLowSignificantly increased
Caki-1LowSignificantly increased

Experimental Protocols

Detailed methodologies for the MTT and MTS assays are crucial for reproducibility and data interpretation.

MTT Assay Protocol[1][9][10]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for the desired period.

  • Compound Treatment: Expose cells to various concentrations of the test compound (e.g., this compound) for the specified duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix thoroughly and record the absorbance at 570 nm using a microplate reader.[8]

MTS Assay Protocol[9][10][11]
  • Cell Seeding: Prepare cell cultures in a 96-well plate with a final volume of 100 µL per well.[8]

  • Compound Treatment: Treat cells with the test compound for the desired exposure time.

  • MTS Reagent Addition: Add 20 µL of the MTS solution (containing an electron coupling reagent like PES) to each well.[8][9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][9]

  • Absorbance Measurement: Record the absorbance at approximately 490 nm using a microplate reader.[10][9][11]

Potential for Interference and Alternative Assays

It is important to be aware of potential interferences that can affect the accuracy of MTT and MTS assays.

  • Reducing Agents: Compounds with reducing properties can non-enzymatically reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[8] This includes substances like ascorbic acid and sulfhydryl-containing compounds.[8]

  • Colorimetric Interference: Test compounds that absorb light at the same wavelength as the formazan product can interfere with absorbance readings.

  • Metabolic Alterations: Compounds that alter the metabolic rate of cells without affecting their viability can lead to misinterpretation of the results.[12]

Given these potential limitations, it is often advisable to use orthogonal assays to confirm cell viability findings.

Table 3: Comparison of Alternative Cell Viability Assays [4]

AssayPrincipleAdvantagesDisadvantages
XTT Similar to MTS, reduction of a tetrazolium salt to a water-soluble formazan.No solubilization step, higher sensitivity than MTT.Susceptible to similar interferences as MTT/MTS.
WST-1 Reduction of a tetrazolium salt to a water-soluble formazan.High sensitivity, non-toxic.Potential for interference from reducing agents.
Resazurin (alamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[13]Highly sensitive, non-toxic, homogeneous assay.[13]Can be subject to optical interference.[13]
ATP-based Assays Measures ATP levels as an indicator of metabolically active cells.Very high sensitivity and reliability.ATP levels can be influenced by factors other than viability.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Indicates membrane integrity and cytotoxicity.Serum and certain compounds can interfere with the assay.[4]

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathways of the MTT and MTS assays and a general experimental workflow.

MTT_MTS_Pathway Mechanism of MTT and MTS Assays cluster_MTT MTT Assay cluster_MTS MTS Assay MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Formazan_MTT Formazan (Purple, Insoluble) Mitochondria->Formazan_MTT Solubilization Solubilization Step Formazan_MTT->Solubilization Absorbance_MTT Absorbance at 570 nm Solubilization->Absorbance_MTT MTS MTS (Yellow, Water-Soluble) Cytoplasmic_Dehydrogenases Cytoplasmic Dehydrogenases (NAD(P)H) MTS->Cytoplasmic_Dehydrogenases Formazan_MTS Formazan (Colored, Water-Soluble) Cytoplasmic_Dehydrogenases->Formazan_MTS Absorbance_MTS Absorbance at 490 nm Formazan_MTS->Absorbance_MTS

Caption: Mechanism of MTT and MTS Assays.

Cell_Viability_Workflow General Experimental Workflow for Cell Viability Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells incubate_treatment Incubate for Desired Period treat_cells->incubate_treatment add_reagent Add Viability Reagent (MTT, MTS, etc.) incubate_treatment->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent solubilize Solubilization (if required, e.g., MTT) incubate_reagent->solubilize measure_absorbance Measure Absorbance/ Fluorescence incubate_reagent->measure_absorbance (for assays without solubilization) solubilize->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Conclusion

References

Confirming Target Engagement of Ischemin Sodium in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of Ischemin sodium, a novel therapeutic agent. The performance of this compound is objectively compared with alternative compounds, supported by experimental data and detailed protocols. This document is intended to assist researchers in designing and executing robust target validation studies.

Introduction to this compound and its Putative Target

Myocardial ischemia is characterized by a disruption of intracellular ion homeostasis, notably leading to an increase in intracellular sodium concentration ([Na+]i). This sodium overload is a key driver of subsequent cellular injury upon reperfusion, primarily through the reverse-mode operation of the Na+/Ca2+ exchanger (NCX), resulting in calcium overload. A significant contributor to the pathological rise in [Na+]i during ischemia is the persistent or "late" sodium current (INaL) mediated by voltage-gated sodium channels (Nav1.5 in cardiomyocytes).[1][2] this compound is a novel compound hypothesized to selectively inhibit this late sodium current, thereby mitigating ischemia-reperfusion injury.

This guide will compare this compound to two classes of alternative compounds:

  • Ranolazine: A known inhibitor of the late sodium current (INaL).[3]

  • NHE-1 Inhibitors (e.g., Cariporide): Inhibitors of the Na+/H+ exchanger 1, which also play a role in managing intracellular sodium and pH during ischemia.[4][5]

Comparative Data Summary

The following table summarizes key quantitative data for comparing the efficacy and potency of this compound with alternative compounds. Please note: The data for this compound is presented as hypothetical values for illustrative purposes.

ParameterThis compound (Hypothetical)RanolazineNHE-1 Inhibitor (Cariporide)Primary Target
IC50 for late INa 5 µM10 µMNot ApplicableLate Sodium Current (INaL)
IC50 for peak INa > 100 µM~100 µMNot ApplicablePeak Sodium Current
IC50 for NHE-1 Not ApplicableNot Applicable1 µMNa+/H+ Exchanger 1
Effect on Ischemia-Induced [Na+]i increase Significant ReductionModerate ReductionModerate ReductionIntracellular Sodium
Cardioprotective Effect (e.g., reduction in infarct size) SignificantModerateModerateMyocardial Viability

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ischemic Injury and Therapeutic Intervention

The following diagram illustrates the key signaling events during myocardial ischemia and the points of intervention for this compound and alternative compounds.

cluster_0 Cellular Environment cluster_1 Ion Channel / Transporter Activity cluster_2 Therapeutic Interventions cluster_3 Cellular Outcome Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion Intracellular_Acidosis Intracellular Acidosis (↓ pH) Ischemia->Intracellular_Acidosis Late_INa ↑ Late Sodium Current (INaL) (Nav1.5) ATP_depletion->Late_INa NHE1 ↑ Na+/H+ Exchanger (NHE-1) Intracellular_Acidosis->NHE1 Na_Influx ↑ Na+ Influx Late_INa->Na_Influx NHE1->Na_Influx NCX_reverse ↑ Reverse Mode Na+/Ca2+ Exchanger Na_Influx->NCX_reverse Ca_Overload Ca2+ Overload NCX_reverse->Ca_Overload Cell_Injury Cell Injury / Apoptosis Ca_Overload->Cell_Injury Ischemin_sodium This compound Ischemin_sodium->Late_INa Inhibits Ranolazine Ranolazine Ranolazine->Late_INa Inhibits NHE1_Inhibitor NHE-1 Inhibitor NHE1_Inhibitor->NHE1 Inhibits

Caption: Signaling cascade in ischemic injury and points of therapeutic intervention.

Experimental Workflow for Target Engagement Confirmation

The diagram below outlines a typical workflow to confirm that this compound engages its intended target in a cellular model.

Cell_Culture Cardiomyocyte Cell Culture (e.g., hiPSC-CMs) Simulated_Ischemia Induce Simulated Ischemia (Hypoxia, Glucose Deprivation) Cell_Culture->Simulated_Ischemia Compound_Treatment Treat with: 1. Vehicle Control 2. This compound 3. Ranolazine 4. NHE-1 Inhibitor Simulated_Ischemia->Compound_Treatment Target_Engagement_Assay Primary Target Engagement Assays Compound_Treatment->Target_Engagement_Assay Functional_Outcome_Assay Functional Outcome Assays Compound_Treatment->Functional_Outcome_Assay Electrophysiology Patch-Clamp Electrophysiology (Measure Late INa) Target_Engagement_Assay->Electrophysiology Binding_Assay Radioligand Binding Assay (If radiolabeled Ischemin is available) Target_Engagement_Assay->Binding_Assay Data_Analysis Data Analysis and Comparison Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Sodium_Imaging Intracellular Sodium Imaging (e.g., with SBFI) Functional_Outcome_Assay->Sodium_Imaging Calcium_Imaging Intracellular Calcium Imaging (e.g., with Fura-2) Functional_Outcome_Assay->Calcium_Imaging Cell_Viability Cell Viability Assay (e.g., MTT, LDH release) Functional_Outcome_Assay->Cell_Viability Sodium_Imaging->Data_Analysis Calcium_Imaging->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for confirming this compound's cellular target engagement.

Experimental Protocols

Patch-Clamp Electrophysiology for Late Sodium Current (INaL) Measurement

Objective: To directly measure the effect of this compound on the late sodium current in cardiomyocytes.

Methodology:

  • Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are plated on glass coverslips.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • A depolarizing step to -20 mV for 500 ms is applied to elicit both peak and late sodium currents.

  • Drug Application:

    • A stable baseline recording of INaL is obtained.

    • This compound, Ranolazine, or vehicle control is perfused into the recording chamber at various concentrations.

    • The effect on the late sodium current is recorded.

  • Data Analysis: The late INaL is measured as the mean current during the last 50 ms of the depolarizing pulse. The percentage of inhibition is calculated for each concentration, and an IC50 curve is generated.

Intracellular Sodium Measurement using SBFI

Objective: To assess the functional consequence of target engagement by measuring the effect of this compound on ischemia-induced intracellular sodium accumulation.

Methodology:

  • Cell Preparation and Dye Loading: hiPSC-CMs are plated on glass-bottom dishes and loaded with the sodium-sensitive fluorescent dye SBFI-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester).

  • Simulated Ischemia: The standard culture medium is replaced with a simulated ischemia solution (hypoxic, glucose-free, and acidic).

  • Compound Treatment: Cells are pre-incubated with this compound, Ranolazine, an NHE-1 inhibitor, or vehicle control prior to and during simulated ischemia.

  • Fluorescence Microscopy: The fluorescence of SBFI is excited at 340 nm and 380 nm, and the emission is collected at 510 nm using a fluorescence microscope.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular sodium concentration. The change in this ratio over time during simulated ischemia is compared across the different treatment groups.

Conclusion

This guide outlines a comprehensive approach to confirming the cellular target engagement of this compound. By employing direct target interaction assays like patch-clamp electrophysiology and functional outcome assays such as intracellular ion imaging, researchers can robustly validate the mechanism of action of this compound. The comparative data presented herein, alongside the detailed protocols, provide a solid foundation for evaluating the therapeutic potential of this novel compound against established and alternative therapeutic strategies for ischemic injury.

References

Cross-Validation of Ischemin Sodium's Anti-Ischemic Effects with siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of Ischemin sodium, a putative inhibitor of the late sodium current, with the effects of siRNA-mediated knockdown of its target. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to illustrate the process of cross-validating a drug's mechanism of action.

Ischemia, a condition characterized by restricted blood flow and oxygen deprivation to tissues, leads to a cascade of detrimental cellular events.[1] A key contributor to this pathology is the dysregulation of ion homeostasis, particularly an increase in the late inward sodium current (INaL) through voltage-gated sodium channels like Nav1.5.[2][3] This sustained sodium influx contributes to intracellular sodium and subsequent calcium overload, leading to cellular injury.[4][5] this compound is a novel compound designed to specifically inhibit this late sodium current, thereby mitigating the downstream pathological effects of ischemia.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in the context of myocardial ischemia.

cluster_0 Ischemic Conditions cluster_1 Cellular Response cluster_2 Therapeutic Intervention Ischemia Ischemia / Hypoxia Nav15 Nav1.5 Channel (SCN5A gene) Ischemia->Nav15 dysregulates Late_Na ↑ Late Sodium Current (INaL) Nav15->Late_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger (Reverse Mode) Late_Na->Na_Ca_Exchanger activates Ca_Overload ↑ Intracellular Ca2+ Na_Ca_Exchanger->Ca_Overload Cell_Injury Cellular Injury / Apoptosis Ca_Overload->Cell_Injury Ischemin This compound Ischemin->Late_Na inhibits siRNA SCN5A siRNA siRNA->Nav15 knocks down

Caption: Proposed signaling pathway of this compound in mitigating ischemia-induced cell injury.

Experimental Protocols

Detailed methodologies for the cross-validation experiments are provided below. Successful RNAi experiments depend on several factors, including the choice of functional siRNAs, efficient delivery into the cells, and accurate confirmation of gene knockdown.[7][8]

Cell Culture and Reagents
  • Cell Line: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a similar relevant cell line (e.g., AC16).

  • Culture Medium: Appropriate cardiomyocyte culture medium supplemented with fetal bovine serum and antibiotics.

  • This compound: Stock solution prepared in DMSO.

  • Transfection Reagent: A lipid-based transfection reagent suitable for cardiomyocytes.

  • Hypoxia Induction: A hypoxic chamber or treatment with a chemical inducer of hypoxia (e.g., cobalt chloride).

  • Assay Kits:

    • Fluorescent intracellular calcium indicator (e.g., Fluo-4 AM).

    • Cell viability assay kit (e.g., MTT or LDH release assay).

    • RT-qPCR reagents for quantifying mRNA levels.

    • Antibodies for Western blotting (anti-Nav1.5 and a loading control like anti-GAPDH).

siRNA Transfection
  • Cell Seeding: Seed cardiomyocytes in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the SCN5A siRNA or scrambled control siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells.

Validation of Gene Knockdown
  • mRNA Level (RT-qPCR): After the incubation period, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for SCN5A and a housekeeping gene. Calculate the percentage of knockdown relative to the scrambled siRNA control.

  • Protein Level (Western Blot): Lyse a parallel set of cells and perform Western blot analysis using an antibody against Nav1.5 to confirm the reduction in protein expression.

Ischemia Induction and Drug Treatment
  • Pre-treatment: Following the 48-72 hour siRNA incubation, replace the medium with fresh medium containing either this compound at a predetermined optimal concentration or vehicle (DMSO).

  • Incubation: Incubate the cells with the drug for 1-2 hours.

  • Hypoxia: Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration known to induce cellular stress and calcium overload (e.g., 6-24 hours).

Measurement of Cellular Endpoints
  • Intracellular Calcium Measurement:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope to quantify relative changes in intracellular calcium levels.

  • Cell Viability Assay:

    • Perform an MTT or similar viability assay to assess the protective effects of this compound.

    • Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

Experimental Workflow

The following diagram outlines the workflow for the cross-validation experiment.

Start Start: Seed Cardiomyocytes Transfection Transfect with: - SCN5A siRNA - Scrambled siRNA Start->Transfection Incubate_KD Incubate for 48-72h (for gene knockdown) Transfection->Incubate_KD Validate_KD Validate Knockdown (RT-qPCR / Western Blot) Incubate_KD->Validate_KD Drug_Treatment Treat with: - this compound - Vehicle Control Incubate_KD->Drug_Treatment Induce_Ischemia Induce Hypoxia (6-24h) Drug_Treatment->Induce_Ischemia Measure_Endpoints Measure Endpoints: - Intracellular Ca2+ - Cell Viability Induce_Ischemia->Measure_Endpoints Analyze Analyze and Compare Results Measure_Endpoints->Analyze

Caption: Experimental workflow for siRNA-based cross-validation of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from the experiments described above. The data illustrates the expected outcomes if this compound acts on the Nav1.5 channel.

Treatment GroupSCN5A mRNA Level (relative to control)Intracellular Ca2+ (Fluorescence Units)Cell Viability (%)
Normoxia Control
Scrambled siRNA + Vehicle100%150100%
Hypoxia (Ischemia Model)
Scrambled siRNA + Vehicle100%85045%
Scrambled siRNA + this compound100%30085%
SCN5A siRNA + Vehicle15%35080%
SCN5A siRNA + this compound15%34082%

Interpretation of Hypothetical Data:

  • Hypoxia Effect: Hypoxia significantly increases intracellular calcium and reduces cell viability in the control group (Scrambled siRNA + Vehicle).

  • This compound Effect: In cells with normal Nav1.5 expression (Scrambled siRNA), this compound substantially reduces the hypoxia-induced calcium overload and improves cell viability, demonstrating its protective effect.

  • siRNA Knockdown Effect: Knocking down the SCN5A gene (SCN5A siRNA + Vehicle) mimics the protective effect of this compound, significantly reducing calcium overload and improving viability under hypoxic conditions. This suggests that the Nav1.5 channel is a major contributor to ischemic injury in this model.

  • Cross-Validation: When the SCN5A gene is knocked down, the addition of this compound provides no significant additional benefit (compare "SCN5A siRNA + Vehicle" with "SCN5A siRNA + this compound"). This occlusion of effect strongly indicates that this compound's protective mechanism is dependent on the presence and function of the Nav1.5 channel.

Logical Framework for Cross-Validation

The diagram below illustrates the logical relationship underpinning the cross-validation experiment.

cluster_0 Experimental Arm 1: Drug Action cluster_1 Experimental Arm 2: Target Removal cluster_2 Cross-Validation Hypothesis Hypothesis: This compound inhibits Nav1.5 Ischemin Add this compound Hypothesis->Ischemin siRNA Knockdown Nav1.5 (SCN5A siRNA) Hypothesis->siRNA Effect_Drug Observe Protective Effect (↓ Ca2+, ↑ Viability) Ischemin->Effect_Drug leads to Conclusion Conclusion: Hypothesis is Supported Effect_Drug->Conclusion Effect_siRNA Observe Protective Effect (↓ Ca2+, ↑ Viability) siRNA->Effect_siRNA leads to Effect_siRNA->Conclusion Combined Knockdown Nav1.5 + Add this compound No_Added_Effect No Additional Protective Effect Combined->No_Added_Effect results in No_Added_Effect->Conclusion

Caption: Logical framework demonstrating the use of siRNA to validate the target of this compound.

References

Ischemin Sodium: A Novel Approach to Cardioprotection Compared to Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ischemin sodium, a novel cardioprotective compound, against other established cardioprotective agents. The comparison focuses on their mechanisms of action, supported by experimental data where available, to offer a comprehensive overview for research and drug development professionals.

Introduction to Cardioprotection in Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. While timely reperfusion is crucial for salvaging ischemic myocardium, the process of reperfusion itself can paradoxically induce further damage. This has led to the development of various cardioprotective strategies aimed at mitigating I/R injury. These strategies can be broadly categorized into ischemic conditioning (preconditioning and postconditioning) and pharmacological interventions. Pharmacological agents target various pathways involved in cell death, inflammation, and oxidative stress.

This compound: A CBP Bromodomain Inhibitor

This compound (5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt) is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain.[1][2] Its proposed mechanism of action in cardioprotection involves the inhibition of the interaction between the tumor suppressor protein p53 and CBP.[1] This interaction is crucial for p53-mediated transcriptional activation of pro-apoptotic genes. By disrupting this interaction, this compound is suggested to decrease p53 transcriptional activity, thereby protecting cardiomyocytes from apoptosis.[1]

Currently, the direct experimental evidence for this compound's efficacy in models of myocardial ischemia-reperfusion injury is limited. However, its ability to protect against doxorubicin-induced apoptosis in cardiomyocytes in vitro suggests a potential therapeutic role in preventing cardiac cell death.[1]

Established Cardioprotective Compounds: A Comparative Overview

Several other compounds with different mechanisms of action have been extensively studied for their cardioprotective effects in I/R injury. This section compares this compound's proposed mechanism with those of established agents.

Sodium Channel Blockers: Ranolazine and Cariporide

During ischemia, intracellular sodium concentration increases, leading to a reversal of the sodium-calcium exchanger and subsequent calcium overload, a key driver of cell death.[2][3] Selective sodium channel blockers aim to mitigate this ionic imbalance.

  • Ranolazine: Inhibits the late sodium current (INa), reducing intracellular sodium and calcium overload.[2][4][5]

  • Cariporide: A sodium-hydrogen exchanger (NHE-1) inhibitor that reduces intracellular sodium accumulation by blocking the exchange of intracellular protons for extracellular sodium.[6]

Mitochondrial-Targeted Agents: Succinate and Cyclosporine

Mitochondrial dysfunction is a central event in I/R injury. Agents that target mitochondrial processes offer a promising therapeutic avenue.

  • Succinate: While succinate accumulation during ischemia and its rapid oxidation upon reperfusion are linked to reactive oxygen species (ROS) production and injury, its administration before reperfusion has shown protective effects, potentially by preserving mitochondrial function.[7][8][9]

  • Cyclosporine: Inhibits the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death during reperfusion.[10]

Quantitative Data Comparison

The following table summarizes the reported effects of various cardioprotective agents in experimental models. It is important to note the absence of direct comparative in vivo data for this compound in ischemia-reperfusion models.

CompoundMechanism of ActionKey Experimental ModelPrimary Efficacy EndpointReported EfficacyReference
This compound CBP Bromodomain Inhibitor (p53-CBP interaction inhibitor)Doxorubicin-treated cardiomyocytes (in vitro)ApoptosisProtection against apoptosis[1]
Ranolazine Late Sodium Current (INa) InhibitorRat model of I/R injuryInfarct size, Troponin T releaseReduced infarct size and Troponin T release[2]
Cariporide Sodium-Hydrogen Exchanger (NHE-1) InhibitorAcute myocardial infarction patientsEnd-systolic volume, Ejection fractionDecreased end-systolic volume, increased ejection fraction[6]
Succinate Mitochondrial Substrate/AntioxidantIsolated rat heart (I/R)Post-ischemic cardiac functionImproved cardiac function[7]
Cyclosporine mPTP InhibitorAcute STEMI patientsCK and TnI release (infarct size surrogate)Reduced CK and TnI release[10]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and a general experimental workflow for assessing cardioprotective agents are provided below.

Cardioprotective Signaling Pathways cluster_Ischemin This compound cluster_Na_Blockers Sodium Channel Blockers cluster_Mito Mitochondrial Agents Ischemin Ischemin sodium CBP CBP Bromodomain Ischemin->CBP Inhibits p53_CBP p53-CBP Interaction CBP->p53_CBP Apoptosis_I Apoptosis p53_CBP->Apoptosis_I Promotes Ranolazine Ranolazine Late_Na Late Na+ Current Ranolazine->Late_Na Inhibits Cariporide Cariporide NHE1 Na+/H+ Exchanger Cariporide->NHE1 Inhibits Na_Influx ↑ [Na+]i Late_Na->Na_Influx NHE1->Na_Influx Ca_Overload ↑ [Ca2+]i Na_Influx->Ca_Overload via reverse NCX Cell_Death_Na Cell Death Ca_Overload->Cell_Death_Na Cyclosporine Cyclosporine mPTP mPTP Opening Cyclosporine->mPTP Inhibits Succinate Succinate Mito_Function Mitochondrial Function Succinate->Mito_Function Preserves Cell_Death_Mito Cell Death mPTP->Cell_Death_Mito Mito_Function->Cell_Death_Mito Prevents

Caption: Signaling pathways of different classes of cardioprotective compounds.

Experimental_Workflow cluster_animal In Vivo / Ex Vivo Model cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Animal_Model Animal Model (e.g., rat, mouse) Ischemia Induce Myocardial Ischemia (e.g., coronary artery ligation) Animal_Model->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Control Control (Vehicle) Reperfusion->Control Administer Treatment Compound Test Compound (e.g., this compound) Reperfusion->Compound Administer Treatment Positive_Control Positive Control (e.g., Ranolazine) Reperfusion->Positive_Control Administer Treatment Infarct_Size Infarct Size Measurement (e.g., TTC staining) Control->Infarct_Size Evaluate Cardiac_Function Cardiac Function Assessment (e.g., Echocardiography, Langendorff) Control->Cardiac_Function Evaluate Biomarkers Biomarker Analysis (e.g., Troponin, CK-MB) Control->Biomarkers Evaluate Molecular_Analysis Molecular Analysis (e.g., Western Blot for apoptotic markers) Control->Molecular_Analysis Evaluate Compound->Infarct_Size Evaluate Compound->Cardiac_Function Evaluate Compound->Biomarkers Evaluate Compound->Molecular_Analysis Evaluate Positive_Control->Infarct_Size Evaluate Positive_Control->Cardiac_Function Evaluate Positive_Control->Biomarkers Evaluate Positive_Control->Molecular_Analysis Evaluate

Caption: General experimental workflow for evaluating cardioprotective compounds.

Detailed Experimental Protocols

In Vitro Assessment of Apoptosis (as potentially applicable to this compound)
  • Cell Culture: Cardiomyocytes (e.g., H9c2 or primary neonatal rat ventricular myocytes) are cultured under standard conditions.

  • Induction of Apoptosis: Apoptosis is induced by a known stimulus, such as doxorubicin (as in the case of Ischemin studies) or simulated ischemia-reperfusion (hypoxia-reoxygenation).[1][3]

  • Treatment: Cells are pre-treated with this compound or a vehicle control for a specified duration before and/or during the apoptotic stimulus.

  • Apoptosis Assays: Apoptosis can be quantified using various methods:

    • TUNEL Staining: To detect DNA fragmentation.

    • Caspase Activity Assays: Measuring the activity of executioner caspases (e.g., caspase-3).

    • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

    • Western Blotting: To measure the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.

Ex Vivo Langendorff Heart Model of Ischemia-Reperfusion
  • Heart Isolation: Hearts are excised from anesthetized animals (e.g., rats) and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer.

  • Baseline Measurement: Hemodynamic parameters (e.g., left ventricular developed pressure, heart rate) are recorded.

  • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

  • Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.

  • Drug Administration: The test compound is administered before ischemia (preconditioning mimetic) or at the onset of reperfusion.

  • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

In Vivo Model of Myocardial Infarction
  • Animal Model: Anesthetized animals (e.g., mice or rats) undergo a surgical procedure to induce myocardial infarction.

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30-60 minutes) to induce ischemia.

  • Reperfusion: The ligation is released to allow for reperfusion.

  • Drug Administration: The compound is administered intravenously or intraperitoneally at a specific time point relative to ischemia and reperfusion.

  • Functional Assessment: Cardiac function is assessed at various time points post-MI using echocardiography.

  • Histological Analysis: After a set period (e.g., 24 hours or several weeks), hearts are harvested for histological analysis, including infarct size measurement and assessment of fibrosis and apoptosis.

Conclusion and Future Directions

This compound presents a novel and intriguing mechanism for cardioprotection through the inhibition of the CBP bromodomain and subsequent modulation of p53 activity. While in vitro data in a doxorubicin-induced apoptosis model are promising, its efficacy in the context of myocardial ischemia-reperfusion injury remains to be established through rigorous preclinical testing.

In contrast, other cardioprotective agents such as sodium channel blockers and mitochondrial-targeted compounds have a more extensive body of evidence in I/R models. However, the clinical translation of many of these promising preclinical agents has been challenging.

Future research should focus on evaluating this compound in established ex vivo and in vivo models of myocardial ischemia-reperfusion to determine its true therapeutic potential. Direct, head-to-head comparative studies with other cardioprotective agents will be crucial to ascertain its relative efficacy and potential advantages. Understanding the complex interplay of signaling pathways in I/R injury and how different compounds modulate these pathways will be key to developing more effective cardioprotective therapies. The conflicting reports on the effects of p53 inhibition in myocardial infarction highlight the need for careful investigation into the downstream effects of CBP bromodomain inhibition in the ischemic and reperfused heart.[1][7][8]

References

A Comparative Guide to Sodium Channel Modulators in Ischemic Conditions: A Statistical Analysis of Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of sodium channel modulators in the context of ischemia, with a focus on Ranolazine and Lidocaine. Due to the lack of specific information on "Ischemin sodium," this document presents data on well-established drugs that target sodium channels to mitigate ischemic damage.

Executive Summary

Myocardial and cerebral ischemia trigger a cascade of events leading to ionic dysregulation, including an increase in the late inward sodium current (INa).[1][2] This sustained sodium influx contributes to intracellular calcium overload, exacerbating cellular injury.[2] Drugs that modulate sodium channels, particularly by inhibiting the late INa, present a promising therapeutic strategy. This guide offers a comparative overview of two such agents, Ranolazine and Lidocaine, detailing their dose-dependent effects in preclinical models of ischemia and providing insights into the experimental protocols used to generate this data.

Comparative Dose-Response Data

The following tables summarize the quantitative dose-response data for Ranolazine and Lidocaine from various experimental models.

Ranolazine: Dose-Dependent Inhibition of Cardiac Ion Channels
ParameterSpecies/Cell TypeRanolazine Concentration% Inhibition / EffectReference
Late INaCanine Ventricular Myocytes2.6 µM (500mg bid plasma conc.)Significant Inhibition[3]
Late INaCanine Ventricular Myocytes5.8 µM (1000mg bid plasma conc.)Significant Inhibition[3]
Late INaCanine LV Myocytes5 - 21 µM (IC50)50%[4]
Peak INaAtrial MyocytesTherapeutic ConcentrationsInhibition[3]
IKr (rapid delayed-rectifier K+ current)Ventricular Myocytes2.6 - 5.8 µMSignificant Inhibition[3]
Late ICa,L (L-type Ca2+ current)Canine Ventricular Myocytes2 - 8 µM25 - 30%[3]
Late ICa,LCanine Ventricular Myocytes50 µM (IC50)50%[4]
Lidocaine: Dose-Dependent Neuroprotection and Sodium Current Inhibition
Experimental ModelParameterLidocaine Dose/ConcentrationEffectReference
Rat Model of Transient Focal Cerebral IschemiaInfarct Size1.5 mg/kg bolus + 2 mg/kg/h infusionSignificant reduction in infarct size[5]
Rat Model of Transient Focal Cerebral IschemiaNeurological Outcome1.5 mg/kg bolus + 2 mg/kg/h infusionImproved neurological outcome[5][6]
Rat Model of Cerebral Ischemia/ReperfusionInfarct Area1 mg/kgReduction to 41.78% ± 6.36%[7]
Rat Model of Cerebral Ischemia/ReperfusionInfarct Area2.5 mg/kgReduction to 20.64% ± 5.78%[7]
Rat Model of Cerebral Ischemia/ReperfusionInfarct Area5 mg/kgReduction to 17.53% ± 5.14%[7]
In Vitro (pH 6.4, BCL 300ms)Peak INa52 µM (IC50)50% Inhibition[8]
In Vitro (pH 6.4, BCL 500ms)Peak INa68 µM (IC50)50% Inhibition[8]
In Vitro (pH 6.4, BCL 1000ms)Peak INa185 µM (IC50)50% Inhibition[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Late Sodium Current Inhibition in Ischemia

Myocardial ischemia leads to a reduction in cellular ATP, which impairs the function of ion pumps like the Na+/K+ ATPase.[1] This results in an accumulation of intracellular sodium. The increased intracellular sodium concentration promotes the reverse mode of the Na+/Ca2+ exchanger, leading to an influx of calcium and subsequent calcium overload.[2] Ranolazine acts by selectively inhibiting the late inward sodium current (late INa), thereby reducing the initial sodium overload and consequently mitigating the downstream calcium accumulation and its detrimental effects.[1][2]

G cluster_0 Ischemic Cardiomyocyte Ischemia Myocardial Ischemia ATP_depletion Reduced ATP Ischemia->ATP_depletion Late_INa_increase Increased Late INa Ischemia->Late_INa_increase Na_K_pump_inhibition Na+/K+ ATPase Inhibition ATP_depletion->Na_K_pump_inhibition Na_overload Intracellular Na+ Overload Na_K_pump_inhibition->Na_overload Late_INa_increase->Na_overload NCX_reverse Reverse Mode Na+/Ca2+ Exchange Na_overload->NCX_reverse Ca_overload Intracellular Ca2+ Overload NCX_reverse->Ca_overload Cellular_dysfunction Cellular Dysfunction & Injury Ca_overload->Cellular_dysfunction Ranolazine Ranolazine Ranolazine->Late_INa_increase Inhibits

Mechanism of Ranolazine in Ischemia.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is a gold-standard method for studying the effects of compounds on ion channels.[9] The following diagram illustrates a typical workflow for determining the dose-response curve of a sodium channel blocker.

G cluster_workflow Dose-Response Workflow prep Cell Preparation (e.g., HEK293 expressing Nav1.5) patch Establish Whole-Cell Configuration prep->patch baseline Record Baseline Sodium Currents patch->baseline drug_app Perfusion of Drug (Increasing Concentrations) baseline->drug_app recording Record Sodium Currents at Each Concentration drug_app->recording recording->drug_app Next Concentration washout Washout recording->washout analysis Data Analysis (IC50 determination) washout->analysis

Patch-Clamp Dose-Response Workflow.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockers

Objective: To determine the potency (IC50) of a compound in blocking voltage-gated sodium channels.

Materials:

  • Cell line expressing the sodium channel subtype of interest (e.g., Nav1.5).

  • External solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4.[10]

  • Internal (pipette) solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[10]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries.

  • Test compound stock solution.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency on glass coverslips.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[11]

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[12]

  • Data Recording:

    • Clamp the membrane potential at a holding potential of -100 mV.

    • Apply a voltage-step protocol to elicit sodium currents (e.g., depolarizing steps from -80 mV to +60 mV).

    • Record baseline sodium currents.

    • Perfuse the cell with the external solution containing the first concentration of the test compound and repeat the voltage-step protocol.

    • Repeat the perfusion with increasing concentrations of the test compound.

    • Perform a washout step with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each drug concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data with a dose-response curve to determine the IC50 value.

In Vivo Model of Transient Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective effect of a compound in a rat model of stroke.

Materials:

  • Male Wistar rats (280-340 g).[5]

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments.

  • Nylon filament for middle cerebral artery occlusion (MCAO).

  • Test compound and vehicle solutions.

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain.

Procedure:

  • Animal Preparation: Anesthetize the rat, intubate, and mechanically ventilate.

  • Induction of Ischemia:

    • Expose the common carotid artery through a midline cervical incision.

    • Introduce a nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Maintain the occlusion for a defined period (e.g., 90 minutes).[5]

  • Drug Administration:

    • Administer the test compound or vehicle intravenously at a specified time relative to the ischemic insult (e.g., before ischemia or during reperfusion). The dosing regimen may include a bolus followed by a continuous infusion.[5][6]

  • Reperfusion: After the ischemic period, withdraw the filament to allow for reperfusion.

  • Outcome Assessment:

    • Neurological Scoring: Evaluate neurological deficits at various time points post-reperfusion using a standardized scoring system.

    • Infarct Size Measurement: At the end of the experiment (e.g., 48 hours or 7 days), euthanize the animal, and remove the brain.[5] Slice the brain into sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

  • Statistical Analysis: Compare the neurological scores and infarct volumes between the drug-treated and vehicle-treated groups.

References

Safety Operating Guide

Navigating the Disposal of Sodium Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While the specific substance "Ischemin sodium" does not correspond to a recognized chemical compound in standard databases, it is plausible that this refers to a trade name or a misspelling of a common sodium salt or sodium metal itself. Given the significant hazards associated with elemental sodium, this guide will focus on the established procedures for the safe handling and disposal of sodium metal, a common reagent in research and development. Should "this compound" refer to a specific sodium salt, the disposal procedures would vary based on the nature of the anionic component. For benign salts like sodium chloride, disposal is typically straightforward, often involving dissolution in water and disposal down the drain with copious amounts of water, in accordance with local regulations. However, for reactive sodium compounds or sodium metal, a much more rigorous and cautious approach is mandatory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure for sodium metal, it is imperative to adhere to strict safety protocols to mitigate the inherent risks. Sodium metal is highly reactive, particularly with water, and can ignite spontaneously in moist air.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear nitrile gloves.

  • Body Protection: A flame-retardant lab coat is required at all times.[1]

Emergency Preparedness:

  • An operational safety shower and eyewash station must be readily accessible.[1]

  • A Class D fire extinguisher or a bucket of dry sand must be available specifically for sodium fires. Do not use water, carbon dioxide, or soda acid extinguishers. [2]

  • Work should never be performed alone when handling sodium.[1]

Handling Environment:

  • All operations should be conducted in a certified fume hood with the sash at the lowest practical height.[1]

  • The work area must be completely dry and free of any water sources.[1]

  • Sodium metal should be stored under mineral oil to prevent reaction with air and moisture.[2][3]

Step-by-Step Disposal of Sodium Metal

The primary method for neutralizing sodium metal is through a controlled reaction with an alcohol, followed by the introduction of water. This process converts the reactive metal into a less hazardous sodium alkoxide and then to sodium hydroxide, which can be neutralized and disposed of as aqueous waste.

Experimental Protocol: Quenching of Sodium Metal

  • Preparation: In a fume hood, prepare a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.[4] The flask should be appropriately sized to handle the quantity of sodium being disposed of.

  • Inert Solvent: Add a dry, inert solvent such as n-hexane or toluene to the flask. This will serve as a medium for the reaction and help to dissipate heat.

  • Sodium Addition: Carefully cut small pieces of the sodium metal and add them to the flask containing the inert solvent. If the sodium is coated in mineral oil, it should be washed with anhydrous hexanes prior to this step.[1]

  • Alcohol Addition: Slowly add a less reactive alcohol, such as isopropanol or ethanol, to the stirred suspension of sodium in the inert solvent via the dropping funnel.[2] Isopropanol is preferred as it reacts more slowly than ethanol, offering better control over the reaction rate.[2] The reaction will produce hydrogen gas, which should be safely vented through the fume hood.

  • Reaction Monitoring: Continue the slow addition of the alcohol, monitoring the rate of hydrogen evolution. If the reaction becomes too vigorous, cease the addition of alcohol until it subsides.

  • Completion of Reaction: Once all the sodium metal has reacted and hydrogen evolution has ceased, cautiously add an equal volume of water to the mixture to ensure no elemental sodium remains.[2][4] The rate of water addition should be slow enough to prevent excessive refluxing.[4]

  • Neutralization: After the solution has cooled, neutralize it with a dilute acid, such as 6 M hydrochloric or sulfuric acid.[4]

  • Final Disposal: The resulting neutralized aqueous solution can then be disposed of as hazardous waste in the appropriate container for basic waste.[1]

Quantitative Data for Sodium Disposal

ParameterValue/RecommendationRationale
Quenching Agent Isopropanol or EthanolReacts with sodium at a controllable rate. Isopropanol is less reactive than ethanol, providing a safer reaction.[2]
Reaction Medium n-Hexane or TolueneInert solvent that helps to dissipate heat and control the reaction.
Sodium Piece Size Small, manageable piecesLarger surface area allows for a more controlled reaction.
Water Addition Slow, dropwise after initial reactionTo quench any remaining sodium and hydrolyze the alkoxide. A rapid addition can cause a violent reaction.[4]
Neutralizing Agent 6 M Sulfuric or Hydrochloric AcidTo neutralize the basic sodium hydroxide solution before final disposal.[4]

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_waste Waste Management A Don PPE (Flame-retardant coat, goggles, face shield, gloves) B Verify Emergency Equipment (Shower, Eyewash, Class D Extinguisher) A->B C Prepare Dry Fume Hood and Apparatus B->C D Add Inert Solvent (e.g., Hexane) to Flask C->D E Add Small Pieces of Sodium Metal D->E F Slowly Add Alcohol (e.g., Isopropanol) E->F G Monitor Reaction (Control H2 Evolution) F->G H Cautiously Add Water After Reaction Ceases G->H I Neutralize with Dilute Acid H->I J Dispose of Neutralized Solution in Aqueous Waste Container I->J

Caption: Workflow for the safe disposal of sodium metal.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage the risks associated with sodium metal and ensure a safe working environment. It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical and to be fully aware of institutional and local regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Ischemin sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Ischemin sodium" is not a recognized chemical identifier. The following guidelines are based on best practices for handling new or uncharacterized sodium-containing compounds in a research environment. It is imperative to obtain the specific Safety Data Sheet (SDS) for the exact compound you are handling before commencing any work.

Immediate Safety and Handling Framework

When encountering a novel or uncharacterized substance, a thorough risk assessment is the first and most critical step. This process determines the necessary engineering controls, personal protective equipment (PPE), and handling procedures.

Hazard Identification and Risk Assessment

Before any handling, a comprehensive risk assessment must be performed. This involves identifying potential hazards, evaluating the risks associated with the planned procedures, and implementing control measures.

Experimental Protocol: Hazard Assessment for a Novel Compound

  • Information Gathering:

    • Attempt to identify the correct chemical name and CAS number.

    • Source the manufacturer's or supplier's Safety Data Sheet (SDS). If an SDS is not available, treat the substance as highly toxic.

    • Review any available literature for data on the compound or structurally similar compounds.

  • Hazard Evaluation:

    • Physical Hazards: Assess risks of fire, explosion, or reactivity. Sodium compounds, especially if reactive with water or air, require specific handling (e.g., inert atmosphere).

    • Health Hazards: Evaluate potential for toxicity (acute and chronic), corrosivity, irritation (skin, eye, respiratory), sensitization, and carcinogenicity. Assume high toxicity in the absence of data.

  • Exposure Assessment:

    • Identify all potential routes of exposure (inhalation, dermal contact, ingestion, injection) for the specific tasks to be performed.

    • Estimate the quantity of the substance to be handled and the duration and frequency of the handling tasks.

  • Control Banding:

    • Use a control banding tool or internal risk assessment matrix to assign a hazard level and determine the required level of control (e.g., general ventilation, fume hood, glove box).

Personal Protective Equipment (PPE) Selection

The selection of PPE is directly informed by the risk assessment. For a novel sodium compound of unknown toxicity, a highly protective ensemble is required.

Table 1: Recommended PPE for Handling Novel Sodium Compounds

Body PartPPE ItemSpecificationPurpose
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 rated, chemical splash protectionProtects against splashes, sprays, and airborne particles.
Hands Double GlovesInner: Nitrile; Outer: Chemical-resistant (e.g., Butyl rubber, Viton)Provides primary barrier against dermal contact. Outer glove selected based on potential solvent use.
Body Laboratory Coat & Chemical-Resistant Apron/GownFlame-resistant (FR) lab coat; Disposable apron/gown rated for chemical protectionProtects skin and personal clothing from contamination.
Respiratory RespiratorNIOSH-approved N95, or higher (e.g., half-mask or full-face respirator with appropriate cartridges)Prevents inhalation of airborne powders or aerosols. Fit testing is mandatory.
Feet Closed-toe ShoesChemical-resistant, non-slipProtects feet from spills and falling objects.

Note: The specific type of glove and respirator cartridge must be chosen based on the known properties of the compound and any solvents being used. Always consult the manufacturer's compatibility charts.

Operational and Disposal Plans

A clear plan for handling and disposal minimizes risk and ensures compliance.

Workflow for Safe Handling and Disposal

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Conduct Risk Assessment prep2 Designate Handling Area (e.g., Fume Hood) prep1->prep2 prep3 Assemble All Materials & PPE prep2->prep3 prep4 Review Emergency Procedures prep3->prep4 h1 Don Appropriate PPE prep4->h1 h2 Perform Weighing/Transfer in Containment h1->h2 h3 Execute Experimental Protocol h2->h3 h4 Decontaminate Surfaces & Equipment h3->h4 d1 Segregate Waste Streams (Solid, Liquid) h4->d1 d3 Doff PPE in Correct Order h4->d3 d2 Package Waste in Labeled, Sealed Containers d1->d2 d5 Store Waste in Designated Satellite Area d2->d5 d4 Dispose of PPE as Hazardous Waste d3->d4

Caption: Workflow for safe handling and disposal of novel compounds.

Disposal Plan:

  • Segregation: All materials that come into contact with the substance (gloves, pipette tips, weighing paper, contaminated glassware) must be treated as hazardous waste.

  • Containment:

    • Solid Waste: Collect in a dedicated, clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (once identified), and the primary hazards.

  • Storage: Store waste in a designated and controlled satellite accumulation area until it is collected by institutional Environmental Health and Safety (EHS) personnel.

By adhering to this rigorous, safety-first framework, researchers can confidently and safely manage the risks associated with handling novel chemical entities, ensuring both personal safety and regulatory compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.